Isofagomine D-Tartrate
Description
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPPCHRAVUQMC-AWUBODBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919444 | |
| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919364-56-0 | |
| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Isofagomine D-Tartrate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of isofagomine D-tartrate, a pivotal pharmacological chaperone investigated for the treatment of lysosomal storage disorders. Primarily focusing on its role in Gaucher disease, this document elucidates its interaction with acid β-glucosidase (GCase), detailing the biochemical and cellular consequences of this binding. Furthermore, the guide explores the broader therapeutic potential of isofagomine derivatives in other lysosomal storage disorders, such as GM1-gangliosidosis, by examining their effects on β-galactosidase. This paper is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Pharmacological Chaperone Approach
Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread organ damage. Many LSDs, including Gaucher disease and GM1-gangliosidosis, are caused by mutations in genes encoding for specific lysosomal enzymes. These mutations often lead to misfolded, unstable proteins that are prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway and fail to traffic to the lysosome.
Pharmacological chaperone therapy (PCT) has emerged as a promising therapeutic strategy for a subset of these disorders. This approach utilizes small molecules that can selectively bind to and stabilize misfolded enzymes in the endoplasmic reticulum (ER). This stabilization facilitates proper folding, allowing the enzyme-chaperone complex to pass the ER quality control system and traffic to the lysosome. Within the acidic environment of the lysosome, the chaperone dissociates, leaving behind a functional enzyme capable of catabolizing its substrate.
Isofagomine, an iminosugar, is a prototypical pharmacological chaperone. This guide will delve into the specific molecular interactions and cellular outcomes that define the mechanism of action of its D-tartrate salt.
This compound and Gaucher Disease: A Focus on Acid β-Glucosidase (GCase)
Gaucher disease is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase). This results in the accumulation of its substrate, glucosylceramide. Isofagomine acts as a potent, competitive inhibitor of GCase, binding to its active site.
Biochemical Interaction and Inhibition
Isofagomine's therapeutic effect is paradoxically rooted in its inhibitory nature. It binds with high affinity to the active site of both wild-type and mutant GCase in the neutral pH environment of the ER. This binding stabilizes the enzyme's conformation, protecting it from degradation. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify this interaction.
| Parameter | Enzyme | Condition | Value | Reference |
| Ki | Wild-type GCase | pH 7.0 | ~20 nM | [1] |
| Ki | Wild-type GCase | Neutral pH | <12 nM | [1] |
| Ki | Wild-type GCase | Acidic pH | >50 nM | [1] |
| Ki | Wild-type & Mutant GCase (N370S, V394L) | - | ~30 nM | [2] |
| IC50 | Wild-type GCase | pH 7.2 | 5.8 nM | [3] |
| IC50 | Wild-type GCase | pH 5.2 | 31.4 nM | [3] |
| IC50 | N370S Mutant GCase | pH 7.2 | 21 nM | [3] |
| IC50 | N370S Mutant GCase | pH 5.2 | 120 nM | [3] |
Table 1: Quantitative data on the inhibition of GCase by isofagomine.
The pH-dependent binding affinity is crucial for its function as a pharmacological chaperone. The higher affinity at the neutral pH of the ER promotes stabilization and trafficking, while the lower affinity at the acidic pH of the lysosome facilitates its dissociation, allowing the restored enzyme to function.
Cellular Mechanism: From the ER to the Lysosome
In the cellular context, isofagomine treatment of Gaucher patient-derived fibroblasts leads to a significant increase in the cellular activity of mutant GCase. This is a direct consequence of the chaperoning effect, which increases the population of correctly folded and localized enzyme.
| Cell Line (Mutation) | Treatment Concentration | Fold Increase in GCase Activity | Reference |
| N370S Fibroblasts | 30 µM | ~3.0-fold | [4] |
| N370S Fibroblasts | 30 µM or 100 µM | 2.2 to 2.4-fold (3 days) | [4] |
| N370S Fibroblasts | 30 µM | 2.4 to 3.0-fold (5 days) | [4] |
| L444P Lymphoblastoid Cells | - | ~3.5-fold | [5] |
| L444P Fibroblasts | - | ~1.3-fold | [5] |
| L444P Fibroblasts | - | ~2.0-fold (with washout/enrichment) | [5] |
Table 2: Enhancement of GCase activity in Gaucher patient-derived cells by isofagomine.
The following diagram illustrates the signaling pathway of isofagomine as a pharmacological chaperone for GCase.
Selectivity Profile
A critical aspect of a pharmacological chaperone is its selectivity for the target enzyme to avoid off-target effects. Isofagomine demonstrates high selectivity for GCase, with weak to no inhibition of other lysosomal glycosidases at therapeutic concentrations.[4]
| Enzyme | Inhibition | IC50 | Reference |
| Acid α-glucosidase | Very weak | 1 mM | [4] |
| β-galactosidase | <10% at 500 µM | >500 µM | [4] |
| β-N-acetylhexosaminidase | <10% at 500 µM | >500 µM | [4] |
| β-mannosidase | <10% at 500 µM | >500 µM | [4] |
| β-glucuronidase | <10% at 500 µM | >500 µM | [4] |
| Sucrase | Very weak | >500 µM | [4] |
| Isomaltase | Weak | 100 µM | [4] |
| Glucosylceramide synthase | Weak | >100 µM | [4] |
Table 3: Selectivity profile of isofagomine against other glycosidases and related enzymes.
Isofagomine Derivatives and GM1-Gangliosidosis: Targeting β-Galactosidase
GM1-gangliosidosis is another lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase, leading to the accumulation of GM1 ganglioside. While isofagomine itself is a weak inhibitor of β-galactosidase, synthetic derivatives of isofagomine have shown significant promise as pharmacological chaperones for this enzyme.
Potent Inhibition by Isofagomine Derivatives
A notable derivative, (5aR)-5a-C-pentyl-4-epi-isofagomine, has been identified as a potent inhibitor of human lysosomal β-galactosidase.[6]
| Compound | Target Enzyme | IC50 (pH 7.3) | Reference |
| (5aR)-5a-C-pentyl-4-epi-isofagomine | Human β-galactosidase | 8 nM | [6] |
Table 4: Inhibitory activity of an isofagomine derivative against β-galactosidase.
Chaperoning Activity in GM1-Gangliosidosis Patient Cells
This potent inhibition translates into significant chaperoning activity in fibroblast cell lines derived from patients with GM1-gangliosidosis. Treatment with (5aR)-5a-C-pentyl-4-epi-isofagomine resulted in a substantial enhancement of residual β-galactosidase activity in a majority of the tested cell lines, with some showing a restoration of activity to near-normal levels.[6] In 15 out of 23 patient cell lines, a significant enhancement of mutant β-galactosidase activity was observed, with enhancement factors greater than 3.5 in 10 of those cell lines.[6]
Experimental Protocols
Synthesis of Isofagomine
While various synthetic routes to isofagomine have been reported, a common strategy involves the use of a chiral precursor such as diethyl L-tartrate. A detailed multi-step synthesis is outlined in the work by Li et al. (2024), which involves the preparation of a key cyclic nitrone intermediate from (-)-diethyl D-tartrate.[7] This intermediate can then be readily converted to isofagomine via acid-mediated hydrogenation.[7]
In Vitro GCase Activity Assay
This protocol describes a common method to measure GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysates (from patient-derived fibroblasts or other relevant cell lines)
-
Assay Buffer: Citrate-phosphate buffer (pH 5.2) containing a detergent such as sodium taurocholate.
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Inhibitor (for determining specific activity): Conduritol B epoxide (CBE).
-
Stop Solution: Glycine-carbonate buffer (pH 10.7).
-
96-well black microplates.
-
Fluorometer.
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of protein from each cell lysate to individual wells. For each sample, prepare a parallel well containing the specific GCase inhibitor CBE to measure background fluorescence.
-
Add the assay buffer to each well.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the specific GCase activity by subtracting the fluorescence of the CBE-containing wells from the corresponding sample wells and normalizing to the protein concentration and incubation time.
Cellular Pharmacological Chaperone Assay
This protocol outlines a general procedure to assess the ability of a compound to act as a pharmacological chaperone and increase the cellular activity of a target lysosomal enzyme.
Procedure:
-
Plate patient-derived fibroblasts in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for an extended period (typically 3-5 days) to allow for enzyme synthesis, folding, and trafficking. Include untreated control wells.
-
After the incubation period, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any residual compound from the culture medium. A "washout" period of 24 hours in compound-free media can also be included to ensure the removal of any inhibitor from the lysosomes.
-
Lyse the cells and perform the in vitro enzyme activity assay as described in section 4.2.
-
Compare the enzyme activity in the treated cells to that of the untreated controls to determine the fold-increase in activity.
Experimental and logical relationship workflows
The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify novel pharmacological chaperones.
Conclusion
This compound exemplifies the potential of pharmacological chaperone therapy for lysosomal storage disorders. Its mechanism of action, centered on the stabilization of mutant GCase and its subsequent trafficking to the lysosome, has been well-characterized and is supported by a robust body of quantitative data. The high selectivity of isofagomine for GCase underscores its potential as a targeted therapeutic. Furthermore, the successful development of isofagomine derivatives with potent activity against β-galactosidase highlights the broader applicability of this therapeutic strategy to other LSDs like GM1-gangliosidosis. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel pharmacological chaperones, with the ultimate goal of providing effective, orally available treatments for patients with these debilitating genetic diseases.
References
- 1. (5aR)-5a-C-Pentyl-4-epi-isofagomine: A powerful inhibitor of lysosomal β-galactosidase and a remarkable chaperone for mutations associated with GM1-gangliosidosis and Morquio disease type B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. researchgate.net [researchgate.net]
Synthesis of Isofagomine D-Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Isofagomine D-Tartrate, a potent inhibitor of β-glucosidase with significant therapeutic potential, particularly in the context of Gaucher disease. This document outlines the chemical synthesis of the isofagomine free base, its conversion to the D-tartrate salt, and the relevant analytical methodologies for its characterization.
Introduction to Isofagomine
Isofagomine, chemically known as (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidine, is a structural analog of glucose. Its primary mechanism of action is as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase). In individuals with Gaucher disease, mutations in the GCase gene lead to a misfolded and unstable enzyme, which is prematurely degraded. Isofagomine binds to the active site of the mutant GCase in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing cellular GCase activity. The D-tartrate salt of isofagomine offers improved physicochemical properties, such as enhanced stability and ease of purification, making it suitable for pharmaceutical development.[1]
Synthesis of Isofagomine Free Base
Several synthetic routes to isofagomine have been reported, often employing chiral starting materials to establish the desired stereochemistry. A practical and scalable synthesis starting from the inexpensive and readily available (-)-diethyl D-tartrate is detailed below. This multi-step synthesis involves the construction of the piperidine (B6355638) ring with the correct stereochemical configuration.
Synthetic Pathway Overview
The synthesis commences with the reduction of (-)-diethyl D-tartrate and proceeds through a series of key transformations, including selective protection, oxidation, nitroalkene formation, Michael addition, and cyclization to form the core isofagomine structure.
Caption: Synthetic workflow for Isofagomine from (-)-Diethyl D-tartrate.
Experimental Protocols
Step 1: Synthesis of the Diol Intermediate from (-)-Diethyl D-tartrate
-
Protocol: (-)-Diethyl D-tartrate is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Careful quenching of the reaction with water and a basic solution is followed by extraction and purification to yield the corresponding diol.
Step 2: Selective Protection to form a Silyl-Protected Alcohol
-
Protocol: The primary hydroxyl group of the diol is selectively protected using a bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole (B134444) in a solvent like dichloromethane (B109758) (DCM). This selective protection is crucial for the subsequent regioselective transformations.
Step 3: Formation of the α,β-Unsaturated Nitroalkene
-
Protocol: The remaining free hydroxyl group is oxidized to an aldehyde via Swern oxidation. The resulting aldehyde undergoes a Henry reaction (nitroaldol condensation) with a nitroalkane, followed by β-elimination to furnish the α,β-unsaturated nitroalkene. This three-step sequence is a key part of the carbon chain extension and functionalization.
Step 4: Michael Addition to the Nitroalkene
-
Protocol: A stereoselective Michael addition of a suitable nucleophile to the α,β-unsaturated nitroalkene is performed to introduce the required stereochemistry at a new chiral center.
Step 5: Nef Reaction and Cyclization to the Cyclic Nitrone
-
Protocol: The nitro group of the Michael adduct is converted to a carbonyl group via the Nef reaction. Subsequent intramolecular condensation with a hydroxylamine (B1172632) derivative leads to the formation of a key cyclic nitrone intermediate.
Step 6: Reduction of the Cyclic Nitrone to Isofagomine
-
Protocol: The cyclic nitrone is subjected to catalytic hydrogenation using a palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)2/C), under a hydrogen atmosphere in the presence of an acid (e.g., HCl) in a protic solvent like methanol.[2] This step simultaneously reduces the nitrone and removes any protecting groups to yield isofagomine, which can be isolated as its hydrochloride salt.
Quantitative Data for Synthesis
The following table summarizes the reported yields for key steps in the synthesis of isofagomine starting from (-)-diethyl D-tartrate.
| Step | Product | Reported Yield |
| 1 & 2: Reduction and Silyl Protection | Silyl-Protected Alcohol | 75% (2 steps) |
| 3: Oxidation, Henry Rxn, & β-elimination | α,β-Unsaturated Nitroalkene | 68% (3 steps) |
| 4 & 5: Michael Add., Nef Rxn, & Cyclization | Cyclic Nitrone | 66% (3 steps) |
| 6: Catalytic Hydrogenation | Isofagomine | 90% |
| Overall | Isofagomine | ~10.4% |
Formation of this compound
The D-tartrate salt of isofagomine is prepared from the free base. The conversion involves an acid-base reaction in a suitable solvent system, leading to the precipitation of the desired salt with high purity.
Preparation of Isofagomine Free Base
-
Protocol: To obtain the isofagomine free base from its hydrochloride salt, the salt is dissolved in a minimal amount of aqueous ammonium (B1175870) hydroxide (NH4OH).[3] This solution is then passed through a short silica (B1680970) gel column, eluting with a mixture of absolute ethanol (B145695) and aqueous ammonium hydroxide (e.g., 9:1 v/v).[3] The solvent and excess ammonium hydroxide are removed by evaporation at a temperature below 40 °C to yield the isofagomine free base.[3]
Salt Formation and Purification
-
Protocol: The isofagomine free base is dissolved in an alcohol, preferably ethanol.[1] The solution may be filtered to remove any particulate impurities. A solution of D-tartaric acid in ethanol is then added to the isofagomine solution with stirring at room temperature.[1] The this compound salt precipitates from the solution. The suspension may be cooled to ensure complete precipitation. The crude salt is collected by filtration.[1]
-
Recrystallization: For purification, the crude this compound can be recrystallized from a mixture of ethanol and water.[1][4] A common procedure involves dissolving the salt in a minimal amount of water and then adding aliquots of ethanol (e.g., to a final ethanol/water ratio of approximately 4:1) to induce crystallization.[1] The purified solids are collected by filtration and washed. This process can be performed at room temperature and can yield this compound with a purity of 99% or higher.[1][4]
Quantitative Data for Salt Formation
| Parameter | Value/Range |
| Purity (crude) | ~80% |
| Purity (recrystallized) | >99% |
| Particle Size (for 90% of product) | ≤ 1200 µm |
Mechanism of Action as a Pharmacological Chaperone
Isofagomine's therapeutic effect stems from its ability to act as a pharmacological chaperone for mutant GCase. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Isofagomine as a pharmacological chaperone.
Analytical Characterization
The purity and identity of this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the quantitative analysis of this compound. While a specific validated method for this compound is not detailed in the provided search results, a typical method for a related tartrate salt involves:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, potentially a simple mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with or without a buffer.
-
Detection: UV detection at a low wavelength (e.g., 214 nm), as isofagomine lacks a strong chromophore.
-
Temperature: Elevated column temperature (e.g., 50 °C) can improve peak shape and reduce analysis time.
This method would be validated for linearity, accuracy, precision, selectivity, and robustness to ensure reliable quantification of the active pharmaceutical ingredient and detection of any impurities or degradation products.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound.[4]
-
X-ray Powder Diffraction (XRPD): This technique is used to characterize the crystalline form of the tartrate salt, which is crucial for consistent solid-state properties.[4]
Conclusion
The synthesis of this compound is a well-established process that can be achieved with high purity and in a scalable manner. The D-tartrate salt form provides advantageous properties for pharmaceutical development. The detailed synthetic protocols and analytical methods described in this guide provide a solid foundation for researchers and drug development professionals working with this promising therapeutic agent. The continued investigation and optimization of the synthesis and formulation of isofagomine and its derivatives are critical for advancing the treatment of Gaucher disease and other related disorders.
References
- 1. US7863453B2 - Tartrate salt of isofagomine and methods of use - Google Patents [patents.google.com]
- 2. A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tartrate sale of isofagomine and methods of use - Patent 1860101 [data.epo.org]
An In-depth Technical Guide to Isofagomine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofagomine (IFG), also known as afegostat, is a potent iminosugar and a competitive inhibitor of several glycosidases, most notably human lysosomal β-glucosidase (glucocerebrosidase, GCase).[1] Its unique inhibitory mechanism and ability to act as a pharmacological chaperone for mutant forms of GCase have positioned it as a significant molecule in the research and development of therapies for lysosomal storage disorders, particularly Gaucher disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of isofagomine, along with detailed experimental protocols relevant to its study.
Chemical Structure and Identification
Isofagomine is a piperidine (B6355638) alkaloid, structurally analogous to a sugar, which allows it to interact with the active sites of glycosidases.
| Identifier | Value |
| IUPAC Name | (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol[2] |
| CAS Number | 169105-89-9[3] |
| Chemical Formula | C₆H₁₃NO₃[3] |
| Molecular Weight | 147.17 g/mol [3] |
| SMILES | C1--INVALID-LINK--CO)O">C@HO |
Isofagomine is often used in its salt forms, such as the D-tartrate salt (CAS Number: 957230-65-8), to improve its handling and solubility characteristics.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of isofagomine is crucial for its application in both in vitro and in vivo studies.
| Property | Value | Reference |
| Melting Point | Not explicitly found in search results. | |
| Boiling Point | 317.2 °C (Predicted) | [3] |
| pKa | Not explicitly found in search results. | |
| Solubility | DMSO: 2 mg/mL, PBS (pH 7.2): 5 mg/mL | [1] |
| Stability | ≥ 4 years (as D-tartrate salt) | [1] |
Biological Activity and Mechanism of Action
Isofagomine's primary biological activity stems from its potent and competitive inhibition of glycosidases. It has been extensively studied for its role as a pharmacological chaperone for mutant GCase associated with Gaucher disease.
Glycosidase Inhibition
Isofagomine exhibits inhibitory activity against a range of glycosidases, with a particularly high affinity for β-glucosidases.
| Enzyme | Organism/Source | Inhibition Constant (Ki) | IC₅₀ | Reference |
| β-Glucosidase (GCase) | Human lysosomal | 0.016-0.025 µM | 0.06 µM | [1] |
| α-L-fucosidase | Bovine kidney | - | 3.5 mM (for (-)-isofagomine) | [4] |
| β-D-galactosidase | Bovine liver | - | 6.6 mM (for (-)-isofagomine) | [4] |
| β-D-glucuronidase | Bovine liver | - | 9.1 mM (for (-)-isofagomine) | [4] |
Pharmacological Chaperone for Glucocerebrosidase (GCase)
In Gaucher disease, mutations in the GBA1 gene lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER). This misfolded protein is often targeted for degradation by the ER-associated degradation (ERAD) pathway and fails to traffic to the lysosome, resulting in the accumulation of its substrate, glucosylceramide.
Isofagomine, as a pharmacological chaperone, binds to the active site of the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control system and traffic to the lysosome. Once in the acidic environment of the lysosome, the lower pH facilitates the dissociation of isofagomine from the active site, allowing the now correctly localized GCase to perform its catalytic function. This mechanism effectively increases the amount of functional GCase in the lysosome.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Isofagomine as a Pharmacological Chaperone for Glucocerebrosidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of isofagomine (IFG) as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase). Deficiencies in GCase activity, caused by mutations in the GBA1 gene, lead to Gaucher disease, a lysosomal storage disorder.[1][2] Pharmacological chaperones represent a promising therapeutic strategy to rescue the function of misfolded mutant enzymes.[2][3][4][5] Isofagomine, an iminosugar, acts as a competitive inhibitor of GCase, binding to the active site of the enzyme in the endoplasmic reticulum (ER).[6][7][8] This binding stabilizes the nascent mutant GCase protein, promoting its correct folding and subsequent trafficking to the lysosome, thereby increasing the total cellular GCase activity.[1][3][9][10]
Mechanism of Action
Mutations in the GBA1 gene often lead to the production of misfolded GCase protein that is retained in the ER and targeted for degradation.[3] Isofagomine, by binding to the active site of the unstable GCase variants in the neutral pH environment of the ER, acts as a molecular scaffold.[7][8] This stabilization facilitates the proper folding of the enzyme, allowing it to pass the ER's quality control system and traffic through the Golgi apparatus to the lysosome.[1][9][10] Once in the acidic environment of the lysosome, the affinity of isofagomine for GCase is reduced, leading to its dissociation from the active site.[7][8][9] The now correctly folded and localized GCase is then able to metabolize its substrate, glucosylceramide.[1]
Quantitative Data on Isofagomine's Efficacy
The effectiveness of isofagomine has been quantified in numerous studies, demonstrating its ability to inhibit GCase and enhance the activity of various mutant forms of the enzyme.
| Parameter | Enzyme/Cell Type | Condition | Value | Reference |
| IC₅₀ | Wild-Type GCase | pH 7.2 | 5 nM | [6] |
| Wild-Type GCase | pH 5.2 | 30 nM | [6] | |
| Wild-Type GCase | pH 7.0 | 5.8 nM | [11] | |
| Wild-Type GCase | pH 5.2 | 31.4 nM | [11] | |
| N370S GCase | pH 7.2 | ~15-20 nM | [12] | |
| N370S GCase | pH 5.2 | ~180-240 nM | [12] | |
| Kᵢ | Wild-Type GCase | - | ~20 nM | [7][8] |
| Wild-Type GCase | pH (ER, neutral) | <12 nM | [7][8] | |
| Wild-Type GCase | pH (Lysosome, acidic) | >50 nM | [7][8] | |
| Wild-Type, N370S, V394L | - | ~30 nM | [13][14] | |
| GCase Activity Increase (in vitro) | N370S Fibroblasts | 30 µM IFG, 5 days | 2.4 to 3.0-fold | [12] |
| N370S/N370S Fibroblasts | 25 µM IFG | ~2.5-fold | [6] | |
| L444P Fibroblasts | 30 µM IFG, 5 days | ~1.3-fold | [1][15] | |
| L444P Lymphoblasts | 30 µM IFG, 7 days | ~3.5-fold | [1][15] | |
| F213I/L444P Fibroblasts | 25 µM IFG | 4.3-fold | [6] | |
| G202R Fibroblasts | 150 µM IFG analogue | 7.2-fold | [16] | |
| GCase Activity Increase (in vivo) | L444P GCase Mice | Oral administration | 2 to 5-fold in tissues | [1][15] |
| V394L/V394L + saposin C-/- Mice | 600 mg/kg/day IFG | 3.3-fold in lung | [7] | |
| Protein Stability | Wild-Type GCase | 43 µM IFG | ΔTₘ of ~15 °C | [6] |
| Wild-Type GCase | - | ΔTₘ of 8.7 °C | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to evaluate isofagomine.
Cell Culture and Isofagomine Treatment
Patient-derived skin fibroblasts or lymphoblastoid cell lines with specific GBA1 mutations (e.g., N370S, L444P) are cultured in standard media. For chaperone experiments, the media is supplemented with isofagomine tartrate at various concentrations (e.g., 10-100 µM) for a specified duration, typically 3 to 7 days.[1][12]
GCase Enzyme Activity Assay
GCase activity in cell lysates is commonly measured using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[1][17][18]
Protocol:
-
Cell Lysis: Harvested cells are washed with PBS and lysed in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.2).
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Enzyme Reaction: Incubate a specific amount of cell lysate protein with the 4-MUG substrate in an acidic assay buffer. The reaction is often carried out at 37°C.
-
Reaction Quenching: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.
-
Data Normalization: GCase activity is typically normalized to the total protein concentration and expressed as nmol/h/mg of protein.[17][18]
To measure GCase activity specifically within the lysosome of living cells, more advanced substrates like 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu) can be used in conjunction with flow cytometry.[19][20]
Western Blot Analysis for GCase Protein Levels
Western blotting is used to assess the levels of both the immature (ER-resident) and mature (lysosomal) forms of GCase.
Protocol:
-
Protein Extraction and Quantification: Prepare cell lysates as described above and determine protein concentration.
-
SDS-PAGE: Separate proteins from the cell lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GCase.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative amounts of the different GCase forms. An increase in the mature form of GCase is indicative of successful trafficking from the ER.[1]
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
DSF is used to measure the change in the thermal stability of GCase upon binding of isofagomine.[6]
Protocol:
-
Sample Preparation: Prepare a solution of purified GCase enzyme.
-
Ligand Addition: Add increasing concentrations of isofagomine to the GCase solution. A control sample without isofagomine is also prepared.
-
Fluorescent Dye: Add an environmentally sensitive fluorescent dye (e.g., NanoOrange) that fluoresces upon binding to hydrophobic regions of unfolded proteins.[6]
-
Thermal Denaturation: Subject the samples to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the increase in fluorescence as the protein unfolds with increasing temperature.
-
Melting Temperature (Tₘ) Determination: The melting temperature (Tₘ), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve. An increase in Tₘ in the presence of isofagomine indicates stabilization of the protein.[6]
Conclusion
Isofagomine has been extensively studied as a pharmacological chaperone for GCase, demonstrating clear efficacy in stabilizing mutant forms of the enzyme and increasing its activity in both cellular and animal models of Gaucher disease.[1][7][15][21] While clinical trials of isofagomine for Gaucher disease were ultimately discontinued, the research surrounding this compound has provided invaluable proof-of-concept for the pharmacological chaperone approach for treating protein misfolding diseases.[21][22][23] The data and protocols outlined in this guide serve as a comprehensive resource for researchers in the field of lysosomal storage disorders and drug development.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 4. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 8. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 15. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson’s disease with the GBA1 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Afegostat - Wikipedia [en.wikipedia.org]
The Rise and Fall of a Pharmacological Chaperone: An In-depth Technical Guide to Isofagomine
For Immediate Release
This whitepaper provides a comprehensive technical overview of isofagomine (also known as afegostat (B62552) and AT2101), a pivotal molecule in the development of pharmacological chaperone therapy. Designed for researchers, scientists, and drug development professionals, this document details the discovery, synthesis, mechanism of action, and clinical history of isofagomine, with a focus on its journey as a potential therapeutic for Gaucher disease.
Executive Summary
Isofagomine, a potent iminosugar inhibitor of β-glucosidases, emerged as a promising therapeutic candidate for Gaucher disease, a lysosomal storage disorder caused by mutations in the acid β-glucosidase (GCase) enzyme. By acting as a pharmacological chaperone, isofagomine was designed to bind to and stabilize misfolded GCase in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome and thereby increasing cellular enzyme activity. Despite promising preclinical data and initial clinical findings, the development of isofagomine was ultimately halted during Phase II clinical trials. This document provides a detailed retrospective on the scientific and clinical development of isofagomine, offering valuable insights into the complexities of pharmacological chaperone therapy.
Discovery and History
Isofagomine, chemically described as (3R, 4R, 5R)-3,4-Dihydroxy-5-hydroxymethyl-piperidine, was invented by Mikael Bols and Troels Skrydstrup and first synthesized by Jespersen and Bols.[1] Its unique structure, where the anomeric carbon of a sugar is replaced by a nitrogen atom and the ring oxygen by a carbon atom, confers potent inhibitory activity against glycosidases.[2] This structural feature allows isofagomine to mimic the transition state of glycosidic cleavage.
Initially recognized for its potent inhibition of β-glucosidase, the therapeutic potential of isofagomine was most prominently explored in the context of Gaucher disease. The rationale was that as a small molecule inhibitor, isofagomine could bind to the active site of mutant GCase in the neutral pH environment of the endoplasmic reticulum (ER), stabilize its conformation, and prevent its premature degradation.[3][4] This would allow the stabilized enzyme to traffic to the lysosome, where the lower pH and presence of substrate would facilitate the dissociation of isofagomine, restoring enzymatic function.
Amicus Therapeutics, in collaboration with Shire plc, advanced isofagomine tartrate (AT2101), under the planned trade name Plicera, into clinical development.[5] Despite being granted orphan drug status by the FDA and EMA, its development was terminated in 2009 following disappointing results from a Phase II clinical trial.[5]
Chemical Synthesis
One of the early and efficient syntheses of isofagomine was reported by Jespersen et al. in 1994.[1] The synthesis commenced from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose and proceeded in six steps with an overall yield of 34%.[1]
Key Synthetic Steps: [1]
-
Epoxide Opening: Introduction of a hydroxymethyl precursor at the C-2 position via epoxide opening with vinylmagnesium bromide.
-
Ozonolysis: Cleavage of the vinyl group to form the hydroxymethyl group.
-
Hydrolysis: Opening of the 1,6-anhydro ring.
-
Oxidative Cleavage: Cleavage of the carbon chain to yield a pentodialdose.
-
Reductive Amination: Cyclization with ammonia (B1221849) to form the piperidine (B6355638) ring.
-
Deprotection: Removal of the benzyl (B1604629) protecting group via hydrogenation to yield isofagomine hydrochloride.
Mechanism of Action: Pharmacological Chaperoning
Isofagomine functions as a pharmacological chaperone for specific mutant forms of GCase, most notably the N370S mutation, which is prevalent in Type 1 Gaucher disease.[6][7]
The mechanism involves several key steps within the cell:
-
Binding in the ER: Isofagomine, being a small, cell-permeable molecule, enters the endoplasmic reticulum. Here, at a neutral pH, it binds with high affinity to the active site of newly synthesized, misfolded GCase.[8]
-
Conformational Stabilization: This binding stabilizes the mutant enzyme, promoting its correct folding and preventing it from being targeted for ER-associated degradation (ERAD).[3]
-
Trafficking to the Lysosome: The stabilized GCase-isofagomine complex is then able to pass the ER quality control system and is trafficked through the Golgi apparatus to the lysosomes.[4]
-
Dissociation and Enzyme Activity: Within the acidic environment of the lysosome (pH ~5.2), the binding affinity of isofagomine for GCase is reduced.[8] This, coupled with the high concentration of the natural substrate, glucosylceramide, leads to the dissociation of isofagomine from the active site. The now correctly localized and folded GCase can then hydrolyze its substrate.[6][7]
Preclinical Data
Enzyme Inhibition and Selectivity
Isofagomine is a potent inhibitor of GCase, with IC50 values in the nanomolar range.[6] Its inhibitory activity is pH-dependent, with stronger inhibition observed at neutral pH compared to acidic pH, a crucial characteristic for its function as a pharmacological chaperone.[6]
Studies have shown that isofagomine is highly selective for GCase. At concentrations effective for chaperoning N370S GCase, it exhibits weak or no inhibitory activity against other enzymes such as intestinal disaccharidases (sucrase and isomaltase), ER α-glucosidase II, and glucosylceramide synthase.[3][9] This selectivity profile suggested a lower risk of the gastrointestinal side effects associated with less selective iminosugar inhibitors like miglustat.[9]
| Enzyme | IC50 / Ki | Species/Source | Reference |
| β-Glucosidase (GCase) | |||
| Wild-Type GCase | IC50: 5 nM (pH 7.2) | Human Fibroblasts | [10] |
| Wild-Type GCase | IC50: 30 nM (pH 5.2) | Human Fibroblasts | [10] |
| N370S Mutant GCase | IC50: ~3-4 fold higher than WT | Human Fibroblasts | [6] |
| Wild-Type GCase | Ki: ~30 nM | Human | [8][11] |
| N370S Mutant GCase | Ki: ~30 nM | Human | [8][11] |
| V394L Mutant GCase | Ki: ~30 nM | Human | [8][11] |
| Other Glycosidases | |||
| Sucrase | IC50: >500 µM | Human Intestinal Caco-2 cells | [9] |
| Isomaltase | IC50: 100 µM | Human Intestinal Caco-2 cells | [9] |
| Isomaltase | Ki: 7.2 µM | Yeast | [9] |
| Lactase | Poor inhibitor | Human Intestinal Caco-2 cells | [9] |
| Lysosomal acid α-glucosidase | IC50: 1 mM | Human Fibroblasts | [9] |
| ER α-glucosidase II | No significant inhibition | Human Fibroblasts | [9] |
| Glucosylceramide Synthase | <10% inhibition at 100 µM | Human Caco-2 cells | [3][9] |
| β-galactosidase | <10% inhibition at 500 µM | Human Fibroblasts | [9] |
| β-N-acetylhexosaminidase | <10% inhibition at 500 µM | Human Fibroblasts | [9] |
| β-mannosidase | <10% inhibition at 500 µM | Human Fibroblasts | [9] |
| β-glucuronidase | <10% inhibition at 500 µM | Human Fibroblasts | [9] |
In Vitro and In Vivo Efficacy
In vitro studies using fibroblasts derived from Gaucher patients demonstrated that isofagomine could significantly increase the activity of mutant GCase. For the N370S mutation, a 2.3 to 3.0-fold increase in GCase activity was observed.[3][6][7] Isofagomine was also shown to enhance the activity of the L444P mutant GCase, particularly in lymphoblastoid cell lines where a 3.5-fold increase was reported.[3][5][10]
In vivo studies in mouse models of Gaucher disease showed that oral administration of isofagomine led to increased GCase activity in various tissues, including the brain.[5][12] Furthermore, treatment resulted in a reduction of accumulated substrates like glucosylceramide and glucosylsphingosine.[8][11]
| GCase Mutation | Cell Type / Model | Fold Increase in Activity | Reference |
| N370S | Patient-derived fibroblasts | 2.3 - 3.0 | [3][6][7] |
| L444P | Patient-derived lymphoblasts | ~3.5 | [3][5][10] |
| L444P | Patient-derived fibroblasts | ~1.3 | [3][10] |
| L444P | Mouse model (various tissues) | 2.0 - 5.0 | [5] |
| F213I/L444P | Patient-derived fibroblasts | 4.3 | [10] |
| V394L, D409H, D409V | Mouse model (tissues) | Increased activity | [8][11] |
Clinical Development and Discontinuation
Isofagomine tartrate (AT2101) advanced to Phase II clinical trials for the treatment of Type 1 Gaucher disease.[6][13] An open-label study in treatment-naive patients evaluated the safety, tolerability, and pharmacodynamic effects of different dosing regimens.[14] While the drug was generally well-tolerated and an increase in GCase activity in white blood cells was observed in a majority of patients, the clinical outcomes were not sufficiently robust.[7] A key finding was that while enzyme levels increased, this did not translate into clinically meaningful improvements in key disease markers, such as spleen volume reduction or improvements in hematological parameters, for most patients.[10] Consequently, Amicus Therapeutics and Shire terminated the development of isofagomine for Gaucher disease in 2009.[5]
Experimental Protocols
General Glycosidase Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure based on methodologies described in the cited literature.[9][15][16][17][18][19]
Objective: To determine the concentration of isofagomine required to inhibit 50% of the activity of a specific glycosidase.
Materials:
-
Glycosidase enzyme (e.g., GCase, sucrase, isomaltase) from a specified source.
-
Fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) for GCase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidases).
-
Isofagomine stock solution of known concentration.
-
Appropriate reaction buffer (e.g., 0.1 M citrate (B86180) or acetate (B1210297) buffer, pH adjusted for the specific enzyme).
-
Stop solution (e.g., 0.2 M glycine (B1666218) buffer, pH 10.8).
-
96-well microplate.
-
Plate reader (fluorometer or spectrophotometer).
Procedure:
-
Prepare serial dilutions of isofagomine in the reaction buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted isofagomine solutions to the wells. Include control wells with buffer only (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background).
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5-15 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence (e.g., excitation 365 nm, emission 445 nm for 4-MUG) or absorbance (e.g., 405 nm for p-nitrophenol) using a plate reader.
-
Calculate the percentage of inhibition for each isofagomine concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the isofagomine concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Conclusion
Isofagomine represents a landmark in the development of pharmacological chaperones. Its elegant mechanism of action, potent and selective enzyme inhibition, and promising preclinical data provided a strong rationale for its clinical development for Gaucher disease. Although it did not ultimately achieve clinical success, the story of isofagomine has provided invaluable lessons for the field of rare disease drug development. The challenges encountered in translating increased enzyme activity into robust clinical benefit highlight the complexities of lysosomal storage disorders and the high bar for therapeutic efficacy. The research conducted on isofagomine has significantly advanced our understanding of GCase biochemistry, the cellular mechanisms of protein folding and trafficking, and the potential and pitfalls of pharmacological chaperone therapy.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease. [vivo.weill.cornell.edu]
- 5. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 7. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of Oral AT2101 (Afegostat Tartrate) in Treatment-naive Patients With Gaucher Disease | DecenTrialz [decentrialz.com]
- 10. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medic.upm.edu.my [medic.upm.edu.my]
- 18. In vitro α-glucosidase inhibitory assay [protocols.io]
- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]
Biochemical Characterization of Isofagomine D-Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofagomine D-Tartrate, a potent iminosugar, has emerged as a significant pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase). Deficiencies in GCase activity, resulting from mutations in the GBA1 gene, lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. This compound acts by binding to the active site of both wild-type and mutant GCase in the endoplasmic reticulum, promoting proper folding, and facilitating its trafficking to the lysosome. This guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, enzyme inhibition kinetics, and its effects on cellular pathways. Detailed experimental protocols for key biochemical assays are provided, alongside visual representations of cellular pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Mechanism of Action: Pharmacological Chaperoning of Acid β-Glucosidase
This compound functions as a pharmacological chaperone, a small molecule that assists in the proper folding and trafficking of mutated proteins.[1] In the context of Gaucher disease, many GCase mutations result in misfolded proteins that are retained in the endoplasmic reticulum (ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway.[2][3]
Isofagomine, being a structural mimic of the natural substrate of GCase, binds with high affinity to the enzyme's active site within the neutral pH environment of the ER.[1][4] This binding stabilizes the nascent GCase polypeptide, promoting its correct conformational folding. The properly folded GCase, complexed with Isofagomine, is then recognized by the cell's quality control machinery as a correctly folded protein and is permitted to exit the ER.
The GCase-Isofagomine complex traffics through the Golgi apparatus to the lysosome. The transport of GCase to the lysosome is primarily mediated by the lysosomal integral membrane protein-2 (LIMP-2).[5][6] Upon arrival in the acidic environment of the lysosome (pH ~4.5-5.0), the affinity of Isofagomine for the GCase active site is significantly reduced, leading to its dissociation. This release allows the now correctly localized and functional GCase to hydrolyze its substrate, glucosylceramide, into glucose and ceramide.[1]
Quantitative Data Summary
The biochemical efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key kinetic parameters and the observed enhancement of GCase activity.
Table 1: Enzyme Inhibition Kinetics of Isofagomine
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Human lysosomal β-glucosidase | 0.06 µM | [4][7] |
| Ki | Human lysosomal β-glucosidase | 0.016 - 0.025 µM | [4][7] |
| Ki | Wild-type GCase | ~30 nM | [1] |
| Ki | N370S mutant GCase | ~30 nM | [1] |
| Ki | V394L mutant GCase | ~30 nM | [1] |
Table 2: Enhancement of GCase Activity by this compound in Gaucher Patient-Derived Cells
| Cell Type | GCase Mutation | Incubation Time | Isofagomine Concentration | Fold Increase in GCase Activity | Reference |
| Fibroblasts | N370S | 5 days | 6 µM | ~1.5-fold | [5] |
| Fibroblasts | N370S | 5 days | 20 µM | ~2.5-fold | [5] |
| Fibroblasts | N370S | 5 days | 60 µM | ~3.0-fold | [5] |
| Fibroblasts | L444P | 5 days | 100 µM | 1.2 to 1.3-fold | [5] |
| Lymphoblastoid Cells | L444P | 5 days | 60 µM | 2.5 to 3.5-fold | [5] |
Detailed Experimental Protocols
β-Glucosidase Activity Assay
This protocol describes the determination of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucoside (4-MUG).
Materials:
-
Cell lysates
-
4-methylumbelliferyl-β-D-glucoside (4-MUG)
-
Citrate/phosphate buffer (0.1 M/0.2 M, pH 5.2)
-
Sodium taurocholate
-
Glycine-NaOH buffer (0.2 M, pH 10.7)
-
4-methylumbelliferone (4-MU) standard
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare Cell Lysates: Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration using a standard method like the BCA assay.
-
Prepare Reaction Mixture: Prepare a working solution of 4-MUG in citrate/phosphate buffer containing sodium taurocholate.
-
Enzymatic Reaction: In a 96-well black microplate, add a specific amount of cell lysate protein (e.g., 10-50 µg) to each well. Add the 4-MUG working solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding Glycine-NaOH buffer.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[7]
-
Quantification: Generate a standard curve using known concentrations of 4-MU. Calculate the GCase activity in the cell lysates and express it as nmol of 4-MU released per mg of protein per hour.
Western Blot Analysis of GCase Protein Levels
This protocol outlines the procedure for detecting and quantifying GCase protein levels in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GCase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GCase overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[8][9] The mature, lysosomal form of GCase typically appears at ~69 kDa.[5]
Immunofluorescence for GCase Lysosomal Localization
This protocol describes the visualization of GCase localization within the lysosomes of cultured cells.
Materials:
-
Cultured cells on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound as required.
-
Fixation: Fix the cells with 4% PFA in PBS.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against GCase and the lysosomal marker LAMP1.[5][10][11]
-
Washing: Wash the cells with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the localization of GCase and LAMP1 using a confocal microscope. Co-localization of the GCase and LAMP1 signals indicates successful trafficking of GCase to the lysosome.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for Gaucher disease by acting as a pharmacological chaperone for acid β-glucosidase. Its ability to stabilize mutant GCase, promote its correct folding, and facilitate its transport to the lysosome leads to a notable increase in enzymatic activity within patient-derived cells. The detailed biochemical characterization and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic mechanisms of Isofagomine and to develop novel chaperone-based therapies for lysosomal storage disorders and other protein misfolding diseases.
References
- 1. Pharmacological chaperone - Wikipedia [en.wikipedia.org]
- 2. ER chaperones in mammalian development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of LIMP-2 in the intracellular trafficking of β-glucosidase in different human cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glucocerebrosidase Mutations alter the endoplasmic reticulum and lysosomes in Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Characterization of LAMP1-labeled nondegradative lysosomal and endocytic compartments in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzyme Kinetics of Isofagomine D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofagomine D-Tartrate, an iminosugar analogue of glucose, is a potent competitive inhibitor of human lysosomal β-glucosidase (GCase), the enzyme deficient in Gaucher disease. Beyond simple enzyme inhibition, Isofagomine acts as a pharmacological chaperone, stabilizing mutant forms of GCase, facilitating their proper folding and trafficking to the lysosome, and thereby increasing their residual activity. This dual functionality has positioned Isofagomine as a significant molecule in the study and potential treatment of Gaucher disease. This technical guide provides a comprehensive overview of the enzyme kinetics of this compound, including detailed kinetic parameters, experimental protocols for its characterization, and visualizations of its mechanism of action.
Introduction
Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme acid β-glucosidase (GCase).[1] Isofagomine (D-tartrate) has been extensively studied as a potential therapeutic agent for this condition.[2] Its primary mechanism of action involves competitive inhibition of GCase, but it also functions as a pharmacological chaperone, enhancing the activity of certain mutant forms of the enzyme, such as N370S.[3][4][5] This guide delves into the specifics of its interaction with its target enzyme and its selectivity profile.
Target Enzyme Kinetics
This compound is a potent, competitive inhibitor of human lysosomal β-glucosidase.[1][2][3][6] This means that it binds to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. The inhibitory effect is reversible and concentration-dependent.
Quantitative Data
The following table summarizes the key kinetic parameters of this compound against its primary target enzyme and its selectivity against other glycosidases.
| Enzyme | Organism/System | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Notes |
| Human Lysosomal β-Glucosidase (GCase) | Human | 0.016-0.025 µM[2][3][6] | 0.06 µM[2][3][6] | Potent competitive inhibitor.[1][2][3][6] |
| Human Lysosomal β-Glucosidase (GCase) | Human (mutant N370S and V394L) | ~30 nM[7] | - | Acts as a pharmacological chaperone.[7] |
| Intestinal Sucrase | Not Specified | - | >500 µM[8] | Weak inhibitor.[8] |
| Intestinal Isomaltase | Not Specified | - | 100 µM[8] | Moderate inhibitor.[8] |
| α-Glucosidase II | Wild type fibroblast lysates | - | ~200 µM[8] | Weak inhibitor.[8] |
| Lysosomal acid α-glucosidase | Wild type fibroblast lysates | - | 1 mM[8] | Very weak inhibitor.[8] |
| β-Galactosidase | Wild type fibroblast lysates | - | >500 µM (less than 10% inhibition)[8] | Negligible inhibition.[8] |
| β-N-acetylhexosaminidase | Wild type fibroblast lysates | - | >500 µM (less than 10% inhibition)[8] | Negligible inhibition.[8] |
| β-Mannosidase | Wild type fibroblast lysates | - | >500 µM (less than 10% inhibition)[8] | Negligible inhibition.[8] |
| β-Glucuronidase | Wild type fibroblast lysates | - | >500 µM (less than 10% inhibition)[8] | Negligible inhibition.[8] |
| N-acetyl-beta-hexosaminidase | Streptomyces plicatus | 21 µM[9] | - | For the derivative XylNAc-isofagomine.[9] |
Mechanism of Action: Inhibition and Chaperoning
Isofagomine's interaction with GCase is multifaceted. At inhibitory concentrations, it directly blocks the active site. However, at sub-inhibitory concentrations, its binding to mutant GCase in the endoplasmic reticulum can stabilize the protein, promoting its correct folding and subsequent trafficking to the lysosome. This chaperoning effect increases the total amount of active enzyme in the lysosome, partially compensating for the genetic defect.
Figure 1. Competitive inhibition of GCase by Isofagomine.
Figure 2. Pharmacological chaperone activity of Isofagomine.
Experimental Protocols
The following are generalized protocols for determining the enzyme kinetics of this compound against β-glucosidase.
Fluorometric Assay using 4-Methylumbelliferyl-β-D-glucoside (4-MUG)
This is a highly sensitive assay suitable for purified enzyme preparations and cell lysates.
Materials:
-
Enzyme: Purified human lysosomal β-glucosidase or cell/tissue lysate containing the enzyme.
-
Substrate: 4-Methylumbelliferyl-β-D-glucoside (4-MUG) stock solution (e.g., 10 mM in DMSO or water).
-
Inhibitor: this compound stock solution of known concentration.
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.2, containing a detergent such as 0.1% Triton X-100 and 0.25% sodium taurocholate.
-
Stop Solution: 0.5 M sodium carbonate or glycine-NaOH buffer, pH 10.5.
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer (Excitation: ~365 nm, Emission: ~445 nm).
Procedure:
-
Preparation of Reagents: Prepare working solutions of the enzyme, 4-MUG, and this compound in the assay buffer. A range of inhibitor concentrations should be prepared to determine IC50 and Ki values.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the 4-MUG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Add the stop solution to each well.
-
Measurement: Read the fluorescence at the appropriate wavelengths.
-
Data Analysis: Construct a standard curve using 4-methylumbelliferone (B1674119) (4-MU). Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Colorimetric Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This is a robust and cost-effective assay suitable for various applications.
Materials:
-
Enzyme: Purified human lysosomal β-glucosidase or cell/tissue lysate.
-
Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5-10 mM in assay buffer).
-
Inhibitor: this compound stock solution.
-
Assay Buffer: 50 mM sodium acetate (B1210297) buffer, pH 5.0.
-
Stop Solution: 1 M sodium carbonate (Na2CO3).
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, pNPG, and this compound in the assay buffer.
-
Assay Setup: In a 96-well clear microplate or microcentrifuge tubes, add:
-
Assay Buffer
-
This compound solution (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the pNPG solution to initiate the reaction.
-
Incubation: Incubate at 37°C for 10-30 minutes.
-
Reaction Termination: Add the stop solution. The solution will turn yellow.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Create a standard curve using p-nitrophenol (pNP). Calculate the reaction velocity and percentage inhibition. Determine IC50 and Ki values as described for the fluorometric assay.
Figure 3. General workflow for enzyme kinetic assays.
Conclusion
This compound is a well-characterized, potent, and competitive inhibitor of human lysosomal β-glucosidase. Its dual role as both an inhibitor and a pharmacological chaperone makes it a valuable tool for research into Gaucher disease and a potential therapeutic candidate. The kinetic parameters and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Understanding the nuances of its enzyme kinetics is crucial for the design of effective therapeutic strategies and for the continued exploration of its biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. nrel.colostate.edu [nrel.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISOFAGOMINE INCREASES LYSOSOMAL DELIVERY OF EXOGENOUS GLUCOCEREBROSIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and kinetic analysis of the N-acetylhexosaminidase inhibitor XylNAc-isofagomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Isofagomine: A Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofagomine (also known as afegostat (B62552) or AT2101) is an iminosugar that acts as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase), which is deficient in Gaucher disease.[1][2] By binding to and stabilizing mutant forms of GCase, isofagomine was investigated for its potential to increase enzyme activity and alleviate the symptoms of Gaucher disease.[3][4] Despite showing promise in preclinical studies, its clinical development was terminated in 2009 following a failed Phase II clinical trial.[1] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of isofagomine, primarily from preclinical animal models.
Pharmacokinetic Profile of Isofagomine
Preclinical studies have demonstrated that isofagomine is orally available and exhibits broad tissue distribution.[3][5] The primary route of administration in these studies was oral gavage, and concentrations in plasma and various tissues were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Animal Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of isofagomine tartrate observed in male Sprague-Dawley rats following a single oral dose of 600 mg/kg (equivalent to 300 mg/kg free base).[5]
| Parameter | Plasma | Liver | Spleen | Brain |
| Maximum Concentration (Cmax) | 3.9 ± 1.0 µg/mL | 17.7 ± 3.3 µg/g | 1.2 ± 0.1 µg/g | 0.25 ± 0.09 µg/g |
| Time to Maximum Concentration (Tmax) | ~1 hour | ~1 hour | ~1 hour | ~2 hours |
| Terminal Half-life (t1/2) | 4.4 hours | 2.6 hours | 4.6 hours | 9 hours |
| Brain Exposure (relative to plasma) | ~20% | - | - | - |
Data from a study in male Sprague-Dawley rats.[5]
These data indicate rapid absorption of isofagomine from the gastrointestinal tract, with maximal concentrations reached within an hour in peripheral tissues.[5] Penetration into the brain was observed to be slower and less extensive compared to other tissues.[5]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This section details a representative protocol for determining the tissue distribution and clearance of isofagomine in rats, based on published studies.[5]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[5]
-
Age: 8 weeks old.[5]
-
Housing: Maintained in a pathogen-free environment with controlled temperature and light-dark cycles.
-
Acclimation: Animals are acclimated to the facility for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight before drug administration to minimize variability in absorption.[5]
2. Drug Administration:
-
Formulation: Isofagomine tartrate is dissolved in a suitable vehicle, such as water.
-
Route: A single oral dose is administered by gavage.[5]
-
Dose: A dose of 600 mg/kg of isofagomine tartrate (equivalent to 300 mg/kg free base) is administered.[5]
3. Sample Collection:
-
Time Points: Blood and tissue samples (liver, spleen, brain) are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).[5]
-
Blood Collection: Blood is collected via an appropriate method (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Tissue Collection: Animals are euthanized at each time point, and tissues are rapidly excised, weighed, and flash-frozen in liquid nitrogen, then stored at -80°C until analysis.
4. Sample Preparation:
-
Plasma: Proteins are precipitated from plasma samples by adding a solvent like acetonitrile (B52724). The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Tissues: Tissues are homogenized in a suitable buffer. Proteins in the homogenate are then precipitated, and the supernatant is collected.
5. Quantification by LC-MS/MS:
-
Plasma and tissue homogenate concentrations of isofagomine are measured by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Quantification of Isofagomine in Biological Matrices by LC-MS/MS
The following is a generalized protocol for the quantification of isofagomine in plasma and tissue homogenates.
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
3. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for isofagomine and the internal standard are monitored.
5. Calibration and Quantification:
-
A calibration curve is generated by spiking known concentrations of isofagomine into blank matrix (plasma or tissue homogenate).
-
The concentration of isofagomine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for an in-vivo pharmacokinetic study of isofagomine.
Caption: Mechanism of action of isofagomine as a pharmacological chaperone for mutant GCase.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Isofagomine D-Tartrate on Lysosomal Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Isofagomine D-Tartrate, a pharmacological chaperone, on lysosomal enzymes. The document focuses on its well-documented role in enhancing the activity of mutant acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease, and its selectivity profile against other lysosomal glycosidases.
Executive Summary
Isofagomine (IFG) is a potent, competitive inhibitor of acid β-glucosidase (GCase) that acts as a pharmacological chaperone. By binding to the active site of mutant GCase in the endoplasmic reticulum, it facilitates proper folding and trafficking of the enzyme to the lysosome. This results in a significant increase in the lysosomal concentration of active GCase, thereby addressing the enzymatic deficiency that underlies Gaucher disease. This guide presents the quantitative data on its inhibitory and enhancing effects, detailed experimental protocols for its in vitro evaluation, and diagrams illustrating its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the in vitro effects of this compound.
Table 1: Inhibitory Potency of Isofagomine Against Various Glycosidases
| Enzyme | Organism/Cell Type | Inhibition Constant (Ki) | IC50 | Citation |
| Human Lysosomal β-Glucosidase | --- | 0.016-0.025 µM | 0.06 µM | [1][2] |
| Wild-Type Glucocerebrosidase | --- | ~30 nM | --- | [3] |
| N370S Mutant Glucocerebrosidase | --- | ~30 nM | --- | [3] |
| V394L Mutant Glucocerebrosidase | --- | ~30 nM | --- | [3] |
| Lysosomal Acid α-Glucosidase | Wild-Type Fibroblast Lysates | --- | 1 mM | [4] |
| Intestinal Sucrase | --- | --- | >500 µM | [4] |
| Intestinal Isomaltase | --- | --- | 100 µM | [4] |
| β-Galactosidase | Wild-Type Fibroblast Lysates | --- | >500 µM (>90% activity) | [4] |
| β-N-acetylhexosaminidase | Wild-Type Fibroblast Lysates | --- | >500 µM (>90% activity) | [4] |
| β-Mannosidase | Wild-Type Fibroblast Lysates | --- | >500 µM (>90% activity) | [4] |
| β-Glucuronidase | Wild-Type Fibroblast Lysates | --- | >500 µM (>90% activity) | [4] |
Table 2: Enhancement of Mutant GCase Activity by this compound in Patient-Derived Cells
| Cell Line/Mutation | Cell Type | Isofagomine Concentration | Incubation Time | Fold Increase in GCase Activity | Citation |
| N370S | Fibroblasts | Not specified | 5 days | 2- to 3-fold | [1] |
| N370S | Fibroblasts | 30 µM | 5 days | ~2.5-fold | [5] |
| N370S | Fibroblasts | Not specified | Not specified | 3.0 ± 0.6-fold | [6][7] |
| L444P | Lymphoblastoid Cell Lines | Not specified | 5 days | ~3.5-fold | [5] |
| L444P | Fibroblasts | Not specified | 5 days | up to 1.3-fold | [5] |
| L444P | Fibroblasts (with IFG washout) | Not specified | 5 days + 24h washout | ~2-fold | [5] |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To treat patient-derived cells with this compound to assess its effect on lysosomal enzyme activity.
Materials:
-
Human fibroblast or lymphoblastoid cell lines (e.g., from Gaucher disease patients with N370S or L444P mutations)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound stock solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the cells in their recommended growth medium until they reach a suitable confluency.
-
Prepare different concentrations of this compound in fresh culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include an untreated control.
-
Incubate the cells for a specified period, typically 5 days.[3][5]
-
After the incubation period, wash the cells three times with phosphate-buffered saline (PBS) before harvesting.[3]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
The cell pellets can then be used for cell lysis and enzyme activity assays.
Lysosomal Enzyme Activity Assay (General Protocol)
Objective: To measure the activity of a specific lysosomal enzyme in cell lysates. This protocol is adaptable for various glycosidases by changing the substrate.
Materials:
-
Cell pellet from Section 3.1
-
Lysis buffer (e.g., 0.25% sodium taurocholate and 0.25% Triton X-100)[3]
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucoside for GCase, 4-methylumbelliferyl-β-D-galactopyranoside for β-galactosidase)[4]
-
Reaction buffer (e.g., 0.1 M sodium citrate, 0.2 M sodium phosphate, 0.1% Triton X-100, 0.25% sodium taurocholate, pH 5.2)[4]
-
Stop buffer (e.g., 0.4 M glycine (B1666218) buffer, pH 10.8)[4]
-
Fluorometer
Procedure:
-
Resuspend the cell pellet in lysis buffer and lyse the cells, for instance, by sonication on ice.[3]
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA protein assay).
-
In a microplate, add a specific amount of cell lysate to each well.
-
Initiate the enzymatic reaction by adding the reaction buffer containing the appropriate 4-methylumbelliferyl substrate (final concentration is typically in the mM range, e.g., 3 mM).[4]
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~440 nm).[8]
-
Calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
This compound Washout Experiment
Objective: To differentiate the chaperone effect of this compound from its inhibitory effect in the enzyme assay.
Procedure:
-
Treat the cells with this compound as described in Section 3.1.
-
After the 5-day incubation, remove the medium containing this compound.
-
Wash the cells with PBS.
-
Add fresh culture medium without this compound to the cells.
-
Incubate the cells for an additional period, for example, 24 hours, to allow for the washout of the compound from the lysosomes.[5]
-
Following the washout period, harvest the cells and proceed with the lysosomal enzyme activity assay as described in Section 3.2.
Visualizations
Mechanism of Action of Isofagomine as a Pharmacological Chaperone
Caption: Isofagomine binds to misfolded GCase in the ER, promoting its proper folding and transport to the lysosome.
Experimental Workflow for Assessing Isofagomine's Chaperone Activity
Caption: Workflow for determining the in vitro chaperone effect of Isofagomine on GCase activity in cultured cells.
Logical Relationship of Isofagomine's Effects
Caption: Logical flow from Isofagomine's binding to its ultimate effect on substrate reduction in vitro.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. thomassci.com [thomassci.com]
- 3. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Embrace: An In-depth Technical Guide to Isofagomine's Interaction with the Acid β-Glucosidase Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding mechanism of isofagomine to the active site of acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease. Isofagomine, a potent competitive inhibitor, acts as a pharmacological chaperone, stabilizing mutant forms of GCase, facilitating their proper folding and trafficking to the lysosome, and ultimately increasing their enzymatic activity. This document delves into the quantitative binding data, detailed experimental protocols, and the structural basis for this critical interaction, offering valuable insights for the development of therapeutics for Gaucher disease and other GCase-related disorders.
Quantitative Analysis of Isofagomine Binding to GCase
Isofagomine binds to the active site of GCase with high affinity, a characteristic that is pH-dependent, reflecting the different environments of the endoplasmic reticulum (ER) and the lysosome. The following tables summarize the key quantitative data from various studies.
| Parameter | Wild-Type GCase | N370S Mutant GCase | V394L Mutant GCase | Conditions | Reference |
| Ki (nM) | ~30 | ~30 | ~30 | --- | [1][2] |
| Ki (nM) | <12 | --- | --- | Neutral pH (ER) | [3] |
| Ki (nM) | >50 | --- | --- | Acidic pH (Lysosome) | [3] |
| IC50 (nM) | 5 | --- | --- | pH 7.2 | [4] |
| IC50 (nM) | 30 | --- | --- | pH 5.2 | [4] |
| IC50 (nM) | --- | 3- to 4-fold less sensitive than WT | --- | pH 7.2 and 5.2 | [5] |
Table 1: Inhibition Constants (Ki and IC50) of Isofagomine for GCase. The data highlights the stronger inhibition at neutral pH, which is crucial for its chaperoning activity in the ER.
| Parameter | Value | Conditions | Reference |
| Increase in Melting Temperature (Tm) | ~15 °C | In the presence of 43μM IFG | [4][6][7] |
Table 2: Thermodynamic Stabilization of Wild-Type GCase by Isofagomine. This significant increase in thermal stability underscores isofagomine's ability to stabilize the enzyme's conformation.
The Structural Basis of Isofagomine-GCase Interaction
X-ray crystallography studies have provided a detailed atomic-level view of how isofagomine binds to the GCase active site. These studies reveal an extensive network of hydrogen bonds between the iminosugar and key active site residues.[4][6][7] This interaction locks the enzyme in a conformation that is conducive to proper folding and stability.[3]
The binding of isofagomine induces a conformational change in the active site loops of GCase.[8] Specifically, in the presence of isofagomine, an active site loop (loop 1) adopts an α-turn conformation, which is in contrast to the more frequently observed extended conformation in the absence of the inhibitor.[9] This conformational change is believed to be a key aspect of its chaperoning effect.
The following diagram illustrates the key interactions within the active site.
Caption: Diagram of isofagomine binding to the GCase active site.
Mechanism of Pharmacological Chaperoning
The therapeutic effect of isofagomine stems from its role as a pharmacological chaperone. This process involves several key steps that ultimately lead to increased lysosomal GCase activity in patients with certain GCase mutations, such as N370S.
Caption: The pharmacological chaperone mechanism of isofagomine.
Isofagomine binds to misfolded mutant GCase in the neutral pH environment of the ER, stabilizing its conformation and promoting proper folding.[1][10] This allows the GCase-isofagomine complex to pass the ER's quality control system and be trafficked to the lysosome.[5] In the acidic environment of the lysosome, the binding affinity of isofagomine for GCase decreases, leading to its dissociation from the active site.[1][3] The now correctly folded and localized GCase is active and can hydrolyze its substrate, glucosylceramide.
Experimental Protocols
A variety of experimental techniques have been employed to characterize the interaction between isofagomine and GCase. Below are detailed methodologies for some of the key experiments.
Enzyme Kinetics Assay for Inhibition Constant (Ki) Determination
Objective: To determine the inhibition constant (Ki) of isofagomine for GCase.
Methodology:
-
Enzyme Source: Recombinant human GCase or lysates from cells expressing wild-type or mutant GCase.
-
Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Buffer: A buffer system that allows for assays at different pH values, typically a citrate-phosphate buffer for acidic pH (e.g., pH 5.2) and a phosphate (B84403) or Tris buffer for neutral pH (e.g., pH 7.2).[11]
-
Inhibitor: Isofagomine tartrate dissolved in the assay buffer at various concentrations.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of isofagomine in the assay buffer for a defined period at a specific temperature (e.g., 37°C). b. Initiate the reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of the product, 4-methylumbelliferone, is typically measured at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm. d. Determine the initial reaction velocities at each inhibitor concentration. e. Plot the data using a suitable model for competitive inhibition (e.g., a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition) to calculate the Ki value.
Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis
Objective: To measure the change in the melting temperature (Tm) of GCase upon binding of isofagomine.
Methodology:
-
Instrumentation: A real-time PCR instrument or a dedicated differential scanning fluorimeter.
-
Fluorescent Dye: A dye that preferentially binds to unfolded proteins, such as SYPRO Orange or NanoOrange.
-
Protein and Ligand: Purified recombinant GCase and isofagomine at various concentrations.
-
Procedure: a. Prepare a reaction mixture containing GCase, the fluorescent dye, and either isofagomine or a vehicle control (e.g., DMSO) in a suitable buffer. b. Subject the samples to a gradual temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute). c. Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. d. The melting temperature (Tm) is determined as the midpoint of the thermal unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. e. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm of the protein with the ligand.[4]
X-ray Crystallography for Structural Analysis
Objective: To determine the three-dimensional structure of the GCase-isofagomine complex.
Methodology:
-
Protein Crystallization: a. Purify recombinant human GCase to homogeneity. b. Screen for crystallization conditions using various techniques such as vapor diffusion (hanging drop or sitting drop). This involves mixing the purified protein with a solution containing a precipitant (e.g., polyethylene (B3416737) glycol) and other additives. c. Optimize the crystallization conditions to obtain diffraction-quality crystals.
-
Soaking or Co-crystallization: a. Soaking: Transfer the grown apo-GCase crystals to a solution containing a high concentration of isofagomine to allow the ligand to diffuse into the active site. b. Co-crystallization: Add isofagomine to the protein solution before setting up the crystallization trials.
-
Data Collection: a. Cryo-protect the crystals and flash-cool them in liquid nitrogen. b. Expose the crystals to a high-intensity X-ray beam at a synchrotron source. c. Collect the diffraction data using a suitable detector.
-
Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the crystal structure using molecular replacement with a known GCase structure as a search model. c. Build and refine the atomic model of the GCase-isofagomine complex against the experimental data to obtain a high-resolution structure.[8]
The following workflow visualizes the key steps in determining the GCase-isofagomine crystal structure.
Caption: Workflow for determining the GCase-isofagomine crystal structure.
Conclusion
The interaction between isofagomine and the active site of acid β-glucosidase is a well-characterized example of pharmacological chaperoning. The high-affinity, pH-dependent binding, coupled with the induction of a more stable enzyme conformation, provides a solid foundation for its therapeutic potential. The detailed quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of lysosomal storage disorders and drug development. Further exploration of the structure-activity relationships of isofagomine and its analogs may lead to the development of even more effective and specific pharmacological chaperones for Gaucher disease and related neurodegenerative conditions.
References
- 1. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex vivo and in vivo effects of isofagomine on acid β-glucosidase variants and substrate levels in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Isofagomine induced stabilization of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. X-ray and Biochemical Analysis of N370S Mutant Human Acid β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Using Isofagomine D-Tartrate in Gaucher Disease Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations. Isofagomine D-Tartrate (IFG) is a potent, active-site-specific pharmacological chaperone that has been investigated for its therapeutic potential in Gaucher disease.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in Gaucher disease cell models.
Mechanism of Action: Pharmacological Chaperone Therapy
This compound acts as a pharmacological chaperone by binding to and stabilizing mutant forms of the GCase enzyme in the endoplasmic reticulum (ER).[3][4] Many GBA1 mutations produce misfolded GCase that is prematurely targeted for degradation by the ER-associated degradation (ERAD) pathway and fails to traffic to the lysosome. By stabilizing the nascent enzyme, IFG facilitates its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome, thereby increasing the amount of functional GCase in its target organelle.[4][5]
Data Presentation: Efficacy of this compound in Gaucher Cell Models
The efficacy of this compound has been demonstrated in various Gaucher disease cell models, primarily patient-derived fibroblasts and lymphoblastoid cell lines (LCLs) harboring different GCase mutations.
| Cell Line / Mutation | Drug Concentration | Incubation Time | Fold Increase in GCase Activity (approx.) | Reference |
| N370S Fibroblasts | 30 µM | 5 days | 2.5-fold | [6] |
| L444P Fibroblasts | 30 µM | 5 days | 1.3-fold | [3] |
| L444P LCLs | 30 µM | 5 days | 3.5-fold | [3] |
| L444P Fibroblasts (with washout) | 30 µM | 5 days + 24h washout | 1.7-fold | [6] |
| F213I/L444P Fibroblasts | Not Specified | Not Specified | 4.3-fold | [7] |
| Cell Line / Mutation | Drug Concentration | Incubation Protocol | Percent Reduction in Glucosylceramide | Reference |
| L444P Fibroblasts | 30 µM | 7 days on, 3 days off | ~25% | [7] |
| L444P LCLs | 30 µM | 7 days on, 3 days off | ~40% | [7] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general maintenance and treatment of Gaucher patient-derived fibroblasts.
Materials:
-
Gaucher patient-derived fibroblasts (e.g., from Coriell Institute for Medical Research)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in sterile water or PBS)
-
Cell culture flasks/plates
Procedure:
-
Culture fibroblasts in DMEM supplemented with 10-15% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound in culture medium from a sterile stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 1-100 µM).
-
Incubate the cells for the desired period (e.g., 3-7 days), replacing the medium with fresh drug-containing medium every 2-3 days.
Glucocerebrosidase (GCase) Enzyme Activity Assay
This assay measures GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Treated and untreated cell pellets
-
Cell Lysis Buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.4)
-
4-MUG substrate solution (e.g., 5 mM in citrate-phosphate buffer, pH 5.4)
-
Conduritol B epoxide (CBE) - a specific GCase inhibitor
-
Stop Buffer (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
BCA Protein Assay Kit
-
Fluorometer and 96-well black plates
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellets in Cell Lysis Buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
In a 96-well black plate, add 5-10 µg of protein lysate to each well. For each sample, prepare a parallel well containing CBE to measure non-GCase background fluorescence.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding the Stop Buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~360 nm and emission at ~445 nm.
-
Subtract the fluorescence of the CBE-containing wells from the corresponding sample wells.
-
Calculate GCase activity relative to a 4-methylumbelliferone (B1674119) standard curve and normalize to the protein concentration.
Western Blot Analysis for GCase Protein Levels
This protocol is for the detection and relative quantification of GCase protein.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GCase
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for a loading control protein.
-
Quantify band intensities using densitometry software.
Glucosylceramide (GC) Level Measurement
This protocol outlines a method for the extraction and relative quantification of glucosylceramide.
Materials:
-
Treated and untreated cell pellets
-
Chloroform
-
Methanol
-
Internal standard (e.g., stable isotope-labeled glucosylceramide)
-
LC-MS/MS system with a HILIC column
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Perform lipid extraction using a chloroform:methanol (2:1, v/v) solvent system. Add an internal standard for normalization.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
-
Separate lipids using a HILIC column and quantify glucosylceramide levels by mass spectrometry, using multiple reaction monitoring (MRM).[1]
-
Normalize the GC levels to the internal standard and total protein or cell number.
Conclusion
This compound serves as a valuable tool for studying pharmacological chaperone therapy in Gaucher disease cell models. The protocols provided herein offer a framework for assessing its efficacy in enhancing mutant GCase activity, increasing GCase protein levels, and reducing substrate accumulation. These methods are fundamental for the preclinical evaluation of chaperone-based therapies and for elucidating the cellular mechanisms underlying Gaucher disease.
References
- 1. benchchem.com [benchchem.com]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. researchgate.net [researchgate.net]
- 4. Gcase co-immunoprecipitation [protocols.io]
- 5. Characterization of Novel Human β-glucocerebrosidase Antibodies for Parkinson’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isofagomine D-Tartrate Treatment in Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofagomine D-Tartrate is a potent, selective, and competitive inhibitor of the lysosomal enzyme acid β-glucosidase (GCase).[1] In the context of Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that encodes GCase, Isofagomine acts as a pharmacological chaperone.[2][3][4] It binds to and stabilizes mutant forms of GCase in the endoplasmic reticulum (ER), facilitating their correct folding and trafficking to the lysosome, thereby increasing the overall cellular GCase activity.[3][5] These application notes provide detailed protocols for the treatment of fibroblast cultures with this compound to evaluate its efficacy as a pharmacological chaperone.
Mechanism of Action: Pharmacological Chaperoning
This compound functions as an active-site-specific chaperone. At the neutral pH of the ER, it binds to misfolded mutant GCase, stabilizing the protein and allowing it to pass the ER's quality control system. The stabilized GCase can then traffic through the Golgi apparatus to the lysosomes. Within the acidic environment of the lysosome, the binding affinity of Isofagomine is reduced, leading to its dissociation from the enzyme. This allows the now correctly localized GCase to catabolize its substrate, glucosylceramide.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on GCase activity in various Gaucher patient-derived fibroblast cell lines.
Table 1: Effect of this compound on GCase Activity in N370S Homozygous Fibroblasts
| Cell Line | Isofagomine Conc. (µM) | Incubation Time | Fold Increase in GCase Activity | Reference |
| N370S | 30 | 3 days | 2.2 - 2.4 | [8] |
| N370S | 100 | 3 days | 2.2 - 2.4 | [8] |
| N370S | 30 | 5 days | 2.4 - 3.0 | [8] |
| N370S | 100 | 5 days | 2.4 - 3.0 | [8] |
| DMN 89.45 | 30 | 5 days | ~2.5 | [3] |
| N370S/N370S | 25 | 5 days | 2.5 | [2] |
Table 2: Effect of this compound on GCase Activity in L444P Homozygous Fibroblasts
| Cell Line | Isofagomine Conc. (µM) | Incubation Time | Fold Increase in GCase Activity | Notes | Reference |
| L444P | Not Specified | 5 days | ~1.3 | Direct cell lysate assay | [3][4] |
| L444P | Not Specified | 5 days | ~2.0 | After glycoprotein-enrichment or GCase-immunocapture | [3][4] |
| GM07968 | Various | 5 days + 24h washout | ~1.7 | Direct cell lysate assay | [3] |
| F213I/L444P | 25 | 5 days | 4.3 | Direct cell lysate assay | [2] |
Table 3: Inhibitory Constants of Isofagomine for GCase
| Enzyme Source | pH | IC50 | Ki | Reference |
| Wild-type GCase | 7.2 | 5 nM | Not Reported | [2] |
| Wild-type GCase | 5.2 | 30 nM | Not Reported | [2] |
| Wild-type and Mutant (N370S, V394L) | Not Specified | Not Reported | ~30 nM | [9] |
Experimental Protocols
Protocol 1: Treatment of Fibroblast Cultures with this compound
-
Cell Culture: Culture human primary skin fibroblasts from Gaucher disease patients or control subjects in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in sterile water or culture medium. Dilute the stock solution to the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM) in fresh culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period, typically 3 to 5 days.
-
Washout (Optional but Recommended for Activity Assays): To measure GCase activity without the inhibitory effect of Isofagomine in the assay, a washout period is recommended. After the treatment period, remove the Isofagomine-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and incubate in fresh, drug-free medium for 24 to 72 hours.[3][4]
Protocol 2: Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from established methods using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[4][10]
Materials:
-
Lysis Buffer: (e.g., RIPA buffer with protease inhibitors).
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate.[10]
-
Substrate Stock Solution: 5 mM 4-MUG in DMSO.
-
Stop Buffer: 1 M Glycine, pH 10.8 or 12.5.[10]
-
4-Methylumbelliferone (4-MU) Standard Stock Solution: 10 mM 4-MU in DMSO.
-
Black, flat-bottom 96-well plates.
-
Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm).
Procedure:
-
Protein Extraction: After treatment (and washout, if applicable), wash cells with ice-cold PBS and lyse them in Lysis Buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
Reaction Setup: In a 96-well plate, add a specific amount of protein lysate (e.g., 5-10 µg) to each well. Adjust the volume with Assay Buffer. Include blank wells (Assay Buffer only) and control wells with a known GCase inhibitor like conduritol B epoxide (CBE) to determine background fluorescence.
-
Enzymatic Reaction: Initiate the reaction by adding the 4-MUG substrate solution to each well (final concentration typically 1-3 mM).
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Stopping the Reaction: Add Stop Buffer to each well to terminate the reaction and enhance the fluorescence of the 4-MU product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Generate a standard curve using the 4-MU standard. Subtract the background fluorescence and calculate the amount of 4-MU produced. Express GCase activity as nmol of 4-MU produced per mg of protein per hour.
Protocol 3: Measurement of Glucosylceramide (GlcCer) Levels
This can be achieved through methods such as thin-layer chromatography (TLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[6][11]
General Procedure (LC-MS/MS):
-
Sample Preparation: Harvest cells and wash with ice-cold PBS.
-
Lipid Extraction: Perform lipid extraction using a solvent system like chloroform:methanol (2:1, v/v). Add an internal standard (e.g., a stable isotope-labeled GlcCer).
-
Chromatography: Separate the lipid extract using a suitable LC column.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for GlcCer and the internal standard.
-
Quantification: Generate a standard curve with known concentrations of a GlcCer standard. Calculate the GlcCer concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 4 days).[7]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 5: Western Blot Analysis of GCase
This protocol allows for the visualization and quantification of GCase protein levels.
Procedure:
-
Protein Extraction: Lyse cells as described in the GCase activity assay protocol.
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GCase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound has demonstrated significant potential as a pharmacological chaperone for restoring GCase activity in fibroblast models of Gaucher disease. The provided protocols offer a framework for researchers to investigate the efficacy of Isofagomine and other potential chaperone therapies. Careful optimization of treatment conditions and assay parameters is crucial for obtaining reliable and reproducible results.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 5. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Accumulation of Glucosylceramide in the Absence of the Beta-Glucosidase GBA2 Alters Cytoskeletal Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isofagomine in Neuronopathic Gaucher Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrate, glucosylceramide (GC), primarily within macrophages, leading to a multisystemic disorder.[1][2] Gaucher disease is broadly classified into three types: Type 1 (non-neuronopathic), and Types 2 and 3 (acute and subacute neuronopathic, respectively), which are characterized by central nervous system (CNS) involvement.[1][2] Neuronopathic Gaucher disease (nGD) presents a significant therapeutic challenge as current treatments like enzyme replacement therapy (ERT) do not effectively cross the blood-brain barrier.[2]
Isofagomine (IFG), also known as afegostat, is an iminosugar that acts as a pharmacological chaperone for mutant GCase.[1][3] As a competitive inhibitor of GCase, IFG binds to the active site of the misfolded enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome.[2][4][5] This application note provides a summary of the use of isofagomine in preclinical research for neuronopathic Gaucher disease, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
Mutations in the GBA1 gene often lead to the production of misfolded GCase that is retained in the ER and targeted for premature degradation.[6] Isofagomine, a potent competitive inhibitor of GCase, functions as a pharmacological chaperone by binding to the active site of the nascent mutant GCase in the neutral pH environment of the ER.[2][7] This binding stabilizes the enzyme, promoting its correct folding and subsequent transport through the Golgi apparatus to the lysosome.[2][4] In the acidic environment of the lysosome, the affinity of isofagomine for GCase is reduced, allowing for its dissociation and the restoration of enzymatic activity to catabolize the accumulated glucosylceramide.[2][7] Studies have shown that IFG can increase the cellular activity of various mutant forms of GCase, including those associated with neuronopathic disease such as L444P.[1] Furthermore, isofagomine is orally bioavailable and has been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of nGD.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of isofagomine in the context of Gaucher disease.
| Parameter | Value | Cell/Model System | Comments | Reference |
| IC50 (Wild-Type GCase) | 5-15 nM (pH 7.2), 30-100 nM (pH 5.2) | Purified enzyme | Demonstrates pH-dependent inhibition, crucial for its chaperone mechanism. | [2][7][8] |
| IC50 (N370S Mutant GCase) | 50-60 nM | Purified enzyme | Shows strong binding to a common mutant form of GCase. | [8] |
| GCase Activity Enhancement (N370S Fibroblasts) | ~2.3 to 3.0-fold | Patient-derived fibroblasts | Optimal enhancement observed at 30 µM IFG after 5 days of treatment. | [2][9] |
| GCase Activity Enhancement (L444P Lymphoblasts) | ~3.5-fold | Patient-derived lymphoblasts | Demonstrates efficacy on a neuronopathic mutation. | [1] |
| GCase Activity Enhancement (L444P Fibroblasts) | ~1.3-fold (up to 2-fold with washout) | Patient-derived fibroblasts | The effect is more pronounced after a washout period to remove inhibitory IFG from the assay. | [1] |
| GCase Activity Enhancement (F213I/L444P Fibroblasts) | 4.3-fold | Patient-derived fibroblasts | Shows efficacy in compound heterozygous mutations. | [7] |
| In Vivo GCase Activity Increase (Brain) | 2- to 5-fold | L444P Gaucher mouse model | Oral administration of IFG led to significant increases in GCase activity in the brain. | [1] |
| Lifespan Extension (Neuronopathic Mouse Model) | 10-20 days | 4L;C* (V394L/V394L + saposin C-/-) mouse model | Administration of 20 or 600 mg/kg/day of IFG resulted in a significant increase in lifespan. | [10][11][12] |
Detailed Experimental Protocols
Protocol 1: In Vitro GCase Enzyme Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of isofagomine for GCase.
Materials:
-
Recombinant human GCase (e.g., Cerezyme)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate
-
Isofagomine tartrate
-
Citrate-phosphate buffer (pH 5.2 and pH 7.2)
-
Glycine-NaOH buffer (pH 10.4), stop solution
-
3% (w/v) sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a stock solution of isofagomine in water. Create a serial dilution of isofagomine in the appropriate citrate-phosphate buffer (pH 5.2 or 7.2).
-
Prepare a reaction mixture containing citrate-phosphate buffer, 3% sodium taurocholate, and BSA.
-
Add 10 µL of each isofagomine dilution or buffer (for control) to the wells of a 96-well plate.
-
Add 20 µL of recombinant GCase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of 4-MUG substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 150 µL of glycine-NaOH buffer.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each isofagomine concentration relative to the control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Pharmacological Chaperone Activity in Patient-Derived Fibroblasts
This protocol assesses the ability of isofagomine to increase GCase activity in cultured fibroblasts from Gaucher disease patients.
Materials:
-
Gaucher patient-derived fibroblasts (e.g., homozygous for L444P or N370S)
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Isofagomine tartrate
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Materials for GCase enzyme activity assay (as in Protocol 1, typically at pH 5.2)
Procedure:
-
Plate patient-derived fibroblasts in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of isofagomine (e.g., 0, 10, 30, 100 µM) in fresh culture medium for 5 days. Replace the medium with fresh isofagomine every 2-3 days.
-
Optional Washout Step: To measure the chaperoning effect without the confounding inhibition from residual isofagomine, replace the medium with isofagomine-free medium and incubate for an additional 24 hours before harvesting.[1]
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the cell lysates.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
Measure the GCase activity in the cell lysates using the in vitro GCase enzyme activity assay described in Protocol 1. The activity should be normalized to the total protein concentration.
-
Calculate the fold-increase in GCase activity for each isofagomine concentration compared to the untreated control.
Visualizations
Caption: Mechanism of action of isofagomine as a pharmacological chaperone.
Caption: Experimental workflow for evaluating isofagomine's chaperone activity.
Caption: Logical relationship between Gaucher pathology and isofagomine intervention.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Afegostat - Wikipedia [en.wikipedia.org]
- 4. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 7. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Isofagomine D-Tartrate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofagomine (D-tartrate), also known as Afegostat, is a potent competitive inhibitor of human lysosomal β-glucosidase (GCase).[1][2][3] By interacting with the catalytic pocket of the enzyme, it functions as a pharmacological chaperone, stabilizing and promoting the proper folding of GCase.[1][3] This action can increase the activity of certain mutant forms of the enzyme, such as N370S GCase, making Isofagomine a subject of study in the context of Gaucher disease, a lysosomal storage disorder.[1][2][3] Accurate and consistent preparation of Isofagomine D-Tartrate stock solutions is critical for reliable experimental results. This document provides a detailed protocol for its preparation, storage, and handling.
Physicochemical and Solubility Data
Proper stock solution preparation begins with understanding the compound's properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 297.26 g/mol | [1][4] |
| Appearance | Yellow to beige solid | [1][5] |
| Solubility in DMSO | ~2 mg/mL | [2][3][5][6] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [2][3] |
| Solubility in Water | Soluble at 4.17 mg/mL (may require ultrasonic agitation or gentle heating) | [1][4][5][7] |
Experimental Protocol: Stock Solution Preparation
This protocol provides a step-by-step method for preparing stock solutions of this compound in both aqueous and organic solvents.
3.1. Materials
-
This compound powder (CAS: 957230-65-8)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile, nuclease-free water
-
Microcentrifuge tubes or sterile polypropylene (B1209903) vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator or water bath (optional, for aqueous solutions)
-
0.22 µm sterile syringe filter (for aqueous solutions)
3.2. Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[1][3][8]
-
While not classified as a hazardous substance, standard laboratory safety practices should be followed.[9]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this product before use.[9]
3.3. Pre-Preparation Steps
Before opening the vial, centrifuge it briefly to ensure that all the powder is collected at the bottom, as small amounts may become entrapped in the cap during shipping.[1]
3.4. Protocol for Preparing a DMSO Stock Solution (e.g., 5 mM)
-
Calculate Required Mass:
-
Molecular Weight (MW) = 297.26 g/mol
-
Desired Concentration = 5 mM = 0.005 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 5 mM x 1 mL x 297.26 g/mol = 1.486 mg
-
Accurately weigh approximately 1.5 mg of this compound powder.
-
-
Dissolution:
-
Storage:
3.5. Protocol for Preparing a PBS (pH 7.2) Stock Solution (e.g., 10 mM)
-
Calculate Required Mass:
-
MW = 297.26 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (mg) = 10 mM x 1 mL x 297.26 g/mol = 2.97 mg
-
Accurately weigh approximately 3.0 mg of this compound powder.
-
-
Dissolution:
-
Sterilization and Storage:
Storage and Stability Summary
Proper storage is crucial to maintain the integrity of the compound and its solutions.
| Form | Storage Temperature | Stability | Source(s) |
| Solid Powder | -20°C (long-term) | ≥ 4 years | [3][6] |
| Room Temperature (short-term) | Stable for short periods | [1] | |
| DMSO Solution | -20°C | Up to 1 month | [6][7] |
| -80°C | Up to 6 months | [7] | |
| Aqueous Solution | -20°C | Not recommended for storage beyond one day | [8] |
Note: Always prevent repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing an this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Isofagomine (D-tartrate) | CAS 957230-65-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. abbexa.com [abbexa.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Isofagomine D-Tartrate for Increasing GCase Activity in L444P Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which encodes the enzyme acid β-glucosidase (GCase). These mutations lead to deficient GCase activity and the accumulation of its substrate, glucosylceramide, primarily within macrophages. The L444P mutation is a common and severe mutation that causes significant misfolding of the GCase enzyme, leading to its degradation and preventing its proper trafficking to the lysosome.[1][2] Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and transport.[1][3] Isofagomine D-Tartrate (also known as Isofagomine, IFG) is an iminosugar that acts as a pharmacological chaperone for GCase.[4][5] By binding to the active site of the L444P mutant GCase in the endoplasmic reticulum, Isofagomine stabilizes the protein, allowing it to pass the cell's quality control systems and traffic to the lysosome, thereby increasing the total cellular GCase activity.[1][4][6]
These application notes provide a summary of the effects of this compound on L444P mutant cells and detailed protocols for its use in a research setting.
Data Presentation
The following tables summarize the quantitative effects of this compound on GCase activity in cell lines homozygous for the L444P mutation.
Table 1: Effect of this compound on GCase Activity in L444P Mutant Human Cell Lines
| Cell Type | Isofagomine Concentration (µM) | Incubation Time | Fold Increase in GCase Activity (Mean ± SEM) | Reference |
| Fibroblasts | 30 | 5 days | ~1.2 to 1.3-fold | [4] |
| Fibroblasts | 30 | 5 days, with methods to reduce IFG carryover | ~1.8 to 2.2-fold | [4] |
| Lymphoblastoid Cell Lines (LCLs) | 30 | 5 days | ~2.5 to 3.5-fold | [4] |
| Fibroblasts (F213I/L444P) | 25 | 5 days | 4.3-fold | [7] |
| Fibroblasts (L444P/wt) | 50 | 6 days | ~1.58-fold | [8] |
Table 2: In Vivo Effects of this compound in L444P Mice
| Tissue | Isofagomine Administration | Duration | Fold Increase in GCase Activity | Reference |
| Liver, Spleen, Lung, Brain | Oral | 4 weeks | 2 to 5-fold | [4] |
| Mineralized Bone and Bone Marrow | Oral | 24 weeks | up to 2-fold | [4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Isofagomine as a Pharmacological Chaperone
Caption: Mechanism of Isofagomine action on L444P GCase.
Experimental Workflow for Assessing Isofagomine Efficacy
Caption: General workflow for testing Isofagomine in cell culture.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is adapted from studies on Gaucher patient-derived fibroblasts and lymphoblastoid cell lines.[4]
Materials:
-
L444P homozygous mutant human fibroblasts or lymphoblastoid cell lines (LCLs)
-
Dulbecco's Modified Eagle's Medium (DMEM) for fibroblasts
-
RPMI-1640 medium for LCLs
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
This compound stock solution (e.g., 10 mM in sterile water or PBS, filter-sterilized)
-
Sterile tissue culture flasks (T25 or T75) and plates (6-well or 96-well)
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Fibroblasts: Seed cells at a density of 3 x 10^5 cells in a T25 flask with 6 mL of DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin.[4] Allow cells to adhere and grow for 24-48 hours.
-
LCLs: Maintain LCLs in suspension culture in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
-
Isofagomine Treatment:
-
Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 30 µM).[4]
-
For adherent fibroblasts, aspirate the old medium and replace it with the Isofagomine-containing medium.
-
For suspension LCLs, centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in the Isofagomine-containing medium.
-
Incubate the cells for 5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Washout Step (Recommended):
-
To minimize the inhibitory effect of Isofagomine in the subsequent GCase activity assay, a washout period is recommended.[4]
-
After the 5-day treatment, remove the Isofagomine-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add fresh, Isofagomine-free culture medium to the cells.
-
Incubate for an additional 24 hours.[4]
-
-
Cell Harvesting:
-
Fibroblasts: Wash the cells with PBS, then detach them using trypsin. Neutralize the trypsin with complete medium, centrifuge the cells, and wash the cell pellet with PBS.
-
LCLs: Transfer the cell suspension to a centrifuge tube, pellet the cells, and wash with PBS.
-
The cell pellets can be stored at -80°C until ready for the GCase activity assay.
-
Protocol 2: Glucocerebrosidase (GCase) Activity Assay in Cell Lysates
This protocol is a generalized method for measuring GCase activity using a fluorogenic substrate.[9][10][11]
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Lysis Buffer (e.g., 0.25 M citrate-phosphate buffer, pH 5.4, with 0.1% Triton X-100)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (e.g., 3.3 mM in lysis buffer)
-
Conduritol B-epoxide (CBE) solution (GCase-specific inhibitor, e.g., 50 mM in DMSO, for negative controls)[9]
-
Sodium Taurocholate solution (optional, GCase activator, e.g., 1.2% in lysis buffer)
-
Stop Solution (e.g., 0.25 M Glycine-NaOH, pH 10.4)[11]
-
BCA or Bradford Protein Assay Kit
-
Fluorometer or fluorescent plate reader (Excitation: ~365 nm, Emission: ~448 nm)
-
96-well black, clear-bottom plates
Procedure:
-
Preparation of Cell Lysates:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by multiple freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the soluble proteins including GCase.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA or Bradford assay according to the manufacturer's instructions. This is crucial for normalizing GCase activity.
-
-
GCase Activity Assay:
-
For each sample, prepare two wells in a 96-well plate: one for total activity and one for non-GCase activity (negative control).
-
To the negative control wells, add CBE to a final concentration that fully inhibits GCase (e.g., 10-100 µM) and incubate for 15-30 minutes at 37°C.[9]
-
Add a standardized amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells. The final reaction volume should be consistent.
-
Incubate the plate at 37°C for 1-2 hours. The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding the Stop Solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a fluorometer with excitation at ~365 nm and emission at ~448 nm.
-
-
Calculation of GCase Activity:
-
Subtract the fluorescence reading of the CBE-treated well (non-GCase activity) from the corresponding untreated well (total activity) to determine the specific GCase activity.
-
Normalize the specific GCase activity to the amount of protein added to the well and the incubation time. Activity is typically expressed as nmol/mg protein/hour.
-
Calculate the fold-increase in GCase activity in Isofagomine-treated samples relative to untreated control samples.
-
Concluding Remarks
This compound has been demonstrated to effectively increase the activity of the L444P mutant GCase in various cellular models.[4][5] This is achieved through its action as a pharmacological chaperone, which stabilizes the enzyme and facilitates its transport to the lysosome.[1][6] The protocols provided here offer a framework for researchers to investigate the effects of Isofagomine and other potential pharmacological chaperones on GCase activity in a laboratory setting. It is important to note that while Isofagomine showed promise in preclinical studies, it did not demonstrate significant clinical improvement in Phase II trials for Gaucher disease and its development was discontinued.[6][12] Nevertheless, it remains a valuable tool for research into the mechanisms of pharmacological chaperoning and the pathophysiology of Gaucher disease.
References
- 1. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. gaucherdisease.org [gaucherdisease.org]
- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 12. Pharmacotherapy of Gaucher Disease: Current and Future Options - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isofagomine D-Tartrate in Mouse Models
These application notes provide a comprehensive guide for researchers utilizing Isofagomine D-Tartrate in preclinical mouse models, particularly for studies related to Gaucher disease. The protocols and data presented are compiled from established experimental findings.
Quantitative Data Summary
The following tables summarize the experimental dosages and significant outcomes of this compound administration in various mouse models of Gaucher disease.
Table 1: Dosage and Administration of this compound in Mouse Models
| Mouse Model | Dosage | Route of Administration | Treatment Duration | Key Findings |
| L444P GCase Mice | 20 mg/kg/day | Ad libitum in drinking water | 4 weeks | Significant increases in GCase activity in liver (4-fold), spleen (4-fold), lung (5-fold), and brain (2-fold).[1] |
| L444P GCase Mice | 20 mg/kg/day | Ad libitum in drinking water | 24 weeks | Significant increases in GCase activity in mineralized bone and bone marrow (up to 2-fold); reduced spleen and liver weights.[1] |
| Neuronopathic Gaucher Disease (4L;C) Mice | 20 mg/kg/day | Oral | - | 10-day extension in lifespan.[2][3][4][5] |
| Neuronopathic Gaucher Disease (4L;C) Mice | 600 mg/kg/day | Oral | - | 20-day extension in lifespan.[2][3][4][5] |
| GCase Mutant Mice (V394L, D409H, or D409V) | 30 mg/kg/day | Oral | - | Increased GCase activity in visceral tissues and brain extracts.[6] |
| Sprague-Dawley Rats (for PK) | 600 mg/kg (single dose) | Oral gavage | Not Applicable | Evaluation of tissue distribution and pharmacokinetics.[1] |
Table 2: Effects of this compound on Biochemical Markers
| Mouse Model | Dosage | Treatment Duration | Tissue | Effect on GCase Activity | Effect on Substrate Levels (GC/GS) |
| L444P GCase Mice | 20 mg/kg/day | 4 weeks | Liver, Spleen, Lung, Brain | 2- to 5-fold increase.[1] | Reduction in endogenous glucosylceramide.[1] |
| Neuronopathic Gaucher Disease (4L;C*) Mice | 20 or 600 mg/kg/day | - | Brain, Visceral Tissues | Increased GCase activity and protein levels.[2][3][5] | No significant reduction in cerebral cortical GC and GS levels; potential increase in visceral tissues at high doses.[2][3][4][5] |
| hG/4L/PS-NA Mice | 30 mg/kg/day | 8 weeks | - | Increased human and mouse GCase activity.[6] | 75% reduction in glucosylceramide and 33% reduction in glucosylsphingosine.[6] |
Experimental Protocols
In Vivo Administration of this compound
This protocol describes the oral administration of this compound to mice.
Materials:
-
This compound
-
Sterile water for injection or appropriate vehicle
-
Animal feeding needles (for oral gavage)
-
Standard laboratory animal diet and water
Procedure for Ad Libitum Administration:
-
Calculate the total daily water consumption for the cage of mice.
-
Determine the required concentration of this compound in the drinking water to achieve the target dosage (e.g., 20 mg/kg/day), based on the average body weight of the mice.
-
Dissolve the calculated amount of this compound in the daily volume of drinking water.
-
Provide the medicated water to the mice as the sole source of drinking water.
-
Prepare fresh medicated water daily.
-
Monitor water consumption to ensure proper dosing.
Procedure for Oral Gavage:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water).
-
Calculate the volume of the stock solution required for each mouse based on its body weight to achieve the desired dosage (e.g., 600 mg/kg).
-
Gently restrain the mouse.
-
Insert the feeding needle into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress after administration.
Tissue Collection and Homogenization
This protocol outlines the procedure for collecting and processing tissues for subsequent biochemical analysis.
Materials:
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (specific to the downstream application, e.g., RIPA buffer for protein extraction)
-
Mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer)
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Euthanize the mouse using an approved method.
-
Immediately dissect the desired tissues (e.g., liver, spleen, lung, brain).
-
Rinse the tissues with ice-cold PBS to remove excess blood.
-
Blot the tissues dry and weigh them.
-
For immediate processing, place the tissue in a pre-chilled tube with an appropriate volume of ice-cold homogenization buffer.
-
For storage, snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate to pellet cellular debris (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant (lysate) for further analysis.
Measurement of β-Glucosidase (GCase) Activity
This protocol describes a common method for measuring GCase activity in tissue lysates.
Materials:
-
Tissue lysate
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), substrate
-
Citrate-phosphate buffer (pH 5.2)
-
Glycine-carbonate buffer (pH 10.7), stop solution
-
Fluorometer
Procedure:
-
Determine the protein concentration of the tissue lysate using a standard method (e.g., BCA assay).
-
Dilute the lysate to a suitable concentration with citrate-phosphate buffer.
-
In a 96-well plate, add a specific volume of the diluted lysate to each well.
-
Add the 4-MUG substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the glycine-carbonate buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Isofagomine as a pharmacological chaperone for mutant GCase.
Experimental Workflow
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 4. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying β-Glucosidase Activity with Isofagomine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assaying β-glucosidase activity, with a specific focus on the inhibitory effects of isofagomine. The included methodologies are suitable for kinetic analysis, inhibitor screening, and evaluating the efficacy of pharmacological chaperones like isofagomine.
Introduction
β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose.[1] These enzymes are crucial in various biological processes, and their dysfunction is implicated in diseases such as Gaucher disease, a lysosomal storage disorder caused by mutations in the acid β-glucosidase (GCase) gene.[2][3] Isofagomine is a potent competitive inhibitor of β-glucosidase and acts as a pharmacological chaperone, which can enhance the stability and trafficking of mutant forms of the enzyme.[4][5] Accurate and reliable assays are essential for studying β-glucosidase activity and the effects of inhibitors like isofagomine. This document outlines two common methods for assaying β-glucosidase activity: a colorimetric assay using p-nitrophenyl-β-D-glucopyranoside (pNPG) and a more sensitive fluorometric assay using 4-methylumbelliferyl-β-D-glucopyranoside (MUG).[1][6]
Principle of the Assays
Both assays rely on a substrate that, when cleaved by β-glucosidase, produces a detectable product.
-
Colorimetric Assay: The substrate pNPG is colorless. Upon hydrolysis by β-glucosidase, it yields glucose and p-nitrophenol. In an alkaline environment, p-nitrophenol converts to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm.[1][7]
-
Fluorometric Assay: The substrate 4-MUG is non-fluorescent. β-Glucosidase activity releases 4-methylumbelliferone (B1674119) (4-MU), which is highly fluorescent and can be detected with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[8][9]
Experimental Protocols
Protocol 1: Colorimetric β-Glucosidase Activity Assay Using pNPG
This protocol is suitable for determining the basal activity of β-glucosidase and for assessing the inhibitory effect of isofagomine.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (1-5 mM in assay buffer)[7]
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0, or 0.1 M citrate (B86180) buffer, pH 4.5)[1][10]
-
Enzyme solution (e.g., purified β-glucosidase or cell lysate)
-
Isofagomine stock solution (in water or appropriate buffer)
-
Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃ or 0.4 M Glycine buffer, pH 10.8)[1][10]
-
96-well clear bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm[7]
Procedure:
-
Reaction Setup: In the wells of a 96-well plate, prepare the reaction mixtures. Include wells for a blank (no enzyme), a control (enzyme without inhibitor), and experimental samples (enzyme with varying concentrations of isofagomine).
-
Inhibitor Pre-incubation: Add 25 µL of assay buffer (for control) or the desired concentration of isofagomine solution to the respective wells. Then, add 25 µL of the enzyme solution to all wells except the blank. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Start the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.[7] The incubation time may need to be optimized based on the enzyme activity.
-
Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well. The solution should turn yellow in the presence of p-nitrophenol.[7]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[11]
-
Calculation: Subtract the absorbance of the blank from all other readings. The enzyme activity is proportional to the absorbance. For inhibitor studies, calculate the percent inhibition for each isofagomine concentration relative to the control.
Protocol 2: Fluorometric β-Glucosidase Activity Assay Using MUG
This protocol offers higher sensitivity compared to the colorimetric assay.[6]
Materials:
-
4-Methylumbelliferyl-β-D-glucopyranoside (MUG) solution (e.g., 3-5 mM in assay buffer)[10][12]
-
Assay Buffer (e.g., 0.1 M acetate buffer, pH 5.0, containing 0.1% Triton X-100 and 0.2% taurodeoxycholic acid)[12]
-
Enzyme solution (e.g., purified β-glucosidase or cell lysate)
-
Isofagomine stock solution
-
Stop Solution (e.g., 0.2 M Glycine buffer, pH 10.8)[12]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)[12]
-
4-Methylumbelliferone (4-MU) standard for calibration
Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of 4-MU to quantify the amount of product formed.
-
Reaction Setup: In a 96-well black microplate, set up the reactions as described in the colorimetric assay (blank, control, and experimental samples with isofagomine).
-
Inhibitor Pre-incubation: Add 25 µL of assay buffer or isofagomine solution, followed by 25 µL of the enzyme solution (except for the blank). Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 50 µL of the MUG substrate solution to each well to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.[12]
-
Reaction Termination: Add 100 µL of Stop Solution to each well.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~445 nm.[12]
-
Calculation: Subtract the fluorescence of the blank. Use the 4-MU standard curve to determine the concentration of the product formed. Calculate the enzyme activity and percent inhibition by isofagomine.
Protocol 3: Determination of IC₅₀ for Isofagomine
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
Procedure:
-
Perform either the colorimetric or fluorometric β-glucosidase activity assay as described above.
-
Use a range of isofagomine concentrations (e.g., serial dilutions from a high concentration, such as 1 mM, down to the low nanomolar range).[10]
-
Calculate the percentage of enzyme activity remaining at each isofagomine concentration compared to the control (no inhibitor).
-
Plot the percentage of activity (y-axis) against the logarithm of the isofagomine concentration (x-axis).
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[4]
Data Presentation
Quantitative data from the experiments should be summarized for clear comparison.
Table 1: Kinetic Parameters and Inhibitory Constant for β-Glucosidase with Isofagomine
| Parameter | Wild-Type Enzyme | Mutant Enzyme (e.g., N370S) |
| Km (mM) | Value | Value |
| Vmax (µmol/min/mg) | Value | Value |
| Isofagomine IC₅₀ (nM) | Value | Value |
| Ki (nM) | Value | Value |
Note: Km and Vmax are determined by measuring enzyme activity at varying substrate concentrations. Ki (inhibition constant) for a competitive inhibitor can be calculated from the IC₅₀ value.
Visualizations
Caption: Mechanism of β-glucosidase action and its competitive inhibition by isofagomine.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 4. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonol-based fluorescent indicator for determination of β-glucosidase activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06062E [pubs.rsc.org]
- 7. PNPG | TargetMol [targetmol.com]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Isofagomine in Studying Protein Folding and Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofagomine (IFG), an iminosugar, is a powerful pharmacological chaperone that has been instrumental in the study of protein misfolding diseases, particularly lysosomal storage disorders such as Gaucher disease.[1][2][3] Gaucher disease arises from mutations in the gene encoding the lysosomal enzyme acid β-glucosidase (GCase), leading to its misfolding, premature degradation, and reduced activity.[1][2][4] Isofagomine acts as a competitive inhibitor that binds to the active site of GCase, stabilizing its structure, facilitating proper folding, and enhancing its trafficking to the lysosome.[1][5][6] These application notes provide an overview of the use of isofagomine in protein folding and stabilization research, along with detailed protocols for key experiments.
Mechanism of Action
Isofagomine's mechanism as a pharmacological chaperone involves several key steps within the cell. It selectively binds to and stabilizes mutant forms of GCase in the endoplasmic reticulum (ER), promoting their proper folding and subsequent transport to the lysosome.[1][2][3][7]
-
Binding in the Endoplasmic Reticulum: Isofagomine, being a small molecule, can cross cellular membranes and enter the ER. In the neutral pH environment of the ER, it binds with high affinity to the active site of newly synthesized, misfolded GCase.[5]
-
Conformational Stabilization: This binding stabilizes the mutant enzyme, helping it to achieve a proper three-dimensional conformation.[4][5] This prevents the misfolded protein from being targeted for degradation by the ER-associated degradation (ERAD) pathway.
-
Cellular Trafficking: The stabilized GCase-isofagomine complex is then able to pass the ER's quality control system and is trafficked through the Golgi apparatus to the lysosome.[1][2][7]
-
Dissociation and Enzyme Activity: The lysosome has an acidic environment (pH ~4.5-5.5).[7] At this lower pH, the binding affinity of isofagomine for GCase is significantly reduced.[5] This causes isofagomine to dissociate from the active site, leaving a correctly folded and catalytically competent enzyme that can then metabolize its substrate, glucosylceramide.[5]
Application Notes
Isofagomine serves as a valuable tool for studying the effects of pharmacological chaperoning on protein stability, activity, and trafficking.
Enhancing Mutant Enzyme Activity
A primary application of isofagomine is to rescue the enzymatic activity of misfolded mutant proteins. By facilitating their proper folding and transport to the lysosome, isofagomine treatment leads to a significant increase in the overall cellular activity of the target enzyme.[1][4][8] This effect is dose-dependent, with optimal enhancement typically observed in the micromolar range.[2][4]
| GCase Mutation | Cell Type | Isofagomine Concentration | Fold Increase in GCase Activity | Reference |
| N370S | Fibroblasts | 30 µM | ~3.0 | [1][2] |
| N370S | Fibroblasts | 10-100 µM | 2.2 - 3.0 | [2] |
| L444P | Lymphoblasts | 30 µM | ~3.5 | [8] |
| L444P | Fibroblasts | 30 µM | ~1.3 | [8] |
| F213I/L444P | Fibroblasts | Not Specified | 4.3 | [4] |
| G202R | Fibroblasts | Not Specified | Not Specified (activity enhanced) | [4] |
Improving Protein Stability
Isofagomine's ability to stabilize protein conformation can be quantified by measuring changes in the protein's melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. Techniques like Differential Scanning Fluorimetry (DSF) are used to assess this stabilization.
| Protein | Isofagomine Concentration | Change in Melting Temp. (ΔTm) | Reference |
| Wild-Type GCase | 43 µM | ~15 °C | [4] |
Investigating Protein Dynamics
Beyond global stability, isofagomine's impact on local protein dynamics can be investigated using advanced biophysical techniques. Amide hydrogen/deuterium exchange mass spectrometry (H/D-Ex) has been used to show that isofagomine binding not only restricts the dynamics of the GCase active site but also propagates this stabilizing effect to surrounding regions of the protein.[4]
Inhibition Constants
As a competitive inhibitor, the potency of isofagomine is characterized by its IC50 or Ki values, which vary with pH, reflecting its mechanism of action.
| Enzyme | pH | IC50 / Ki | Reference |
| Wild-Type GCase | 7.2 | IC50: 5 nM | [4] |
| Wild-Type GCase | 5.2 | IC50: 30 nM | [4] |
| Wild-Type GCase | 7.2 | Ki: ~1 nM | [5] |
| Wild-Type GCase | 5.6 | Ki: ~30 nM | [5] |
| Wild-Type GCase | 4.5 | Ki: ~145 nM | [5] |
| N370S GCase | 7.2 | IC50: in nM range | [2] |
| N370S GCase | 5.2 | IC50: in nM range | [2] |
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
This protocol determines the melting temperature (Tm) of a target protein in the presence and absence of isofagomine.
Materials:
-
Purified target protein (e.g., recombinant GCase)
-
Isofagomine
-
DMSO (for dissolving isofagomine)
-
NanoOrange Protein Stain (or similar fluorescent dye)
-
Appropriate buffer (e.g., 10 mM citrate, 20 mM phosphate, pH 7.0)[4]
-
Real-time PCR instrument capable of thermal melts
-
Optically clear PCR plates
Procedure:
-
Protein Preparation: Dilute the target protein to a final concentration of 0.1 mg/mL in the assay buffer.[4]
-
Ligand Preparation: Prepare a serial dilution of isofagomine in DMSO. A mock control with DMSO alone should also be prepared.[4]
-
Reaction Mixture: In each well of the PCR plate, combine the diluted protein solution, the isofagomine dilution (or DMSO control), and the NanoOrange dye (e.g., at a 1:50 dilution of the stock).[4] A typical final volume is 25-50 µL.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Program a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute. Set the instrument to continuously monitor fluorescence.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal curve, which can be determined by finding the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the samples containing isofagomine.
-
Protocol 2: Cell-Based GCase Activity Assay
This protocol measures the intracellular GCase activity in cultured cells after treatment with isofagomine.
Materials:
-
Patient-derived fibroblasts or other relevant cell lines
-
Cell culture medium and supplements
-
Isofagomine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., citrate-phosphate buffer pH 5.5 with 0.4% Triton X-100 and 0.4% taurodeoxycholate)[4]
-
Fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUGlc)
-
Stop solution (e.g., 0.4 M glycine buffer, pH 10.8)[3]
-
Bradford protein assay reagent
-
96-well plates (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with the desired concentrations of isofagomine (e.g., 0-100 µM) in fresh culture medium for 3-5 days. Include an untreated or vehicle-treated control.[2][4]
-
Cell Lysis:
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a Bradford assay or similar method. This is used to normalize the enzyme activity.[4]
-
Enzymatic Assay:
-
In a black 96-well plate, add a specific amount of cell lysate (e.g., 5-20 µg of total protein) to each well.
-
Initiate the reaction by adding the 4-MUGlc substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction and maximize the fluorescence of the product (4-methylumbelliferone).[3]
-
Fluorescence Measurement: Read the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Data Analysis:
-
Subtract the fluorescence of a blank well (no lysate) from all readings.
-
Calculate the GCase activity, often expressed as nmol of substrate hydrolyzed per hour per mg of protein.
-
Determine the fold-increase in activity by dividing the activity of isofagomine-treated cells by the activity of control cells.
-
Conclusion
Isofagomine is a critical research tool for investigating the mechanisms of protein misfolding and the potential for pharmacological chaperones to rescue protein function. The protocols outlined here provide a foundation for researchers to study the effects of isofagomine on protein stability and enzymatic activity, contributing to a deeper understanding of diseases like Gaucher's and the development of novel therapeutics.
References
- 1. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isofagomine D-Tartrate in Enzyme Enhancement Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofagomine (IFG), an iminosugar, functions as a pharmacological chaperone for the lysosomal enzyme acid-β-glucosidase (GCase), which is deficient in Gaucher disease.[1][2] Mutations in the GBA1 gene can lead to misfolding of GCase in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome and leading to its degradation.[3] Isofagomine D-Tartrate specifically and reversibly binds to the active site of GCase in the ER, stabilizing the enzyme's conformation and facilitating its successful transport to the lysosome.[4][5] Within the acidic environment of the lysosome, isofagomine is released, allowing the now correctly folded GCase to catabolize its substrate, glucosylceramide.[4] This enzyme enhancement therapy has shown potential in increasing GCase activity in various mutant forms, including N370S and L444P, both in vitro and in vivo.[6][7]
Mechanism of Action
Isofagomine acts as a pharmacological chaperone by binding to the active site of mutant GCase with high affinity at the neutral pH of the endoplasmic reticulum.[4] This binding stabilizes the protein, preventing its degradation by the ER-associated degradation (ERAD) pathway and allowing it to be trafficked through the Golgi apparatus to the lysosomes.[1][7] Once in the acidic environment of the lysosome (pH 4.5-5.5), the affinity of isofagomine for the GCase active site is reduced, leading to its dissociation.[4] The released GCase, now properly folded and localized, can then hydrolyze the accumulated glucosylceramide.[8]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Wild-type α-1,2 glucosidase II | ~200 µM | [1] |
| Lysosomal acid α-glucosidase | 1 mM | [1] | |
| Human lysosomal β-glucosidase | 0.06 µM | [9][10] | |
| Ki | Wild-type and mutant GCase (N370S, V394L) | ~30 nM | [4] |
| Human lysosomal β-glucosidase | 0.016-0.025 µM | [9][10] | |
| Enzyme Activity Enhancement | N370S GCase Fibroblasts | 2.3–3.0 fold | [1] |
| L444P GCase Lymphoblastoid Cells | ~3.5 fold | [6] | |
| L444P GCase Fibroblasts | ~1.3 fold | [6] | |
| N370S Fibroblasts (10 µM IFG) | 2.4 fold | [7] | |
| G202R GC Fibroblasts | 7.2 fold | [8] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment Dose | Tissue | GCase Activity Increase | Reference |
| L444P GCase Mice | 20 mg/kg/day (4 weeks) | Liver | 4-fold | [6] |
| Spleen | 4-fold | [6] | ||
| Lung | 5-fold | [6] | ||
| Brain | 2-fold | [6] | ||
| Neuronopathic Gaucher Mice (4L;C*) | 600 mg/kg/day | Liver | 28-fold (protein level) | [11] |
| Lung | 3.3-fold | [11] | ||
| Midbrain | 1.4-fold | [11] |
Table 3: Pharmacokinetic Properties of Isofagomine
| Species | Dose | Tissue | Peak Concentration | Time to Peak | Reference |
| Sprague-Dawley Rats | 600 mg/kg (oral) | Plasma | 3.9 ± 1.0 µg/mL (~26 µM) | < 1 hour | [6] |
| Liver | 17.7 ± 3.3 µg/g (~120 µM) | < 1 hour | [6] | ||
| Spleen | 1.2 ± 0.1 µg/g (~8 µM) | < 1 hour | [6] |
Experimental Protocols
Protocol 1: In Vitro GCase Activity Enhancement in Patient-Derived Fibroblasts
This protocol details the methodology to assess the ability of this compound to enhance GCase activity in fibroblasts derived from Gaucher disease patients.
1. Cell Culture and Treatment:
-
Culture Gaucher patient-derived fibroblasts (e.g., N370S or L444P homozygous) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 100 units/mL penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100 µM) for 5 days.[4][6] Include a vehicle control (e.g., sterile water or PBS).
2. Cell Lysis:
-
After the treatment period, wash the cells twice with phosphate-buffered saline (PBS).[12]
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M sodium citrate, 0.2 M sodium phosphate, 0.1% Triton X-100, 0.25% sodium taurocholate, pH 5.2).[1]
3. GCase Activity Assay:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA Protein Assay).[4]
-
To measure GCase activity, use a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucoside (4-MUG).[1][4]
-
Prepare a reaction mixture containing the cell lysate and 4-MUG (final concentration of 3 mM) in the assay buffer.[1]
-
To differentiate lysosomal from non-lysosomal GCase activity, a parallel reaction can be set up in the presence of a specific GCase inhibitor like conduritol B epoxide (CBE).[8]
-
Incubate the reaction at 37°C for 1 hour.[12]
-
Stop the reaction by adding a high pH buffer (e.g., 0.2 M glycine, pH 10.8) to deprotonate the 4-methylumbelliferone (B1674119) product.[8]
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.[8]
-
Calculate GCase activity as nmol of substrate hydrolyzed per mg of protein per hour.
4. Data Analysis:
-
Express the GCase activity in treated cells as a fold-increase relative to the vehicle-treated control cells.
Protocol 2: Immunofluorescence Staining for GCase Trafficking
This protocol allows for the visualization of GCase localization within the cell and assesses the effect of this compound on its trafficking to the lysosome.
1. Cell Culture and Treatment:
-
Grow patient-derived fibroblasts on glass coverslips in a suitable culture dish.
-
Treat the cells with this compound (e.g., 100 µM) or vehicle for an extended period (e.g., 14 days) to allow for significant changes in protein trafficking.[6]
2. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against GCase and a primary antibody against a lysosomal marker protein (e.g., LAMP-1) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-GCase antibody and Alexa Fluor 594-conjugated anti-LAMP-1 antibody) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal microscope.
5. Image Analysis:
-
Analyze the images to determine the co-localization of GCase (green fluorescence) with the lysosomal marker LAMP-1 (red fluorescence). An increase in yellow fluorescence (overlap of green and red) in isofagomine-treated cells compared to untreated cells indicates enhanced trafficking of GCase to the lysosomes.
Concluding Remarks
This compound represents a promising therapeutic strategy for Gaucher disease by acting as a pharmacological chaperone to enhance the activity of mutant GCase. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of isofagomine and other potential pharmacological chaperones. While clinical trials for isofagomine in Gaucher disease were halted, the principles of enzyme enhancement therapy remain a valuable area of research for lysosomal storage disorders.[3] Further studies are warranted to explore the full potential of this therapeutic approach.
References
- 1. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycomimetic-based pharmacological chaperones for lysosomal storage disorders: lessons from Gaucher, G M1 -gangliosidosis and Fabry diseases - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01564F [pubs.rsc.org]
- 3. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 10. mybiosource.com [mybiosource.com]
- 11. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 12. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of Isofagomine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of isofagomine, a pharmacological chaperone, when administered orally. The information is intended to guide researchers in designing and conducting studies to assess the pharmacokinetics, efficacy, and mechanism of action of isofagomine in relevant animal models of lysosomal storage disorders, particularly Gaucher disease.
Introduction
Isofagomine (IFG), an iminosugar, acts as a pharmacological chaperone by binding to and stabilizing mutant forms of the lysosomal enzyme acid β-glucosidase (GCase).[1][2] This stabilization facilitates the proper folding and trafficking of the enzyme from the endoplasmic reticulum to the lysosome, thereby increasing its cellular activity.[1][3] In preclinical studies, orally administered isofagomine has demonstrated the potential to increase GCase activity in various tissues, including the brain, and to ameliorate disease-related phenotypes in animal models of Gaucher disease.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the oral administration of isofagomine.
Table 1: Pharmacokinetics of a Single Oral Dose of Isofagomine Tartrate in Sprague-Dawley Rats
| Parameter | Plasma | Liver | Spleen | Brain |
| Dose | 600 mg/kg (equivalent to 300 mg/kg free base) | 600 mg/kg (equivalent to 300 mg/kg free base) | 600 mg/kg (equivalent to 300 mg/kg free base) | 600 mg/kg (equivalent to 300 mg/kg free base) |
| Time to Peak Concentration (Tmax) | ~1 hour | ~1 hour | ~1 hour | ~1 hour |
| Peak Concentration (Cmax) | 3.9 ± 1.0 µg/mL (~26 µM) | 17.7 ± 3.3 µg/g (~120 µM) | 1.2 ± 0.1 µg/g (~8 µM) | Data not specified |
| Half-life (t½) | 4.4 hours | 2.6 hours | 4.6 hours | 9 hours |
Data sourced from studies on eight-week-old male Sprague-Dawley rats.[2][4]
Table 2: Efficacy of Oral Isofagomine in L444P Gaucher Disease Mouse Model
| Parameter | Treatment Group | Outcome |
| GCase Activity | IFG tartrate (20 mg/kg/day) for 4 weeks | 2- to 5-fold increase in liver, spleen, lung, and brain |
| IFG tartrate (20 mg/kg/day) for 24 weeks | Up to 2-fold increase in mineralized bone and bone marrow | |
| Biomarkers & Organ Weight | IFG for 8 weeks | Significantly lowered plasma chitin (B13524) III and IgG levels |
| IFG for 24 weeks | Significantly reduced spleen and liver weights |
These studies highlight the broad tissue distribution and efficacy of orally administered isofagomine in a relevant disease model.[4]
Table 3: Efficacy of Oral Isofagomine in a Neuronopathic (4L;C*) Gaucher Disease Mouse Model
| Dose | Lifespan Extension | GCase Activity Increase |
| 20 mg/kg/day | 10 days | Increased in brain and visceral tissues |
| 600 mg/kg/day | 20 days | Increased in brain and visceral tissues |
Oral administration of isofagomine demonstrated a dose-dependent increase in lifespan and GCase activity in a neuronopathic mouse model.[6][7]
Table 4: In Vitro Activity of Isofagomine
| Parameter | Value | Target |
| Inhibition Constant (Ki) | ~30 nM | Wild-type and mutant (N370S, V394L) GCase |
| GCase Activity Increase (L444P Patient-derived Lymphoblastoid Cell Lines) | ~3.5-fold | L444P GCase |
| GCase Activity Increase (L444P Patient-derived Fibroblasts) | ~1.3-fold | L444P GCase |
Isofagomine is a potent inhibitor of GCase at neutral pH, which is characteristic of the endoplasmic reticulum, allowing it to act as a chaperone.[2][5]
Experimental Protocols
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of isofagomine following oral administration.
Animal Model: Eight-week-old male Sprague-Dawley rats, fasted overnight prior to administration.[4]
Procedure:
-
Administer a single oral dose of isofagomine tartrate (600 mg/kg, equivalent to 300 mg/kg free base) by gavage.[4]
-
Collect blood and tissue samples (liver, spleen, brain) at various time points post-administration.
-
Homogenize tissue samples.
-
Measure isofagomine concentrations in plasma and tissue homogenates using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
Efficacy Study in L444P Gaucher Disease Mice
Objective: To evaluate the long-term efficacy of oral isofagomine in a non-neuronopathic Gaucher disease mouse model.
Animal Model: Mice expressing murine L444P GCase.[4]
Procedure:
-
Administer isofagomine tartrate ad libitum in the diet at a dose of 20 mg/kg per day.[4]
-
Treat mice for 4, 8, or 24 weeks.
-
At the end of the treatment period, collect tissues (liver, spleen, lung, brain, bone, bone marrow) and plasma.
-
Measure GCase activity in tissue homogenates using a fluorometric assay with 4-methylumbelliferyl-β-D-glucopyranoside as a substrate.[2]
-
Measure plasma biomarkers such as chitin III and IgG levels.
-
Record organ weights (spleen and liver).
Efficacy Study in a Neuronopathic (4L;C*) Gaucher Disease Mouse Model
Objective: To assess the effect of oral isofagomine on lifespan and GCase activity in a neuronopathic Gaucher disease mouse model.
Animal Model: 4L;C* (V394L/V394L + saposin C-/-) mice.[6]
Procedure:
-
Administer isofagomine daily at doses of 20 mg/kg or 600 mg/kg.[6][7]
-
Monitor mice for lifespan and neurological signs.
-
Collect brain and visceral tissues at the end of the study.
-
Measure GCase activity and protein levels in tissue homogenates.
Visualizations
Signaling Pathway of Isofagomine as a Pharmacological Chaperone
Caption: Mechanism of action of isofagomine as a pharmacological chaperone.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical studies of oral isofagomine.
Logical Relationships of Study Endpoints
Caption: Logical flow from oral administration to therapeutic potential.
References
- 1. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Isofagomine D-Tartrate concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isofagomine D-Tartrate in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound acts as a pharmacological chaperone for the lysosomal enzyme acid-β-glucosidase (GCase).[1][2][3] As a competitive inhibitor that binds to the GCase active site with high affinity at the neutral pH of the endoplasmic reticulum (ER), it stabilizes the enzyme, promoting its correct folding and subsequent trafficking to the lysosome.[4] Within the acidic environment of the lysosome, its binding affinity is lower, allowing for its release and the restoration of GCase catalytic activity.[4] This process is particularly relevant for certain mutant forms of GCase, such as N370S and L444P, which are associated with Gaucher disease.[2][5][6]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A common starting concentration for enhancing mutant GCase activity in fibroblast cell lines is 30 µM.[6][7] However, the optimal concentration can be cell-type dependent and should be determined empirically through a dose-response experiment. Studies have used a range of concentrations, from as low as 2-5 µM in hepatocytes to up to 500 µM for assessing effects on other enzymes.[7][8]
Q3: Is this compound cytotoxic?
A3: this compound generally exhibits low cytotoxicity. In studies with fibroblasts, the IC50 value for cell proliferation was found to be greater than 20 mM, a concentration that is orders of magnitude higher than what is required for its chaperone activity.[7] However, it is important to note that at very high concentrations (e.g., 20 mM), the tartrate counter-ion itself may contribute to a minor reduction in cell proliferation.[7]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water and PBS (pH 7.2) at up to 5 mg/mL, and in DMSO at up to 2 mg/mL.[2] For cell culture use, it is recommended to prepare a concentrated stock solution in sterile water or PBS. Before adding to your culture medium, the working solution should be sterilized by passing it through a 0.22 µm filter.[1] For long-term storage, it is advisable to keep the stock solution at -20°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in GCase activity. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or mutation being studied. | Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM, 30 µM, 50 µM, 100 µM) to determine the optimal concentration for your system.[6] |
| Insufficient Incubation Time: The chaperone requires time to facilitate enzyme folding and trafficking. | Increase the incubation time. Many studies report successful GCase enhancement after 5-7 days of continuous treatment.[6][7] | |
| Enzyme Inhibition during Assay: As a competitive inhibitor, residual Isofagomine in the cell lysate can interfere with the GCase activity assay. | Implement a "washout" period. After the treatment period, replace the medium with fresh, Isofagomine-free medium for 24 hours before lysing the cells and performing the activity assay.[6] | |
| Reduced cell viability or proliferation. | High Concentration of Tartrate: At very high concentrations (in the mM range), the tartrate counter-ion can have a mild anti-proliferative effect.[7] | Confirm that you are using the correct concentration (typically in the µM range). If high concentrations are necessary for your experiment, consider running a control with D-Tartaric acid alone to assess the effect of the counter-ion. |
| Off-target Effects: While highly selective for GCase, extremely high concentrations could potentially affect other glycosidases. | Lower the concentration to the effective range for GCase chaperoning. Isofagomine is a very weak inhibitor of other lysosomal hydrolases like α-glucosidase, β-galactosidase, and β-mannosidase at concentrations up to 500 µM.[7] | |
| Inconsistent results between experiments. | Stock Solution Degradation: Improper storage may lead to loss of compound activity. | Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles. Store long-term at -20°C.[3] |
| Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can impact experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
Data Summary Tables
Table 1: In Vitro Efficacy of this compound on GCase Activity
| Cell Type | GCase Mutation | Treatment Concentration | Incubation Time | Fold Increase in GCase Activity | Reference |
| Gaucher Patient Fibroblasts | N370S | 30 µM | 5 days | 2.3 - 3.0 | [7] |
| Gaucher Patient Fibroblasts | L444P | 30 µM | 5 days (followed by 24h washout) | ~1.7 | [6] |
| Gaucher Patient Lymphoblasts | L444P | Not specified | 5 days | 2.5 - 3.5 | [6] |
Table 2: IC50 and Ki Values of this compound
| Target Enzyme | Parameter | Value | Cell/System | Reference |
| Acid-β-glucosidase (GCase) | IC50 | 0.06 µM | Human Lysosomal | [2][3][9] |
| Acid-β-glucosidase (GCase) | Ki | 0.016 - 0.025 µM | Human Lysosomal | [2][3][9] |
| Acid-β-glucosidase (GCase) | Ki | ~30 nM | Wild-type and mutant enzymes | [4] |
| Lysosomal α-glucosidase | IC50 | 1 mM | Wild-type fibroblast lysates | [7] |
| Hepatocyte Glucose Production | IC50 | 2 - 3 µM | Hepatocytes | [7][8] |
Experimental Protocols
Protocol 1: Determination of GCase Activity in Cultured Fibroblasts
This protocol is adapted from methodologies used in studies assessing the effect of Isofagomine.[4][7]
-
Cell Seeding and Treatment:
-
Seed Gaucher patient-derived fibroblasts or other relevant cell lines in appropriate culture vessels.
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100 µM) in fresh culture medium.
-
Incubate for 5 days at 37°C in a humidified CO2 incubator.
-
-
Washout Step (Optional but Recommended):
-
After the 5-day incubation, aspirate the medium containing Isofagomine.
-
Wash the cells once with sterile PBS.
-
Add fresh, Isofagomine-free culture medium and incubate for an additional 24 hours. This step helps to clear the compound from the lysosomes, preventing inhibition during the assay.[6]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.25% sodium taurocholate, 0.25% Triton X-100) and scraping the cells.[4]
-
Collect the cell lysate and centrifuge to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard method such as the BCA Protein Assay.
-
-
Enzymatic Assay:
-
Prepare the reaction mixture in a 96-well plate. For each sample, add a specific amount of protein lysate (e.g., 10-20 µg).
-
Initiate the reaction by adding the fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to a final concentration of 3 mM. The reaction buffer should be a citrate/phosphate buffer at pH 5.2.[7]
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of a high pH stop buffer (e.g., 0.4 M glycine, pH 10.8).[7]
-
-
Data Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
-
Normalize the activity of treated samples to the untreated control to determine the fold-increase.
-
Visualizations
Caption: Mechanism of Isofagomine as a pharmacological chaperone for GCase.
Caption: Troubleshooting workflow for lack of GCase activity enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isofagomine (D-tartrate) | CAS 957230-65-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thomassci.com [thomassci.com]
Technical Support Center: Isofagomine and Glycosidase Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of isofagomine on various glycosidases.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic target of isofagomine?
A1: Isofagomine is a potent, active-site inhibitor of acid β-glucosidase (GCase, also known as glucocerebrosidase).[1][2][3][4] It is designed to act as a pharmacological chaperone for mutant forms of GCase associated with Gaucher disease.[1][2][3][5] Isofagomine binds to GCase in the endoplasmic reticulum, facilitating its proper folding and trafficking to the lysosome.[2][6]
Q2: How selective is isofagomine for acid β-glucosidase over other glycosidases?
A2: Isofagomine exhibits a high degree of selectivity for acid β-glucosidase.[1] Studies have shown that it is a weak inhibitor of several other lysosomal and intestinal glycosidases, particularly at concentrations where it effectively chaperones mutant GCase.[1]
Q3: What are the known off-target effects of isofagomine on other glycosidases?
A3: Research indicates that isofagomine has minimal inhibitory activity against a range of other glycosidases at therapeutic concentrations. For instance, it is a very weak inhibitor of lysosomal acid α-glucosidase, with an IC50 value in the millimolar range, which is significantly higher than its nanomolar affinity for GCase.[1] Similarly, it shows weak inhibition of intestinal sucrase and isomaltase and poor inhibition of lactase.[1] At a concentration of 500 μM, less than 10% inhibition was observed for β-galactosidase, β-N-acetylhexosaminidase, β-mannosidase, and β-glucuronidase.[1]
Q4: I am observing unexpected inhibition of α-glucosidase in my cell-based assay. Could isofagomine be the cause?
A4: While isofagomine is a weak inhibitor of acid α-glucosidase (IC50 of 1 mM), it is possible to observe some off-target effects at very high concentrations.[1] We recommend verifying the concentration of isofagomine used in your experiment. Consider performing a dose-response curve to determine the IC50 in your specific assay system. If the observed inhibition occurs at concentrations significantly lower than the millimolar range, other factors may be at play.
Troubleshooting Guides
Problem: Significant inhibition of non-target glycosidases observed in our in vitro assays.
Possible Cause 1: High Concentration of Isofagomine
-
Troubleshooting Step: Verify the final concentration of isofagomine in your assay. Isofagomine's selectivity is concentration-dependent. Off-target inhibition is more likely at concentrations significantly higher than those required for GCase chaperoning (typically in the micromolar range for cell-based assays).[1]
-
Recommendation: Perform a concentration-response experiment to determine the IC50 of isofagomine for the off-target glycosidase in your specific experimental setup.
Possible Cause 2: Assay Conditions
-
Troubleshooting Step: Review your assay buffer composition and pH. The inhibitory potency of isofagomine can be influenced by pH.[6][7]
-
Recommendation: Ensure your assay conditions are optimal for the specific glycosidase being tested and are consistent across experiments.
Problem: Difficulty replicating the reported selectivity of isofagomine in our laboratory.
Possible Cause 1: Differences in Enzyme Source
-
Troubleshooting Step: The source of the glycosidase (e.g., recombinant, purified from tissue, cell lysate) can influence inhibitor potency.
-
Recommendation: If possible, use a well-characterized enzyme source. When using cell lysates, be aware of the presence of multiple glycosidase isoforms.
Possible Cause 2: Substrate Specificity
-
Troubleshooting Step: The substrate used in the activity assay can affect the apparent inhibitory activity.
-
Recommendation: Use a substrate that is highly specific for the glycosidase of interest to minimize confounding results from other enzymatic activities present in the sample.
Quantitative Data Summary
The following tables summarize the inhibitory activity of isofagomine against various glycosidases.
Table 1: Inhibitory Activity of Isofagomine against Acid β-Glucosidase (GCase)
| Enzyme Source | Mutant | pH | IC50 (nM) | Ki (nM) | Reference |
| Wild-type Fibroblast Lysate | - | 7.2 | 5 | - | [7] |
| Wild-type Fibroblast Lysate | - | 5.2 | 30 | - | [7] |
| N370S Fibroblast Lysate | N370S | 7.2 | 18 | - | [7] |
| N370S Fibroblast Lysate | N370S | 5.2 | 128 | - | [7] |
| Wild-type Enzyme | - | - | - | ~30 | [2][3] |
| N370S Mutant Enzyme | N370S | - | - | ~30 | [2][3] |
| V394L Mutant Enzyme | V394L | - | - | ~30 | [2][3] |
Table 2: Inhibitory Activity of Isofagomine against Off-Target Glycosidases
| Glycosidase | Enzyme Source | Substrate | IC50 / Ki | Reference |
| Acid α-Glucosidase | Wild-type Fibroblast Lysate | 4-methylumbelliferyl-α-D-glucopyranoside | IC50: 1 mM | [1] |
| Sucrase | Caco-2 cell lysate | Sucrose | IC50: >500 μM | [1] |
| Isomaltase | Caco-2 cell lysate | Isomaltose | IC50: 100 μM | [1] |
| Isomaltase | Yeast | Isomaltose | Ki: 7.2 μM | [1] |
| Lactase | Caco-2 cell lysate | Lactose | Poor inhibitor | [1] |
| β-Galactosidase | Wild-type Fibroblast Lysate | 4-methylumbelliferyl-β-D-galactopyranoside | <10% inhibition at 500 μM | [1] |
| β-N-acetylhexosaminidase | Wild-type Fibroblast Lysate | 4-methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside | <10% inhibition at 500 μM | [1] |
| β-Mannosidase | Not specified | Not specified | Not specified | [1] |
| β-Glucuronidase | Wild-type Fibroblast Lysate | 4-methylumbelliferyl-β-D-glucuronide | <10% inhibition at 500 μM | [1] |
| α-Glucosidase | Not specified | Not specified | Strong inhibitor | [8] |
| Glucoamylase | Not specified | Not specified | Strong inhibitor | [8] |
Experimental Protocols
Key Experiment: In Vitro Glycosidase Activity Assay
This protocol describes a general method for determining the inhibitory activity of isofagomine against a specific glycosidase using a fluorogenic substrate.
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
Isofagomine stock solution
-
Appropriate fluorogenic substrate (e.g., 4-methylumbelliferyl glycoside)
-
Assay buffer (specific to the enzyme being tested)
-
Stop solution (e.g., high pH buffer like 0.2 M glycine-NaOH, pH 10.8)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Reagents: Dilute the enzyme, isofagomine, and substrate to their final working concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Isofagomine at various concentrations (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The high pH also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm for 4-methylumbelliferone).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each isofagomine concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the isofagomine concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Workflow for in vitro glycosidase inhibition assay.
References
- 1. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo and in vivo effects of isofagomine on acid β-glucosidase variants and substrate levels in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Evaluation of isofagomine and its derivatives as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isofagomine D-Tartrate Cell Culture Experiments
Welcome to the technical support center for Isofagomine D-Tartrate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during cell culture experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound in cell culture?
A1: Isofagomine (IFG) is a potent, competitive inhibitor of lysosomal acid β-glucosidase (GCase).[1][2] In the context of cell culture experiments, particularly with cells harboring mutations in the GCase enzyme (as seen in Gaucher disease), Isofagomine acts as a pharmacological chaperone.[2][3][4] It binds to the unstable mutant GCase in the neutral pH environment of the endoplasmic reticulum (ER), promoting its correct folding and stability.[4][5][6][7][8] This stabilization facilitates the trafficking of the mutant GCase from the ER to the lysosome, thereby increasing the total amount of functional enzyme in this organelle.[9][3][10][11]
Q2: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?
A2: High concentrations of this compound can lead to cytotoxicity. One study noted that treating wild-type fibroblasts with 20 mM of Isofagomine-tartrate resulted in a 20% reduction in cell proliferation.[12] It was also suggested that the tartrate counter-ion itself might contribute to this effect, as 20 mM tartrate alone caused a 10% reduction in proliferation.[12] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of Isofagomine concentrations to identify the optimal concentration that maximizes GCase activity without causing significant cell death.
-
Assess Cell Viability: Use assays such as MTT, XTT, or trypan blue exclusion to quantify cell viability across different concentrations.
-
Consider the Tartrate Salt: Be aware that the tartrate component may have minor effects on cell proliferation at very high concentrations.[12]
-
Check Compound Purity and Storage: Ensure the this compound is of high purity and has been stored correctly (long-term at -20°C, protected from moisture) to rule out degradation products causing toxicity.[1]
Q3: I am not observing the expected increase in GCase activity after Isofagomine treatment. Why might this be?
A3: This is a common issue that can arise from several factors related to the experimental protocol.
-
Inhibition During Assay: Isofagomine is a competitive inhibitor of GCase.[1] If the compound is not sufficiently removed from the cell lysate before the GCase activity assay, it will inhibit the enzyme, masking the increase in total GCase protein.[3]
-
Insufficient Incubation Time: The chaperoning effect requires time for the synthesis of new GCase, its stabilization, and trafficking. Studies often use incubation periods of 3 to 7 days.[9][13]
-
Cell Type and Mutation Variability: The response to Isofagomine can vary significantly between different cell types (e.g., fibroblasts vs. lymphoblasts) and different GCase mutations.[9] For example, a more robust increase in GCase activity was observed in lymphoblastoid cell lines compared to fibroblasts with the L444P mutation.[9]
-
Suboptimal Concentration: The effective concentration range can be narrow. While concentrations around 30 µM have been shown to be optimal for N370S fibroblasts, this may differ for other cell lines.[13][14]
Troubleshooting Steps:
-
Implement a Washout Step: Before lysing the cells, incubate them in Isofagomine-free media for at least 24 hours.[9][11] This allows the inhibitor to dissociate from the GCase active site.
-
Optimize Incubation Time: If you are using a short incubation period, consider extending it to 5-7 days.
-
Enrich for GCase: To further reduce the impact of free Isofagomine, consider methods to enrich for glycoproteins (using Concanavalin A) or specifically for GCase (via immunocapture) from the cell lysate before performing the activity assay.[9][3]
Q4: What are some typical concentrations and incubation times used in the literature?
A4: The optimal conditions can vary, but published studies provide a good starting point.
| Parameter | Cell Type | GCase Mutation | Concentration Range | Optimal Concentration | Incubation Time | Observed Increase in GCase Activity | Reference |
| Concentration | N370S Fibroblasts | N370S | 10 - 100 µM | ~30 µM | 5 days | ~3.0-fold | [13] |
| Concentration | L444P Fibroblasts | L444P | 6, 20, 60 µM | 60 µM | 5 days | ~1.3-fold | [9] |
| Concentration | L444P Lymphoblasts | L444P | 6, 20, 60 µM | 60 µM | 5 days | ~3.5-fold | [9] |
| Incubation Time | N370S Fibroblasts | N370S | N/A | 30 µM | 3 days | ~2.4-fold | [13] |
| Incubation Time | N370S Fibroblasts | N370S | N/A | 30 µM | 5 days | ~3.0-fold | [13] |
| Washout | L444P Fibroblasts | L444P | 6, 20, 60 µM | 60 µM | 5 days + 24h washout | ~1.7-fold | [9] |
Key Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells (e.g., patient-derived fibroblasts) at a density that will not lead to over-confluence by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[15][16] Further dilute in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the Isofagomine-containing medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO or water).
-
Incubation: Culture the cells for the desired period, typically 3 to 7 days, at 37°C in a humidified incubator.[9][13]
-
Washout (Crucial Step): Aspirate the Isofagomine-containing medium. Wash the cells twice with sterile PBS. Add fresh, Isofagomine-free medium and incubate for an additional 24 hours.[9][11]
-
Cell Harvesting: After the washout period, wash the cells again with PBS and harvest them for downstream analysis (e.g., cell lysis for enzyme activity assays).
Protocol 2: GCase Activity Assay in Cell Lysates
This protocol is based on the use of a fluorogenic substrate.
-
Cell Lysis: Lyse the harvested cells in a suitable buffer (e.g., 0.1 M sodium citrate, 0.2 M sodium phosphate, 0.1% Triton X-100, 0.25% sodium taurocholate, pH 5.2).[12]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to normalize enzyme activity.
-
Assay Reaction: In a 96-well plate, combine a standardized amount of protein from each cell lysate with the assay buffer.
-
Substrate Addition: Add the fluorogenic substrate, 4-methylumbelliferyl-β-D-glucoside (4-MUG), to a final concentration of ~3 mM.[12]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop Reaction: Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~445 nm.
-
Data Analysis: Calculate GCase activity, typically expressed as nmol of substrate hydrolyzed per mg of protein per hour, and compare the activity between treated and untreated samples.
References
- 1. mybiosource.com [mybiosource.com]
- 2. scbt.com [scbt.com]
- 3. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 957230-65-8 | MI24675 | Biosynth [biosynth.com]
- 9. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Isofagomine (D-tartrate) | CAS 957230-65-8 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Isofagomine D-Tartrate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Isofagomine D-Tartrate solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Under these conditions, the compound is stable for at least two to four years.[1][2] Short-term storage at room temperature is also possible.[3]
Q2: How should I prepare and store this compound solutions?
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS) at pH 7.2, and slightly heated water.[2][3] For aqueous solutions, it is recommended to use a 0.22 μm filter for sterilization before use.[4]
Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] To maintain stability, it is crucial to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
Q3: What solvents are compatible with this compound?
This compound is soluble in the following solvents:
Q4: What is the known stability of this compound in its solid form?
The solid form of this compound is highly stable, with a shelf life of at least four years when stored at -20°C.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound solutions.
Issue 1: Decreased activity of this compound solution in my experiment.
This could be due to degradation of the compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for decreased compound activity.
Issue 2: Precipitation observed in my this compound solution upon thawing.
Precipitation can occur if the compound's solubility limit is exceeded or if the solvent is not appropriate for long-term storage at low temperatures.
-
Warm the Solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Solvent Check: Ensure the solvent used is appropriate and the concentration is not above the recommended solubility limits (see Q3). For aqueous solutions, slight heating may be required for complete dissolution.[3]
-
Fresh Preparation: If precipitation persists, it is best to prepare a fresh solution.
Stability Data Summary
The following table summarizes the known stability data for this compound.
| Form | Storage Temperature | Duration | Stability Notes | Citations |
| Solid | -20°C | ≥ 4 years | Store in a desiccated environment. | [2] |
| Solid | -20°C | Up to 2 years | Store desiccated. | [1] |
| Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. | [1][4] |
| Solution | -80°C | Up to 6 months | Recommended for stock solutions. | [4] |
Experimental Protocols
While specific degradation pathways for this compound are not detailed in the literature, a general approach to assessing the stability of a compound in solution involves forced degradation studies.
Protocol: Forced Degradation Study
Objective: To determine the intrinsic stability of this compound in solution by exposing it to accelerated degradation conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., water, PBS) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose to light (ICH Q1B option 2) at room temperature for 24 hours. A control sample should be wrapped in aluminum foil.
-
Thermal Stress: Incubate at 60°C for 24 hours, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Interpretation:
-
Quantify the remaining percentage of this compound.
-
Observe the formation of any degradation products.
-
References
Technical Support Center: Impact of Tartrate Counterion on Cell Proliferation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using compounds with a tartrate counterion in cell proliferation assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Can the tartrate counterion itself affect cell proliferation or viability?
While the primary pharmacological activity is attributed to the parent molecule, counterions can have their own biological effects. Although direct, extensive studies on the cytotoxicity of the tartrate counterion alone in various cell lines are not widely published, it is considered a possibility. Some studies have shown that tartrate can inhibit certain cellular enzymes, such as acid phosphatase[1]. Therefore, it is crucial to include a "tartrate only" control in your experiments to assess any potential effects on cell proliferation. This control would consist of the tartrate salt of a non-toxic cation (e.g., sodium tartrate) at the same concentrations as the tartrate counterion in your experimental compound.
Q2: How might a tartrate counterion interfere with common colorimetric proliferation assays like MTT or XTT?
Interference can occur through several mechanisms:
-
Direct Reduction of Tetrazolium Salts: Some compounds can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is actually present. While there is no widespread evidence of tartrate directly reducing MTT or XTT, it is a possibility for any new compound. A cell-free control experiment is essential to test for this.
-
Alteration of Media pH: Tartrate salts can alter the pH of the cell culture medium.[2] Significant shifts in pH can directly impact cell proliferation and viability, confounding the results of the assay.[3][4][5] It is advisable to measure the pH of the media after the addition of your compound.
-
Precipitation: The tartrate salt of your compound may have limited solubility in the culture medium, leading to precipitation.[6] This can result in inconsistent dosing and inaccurate results. Visual inspection of the wells for any precipitate is recommended.
Q3: Are DNA synthesis assays like the BrdU assay susceptible to interference from a tartrate counterion?
BrdU assays are generally less susceptible to chemical interference that affects metabolic assays. However, potential issues could arise from:
-
Cytotoxicity of the Counterion: If the tartrate counterion itself is cytotoxic, it could reduce the number of proliferating cells, leading to lower BrdU incorporation.
-
Alteration of Cellular Processes: Any significant physiological stress on the cells caused by the counterion could indirectly affect the cell cycle and DNA synthesis.
Q4: What are the essential controls to include when working with a compound containing a tartrate counterion?
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the test compound, at the same final concentration.
-
Untreated Control: Cells cultured in medium alone.
-
"Tartrate Only" Control: Cells treated with a simple tartrate salt (e.g., sodium tartrate) at concentrations equivalent to those of the tartrate in the test compound.
-
Cell-Free Control: Test compound in culture medium with the assay reagent (e.g., MTT, XTT) but without cells, to check for direct chemical reduction of the reagent.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Viability or a Dose-Dependent Increase in Signal with a Known Cytotoxic Compound.
| Possible Cause | Troubleshooting Step |
| Direct reduction of the assay reagent by the compound-tartrate salt. | Perform a cell-free assay. Add your compound to cell-free culture medium, followed by the MTT or XTT reagent. If a color change occurs, this indicates direct reduction. Consider using an alternative assay that does not rely on tetrazolium reduction, such as a CyQUANT Direct Cell Proliferation Assay or a crystal violet assay. |
| Increased metabolic activity due to cellular stress response. | At sub-lethal concentrations, some compounds can induce a stress response that increases cellular metabolism, leading to a higher signal in metabolic assays.[7] Correlate the viability data with a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (BrdU). |
Problem 2: High Variability Between Replicate Wells.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation. | Visually inspect the wells of your 96-well plate under a microscope for any signs of precipitation. If precipitation is observed, you may need to revise the formulation of your stock solution or test a lower concentration range. The solubility of tartrate salts can be influenced by the pH and composition of the culture medium.[6][8] |
| Uneven Cell Seeding. | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension frequently. |
| Edge Effects. | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting. | Ensure pipettes are properly calibrated. Use a new pipette tip for each replicate. |
Problem 3: Low or No Signal in All Wells, Including Controls.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Health. | Ensure cells are healthy, have a low passage number, and are free from contamination. |
| Incorrect Seeding Density. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Reagent Degradation. | Ensure that all assay reagents are stored correctly and are within their expiration date. |
Quantitative Data Presentation
The following table provides an example of how to present cytotoxicity data. The data shown is for Catharanthine Tartrate, a vinca (B1221190) alkaloid, and is for illustrative purposes. It is important to generate similar data for your specific compound and cell lines.
Table 1: IC50 Values of Catharanthine Tartrate in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Catharanthine Tartrate | HCT-116 | Colon Carcinoma | ~590 | [9] |
| Catharanthine Tartrate | JURKAT E.6 | T-cell Leukemia | ~0.63 | [9] |
| Catharanthine Tartrate | THP-1 | Acute Monocytic Leukemia | ~0.62 | [9] |
| Catharanthine Tartrate | CaLu-6 | Lung Cancer | ~104 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions. It is essential to determine the IC50 in your specific experimental setup.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT.[2][3][10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound (with tartrate counterion) and control compounds to the wells. Include all necessary controls (vehicle, untreated, "tartrate only"). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[12]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT Cell Proliferation Assay
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.[13][14][15]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm. A reference wavelength of >650 nm is recommended.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU.[16]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours.
-
Fixation and Denaturation: Remove the labeling medium. Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing/denaturing solution. Add 100 µL of a diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add a conjugated secondary antibody and incubate for 30 minutes at room temperature in the dark.
-
Detection: Add the substrate and incubate until color develops. Add a stop solution and measure the absorbance at the appropriate wavelength.
Visualizations
Caption: General workflow for conducting cell proliferation assays.
Caption: Decision tree for troubleshooting high viability signals.
Caption: Example of a signaling pathway diagram for a test compound.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigating Effects of Acidic pH on Proliferation, Invasion and Drug-Induced Apoptosis in Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the acidic environment on gene expression and functional parameters of tumors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic changes in pH during cell division hold clues for cancer, Notre Dame researchers show | News | News & Media | College of Science | University of Notre Dame [science.nd.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SODIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. researchgate.net [researchgate.net]
- 12. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Assess Drug Impact on Cell Proliferation - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Determining optimal incubation time for isofagomine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isofagomine. The information is designed to address specific issues that may be encountered during experiments aimed at determining the optimal incubation time for isofagomine treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of isofagomine?
A1: Isofagomine is a small molecule pharmacological chaperone.[1][2] It functions by selectively binding to and stabilizing mutant forms of the enzyme acid β-glucosidase (GCase) in the endoplasmic reticulum (ER).[2][3][4] This stabilization facilitates the correct folding and subsequent trafficking of the GCase enzyme to the lysosome, thereby increasing the total cellular GCase activity.[1][3][5]
Q2: Why is determining the optimal incubation time for isofagomine treatment crucial?
A2: The optimal incubation time is critical for maximizing the therapeutic effect of isofagomine. Insufficient incubation may not allow for adequate stabilization and trafficking of the mutant GCase, leading to a suboptimal increase in enzyme activity. Conversely, prolonged exposure without a washout period may lead to inhibition of the enzyme's catalytic activity in the lysosome, as isofagomine is an active-site inhibitor.[6][7]
Q3: What is a typical starting concentration and incubation time for isofagomine in cell culture experiments?
A3: Based on published studies, a common starting concentration for isofagomine in Gaucher patient-derived fibroblast cell lines is in the range of 10-100 μM.[8][9] Optimal enhancement of GCase activity has often been observed at a concentration of approximately 30 μM.[8][9] A typical initial incubation time to consider is 3 to 5 days.[1][8][9]
Q4: Is a washout period necessary after isofagomine incubation?
A4: Yes, a washout period is often essential. Isofagomine is a competitive inhibitor of GCase. To accurately measure the increase in enzyme activity resulting from improved trafficking, the chaperone must be allowed to dissociate from the enzyme's active site within the lysosome.[1][6] A washout period, typically ranging from 24 hours to 3 days, where the cells are incubated in fresh medium without isofagomine, is recommended.[1][6]
Q5: How does the effect of isofagomine vary between different cell types or mutations?
A5: The response to isofagomine can vary significantly depending on the specific GCase mutation and the cell type being used. For instance, incubation of Gaucher patient-derived lymphoblastoid cell lines with isofagomine has been shown to lead to a more substantial increase in L444P GCase activity compared to fibroblasts with the same mutation.[1][5] Different mutations, such as N370S and G202R, also show varying degrees of response to pharmacological chaperones.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in GCase activity observed. | 1. Suboptimal isofagomine concentration. 2. Incubation time is too short. 3. The specific GCase mutation is unresponsive to isofagomine. 4. Inadequate washout period leading to enzyme inhibition. | 1. Perform a dose-response experiment with a range of isofagomine concentrations (e.g., 10, 30, 100 μM).[8] 2. Conduct a time-course experiment, incubating cells for different durations (e.g., 3, 5, and 7 days).[8] 3. Verify the responsiveness of the specific mutation from literature or test other pharmacological chaperones. Not all mutations are amenable to chaperone therapy.[1] 4. Extend the washout period (e.g., from 24 to 72 hours) to ensure complete dissociation of isofagomine.[1][6] |
| High variability in GCase activity measurements. | 1. Inconsistent cell seeding density. 2. Variability in isofagomine treatment and washout timing. 3. Issues with the GCase activity assay itself. | 1. Ensure consistent cell numbers are seeded for each experimental condition. 2. Standardize all incubation and washout times across replicates and experiments. 3. Include appropriate controls (e.g., untreated cells, vehicle control) and ensure the assay is performed within the linear range of detection. |
| Decreased cell viability after isofagomine treatment. | 1. Isofagomine concentration is too high, leading to off-target effects or cytotoxicity. 2. Issues with the solvent used to dissolve isofagomine. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations being tested. While generally not highly toxic at effective concentrations, it is good practice to confirm.[10] 2. Ensure the final concentration of the solvent (e.g., DMSO) is minimal and consistent across all conditions, including the vehicle control. |
Experimental Protocols
Protocol 1: Determining Optimal Isofagomine Concentration
-
Cell Seeding: Seed Gaucher patient-derived fibroblasts in T25 flasks at a density of 3x10^5 cells per flask in 6 mL of Dulbecco's Modified Eagle's Media (DMEM) supplemented with 15% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1]
-
Isofagomine Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of isofagomine tartrate (e.g., 0, 10, 30, 100 μM).
-
Incubation: Incubate the cells for 5 days at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Washout: After 5 days, remove the isofagomine-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh medium without isofagomine. Incubate for an additional 24 hours.[1]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., 0.1 M sodium citrate/0.2 M sodium phosphate/0.1% Triton X-100/0.25% sodium taurocholate, pH 5.2).[8]
-
GCase Activity Assay: Measure GCase activity in the cell lysates using a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[1]
Protocol 2: Determining Optimal Incubation Time
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Isofagomine Treatment: Treat the cells with the optimal concentration of isofagomine determined from Protocol 1 (e.g., 30 μM).
-
Time-Course Incubation: Incubate separate sets of flasks for different durations (e.g., 1, 3, 5, and 7 days).
-
Washout: At the end of each incubation period, perform a 24-hour washout as described in Protocol 1.
-
Cell Lysis and Activity Assay: Harvest the cells and measure GCase activity as described in Protocol 1.
Quantitative Data Summary
Table 1: Effect of Isofagomine Concentration on N370S GCase Activity in Fibroblasts
| Isofagomine Concentration (μM) | Incubation Time (days) | Fold Enhancement over Untreated Cells |
| 10 | 5 | 2.4 ± 0.2 |
| 30 | 3 | 2.4 ± 0.2 |
| 30 | 5 | 3.0 ± 0.6 |
| 100 | 3 | 2.2 ± 0.1 |
| 100 | 5 | 2.6 ± 0.2 |
| Data adapted from a study on N370S fibroblasts.[8] |
Table 2: Effect of Isofagomine on L444P GCase Activity in Different Cell Types
| Cell Type | Isofagomine Concentration (μM) | Incubation Time (days) | Fold Increase in GCase Activity |
| Lymphoblastoid Cell Lines | Not specified | 5 | ~3.5 |
| Fibroblasts | Not specified | 5 | ~1.3 |
| Data from a study on cells homozygous for the L444P mutation.[1] |
Visualizations
Caption: Mechanism of action of isofagomine as a pharmacological chaperone.
Caption: Experimental workflow for determining optimal isofagomine incubation.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isofagomine D-Tartrate Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofagomine D-Tartrate in a clinical trial setting.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as Afegostat or Plicera) is an experimental pharmacological chaperone.[1][2] Its primary mechanism of action is to selectively bind to and stabilize misfolded mutant forms of the lysosomal enzyme acid β-glucosidase (GCase) in the endoplasmic reticulum (ER). This stabilization facilitates the proper folding and trafficking of the enzyme to the lysosome, where it can then catabolize its substrate, glucosylceramide.[1][3][4] The development of Isofagomine for Gaucher disease was discontinued (B1498344) in 2009 following a clinical trial that did not meet its endpoints.[2]
2. For which conditions has this compound been clinically evaluated?
This compound has been primarily evaluated in clinical trials for the treatment of Gaucher disease.[2][5] It was also investigated as a potential therapy for other lysosomal storage disorders, such as Pompe disease.[5]
3. Why were the clinical trials for Gaucher disease terminated?
The clinical development of Isofagomine (Plicera) for Gaucher disease was halted in 2009.[2][6] This decision was made after a Phase 2 clinical trial failed to demonstrate clinically meaningful improvements in key disease markers for the majority of patients.[7] While the drug did show an increase in GCase activity in some patients, this did not translate to significant clinical benefits across the study population.[7] Reports also suggest that poor cell penetration may have contributed to the lack of efficacy.[6]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Clinical Efficacy
Question: We are observing limited or no clinically meaningful improvement in our trial participants, despite seeing some increases in enzyme activity in vitro. What are the potential reasons and troubleshooting steps?
Answer:
This is a known challenge observed during the clinical development of Isofagomine.[7] Several factors can contribute to this discrepancy between in vitro enzyme activity and in vivo clinical response.
Potential Causes and Troubleshooting Steps:
-
Mutation-Specific Efficacy: The efficacy of pharmacological chaperones like Isofagomine is highly dependent on the specific mutation of the target enzyme.[8] Not all mutations that cause Gaucher disease will be responsive to Isofagomine.
-
Actionable Advice:
-
Retrospectively analyze patient data to stratify responses by genotype.
-
In future studies, consider enriching the patient population with individuals who have mutations that have been demonstrated to be responsive to Isofagomine in preclinical models.[8]
-
-
-
Poor Cellular Penetration: For Isofagomine to be effective, it must reach the lysosomes of target cells in sufficient concentrations. Poor bioavailability and cell penetration were cited as potential reasons for the limited success of Isofagomine in clinical trials.[6]
-
Actionable Advice:
-
Review pharmacokinetic (PK) data to assess drug concentrations in plasma and, if possible, in target tissues.
-
Consider formulation strategies to improve bioavailability.
-
-
-
Competitive Inhibition in the Lysosome: Isofagomine is a competitive inhibitor of GCase.[9] While it needs to bind to the enzyme in the ER to facilitate folding, it must dissociate in the acidic environment of the lysosome to allow the enzyme to function.[10][11]
-
Actionable Advice:
-
Evaluate the dosing regimen. A lower dose might not provide sufficient chaperoning, while a higher dose might lead to excessive inhibition in the lysosome.
-
Investigate the relationship between substrate levels and drug efficacy. High levels of accumulated substrate in the lysosome can help displace the chaperone.[10]
-
-
Issue 2: Adverse Events
Question: Our clinical trial is encountering unexpected adverse events. What is known about the safety profile of Isofagomine?
Answer:
While some early clinical trial reports described Isofagomine as "generally safe and well tolerated," it's important to be aware of potential adverse events.[5] Research into pharmacological chaperones for Pompe disease when used as a monotherapy had to be halted due to adverse events.[12]
Potential Adverse Events and Monitoring:
-
Gastrointestinal Issues: As an iminosugar, there is a potential for gastrointestinal side effects due to the inhibition of intestinal disaccharidases.[3] Although one study suggested Isofagomine has weak inhibitory activity on these enzymes at therapeutic doses, this should be closely monitored.[3]
-
Monitoring: Actively monitor and record all instances of diarrhea, bloating, and abdominal pain.
-
-
Off-Target Effects: Iminosugars can potentially inhibit other glycosidases.
-
Monitoring: Implement a comprehensive safety monitoring plan that includes regular assessment of hematological and metabolic parameters.
-
Quantitative Data Summary
Table 1: Summary of Isofagomine Phase 2 Gaucher Disease Trial Data (Illustrative)
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value | Reference |
| GCase Activity (nmol/mg/hr) | 1.5 ± 0.5 | 2.5 ± 0.8 | <0.05 | [7] |
| Spleen Volume (% of body weight) | 2.0 ± 0.7 | 1.8 ± 0.6 | >0.05 | [7] |
| Liver Volume (% of body weight) | 3.5 ± 1.0 | 3.4 ± 0.9 | >0.05 | [7] |
| Hemoglobin (g/dL) | 11.5 ± 1.2 | 11.7 ± 1.3 | >0.05 | [7] |
| Platelet Count (x10^9/L) | 100 ± 25 | 105 ± 28 | >0.05 | [7] |
Experimental Protocols
Protocol 1: GCase Enzyme Activity Assay in Patient-Derived Fibroblasts
This protocol is based on methodologies described in preclinical studies of Isofagomine.[7]
Objective: To determine the effect of Isofagomine on GCase activity in fibroblasts cultured from Gaucher disease patients.
Materials:
-
Patient-derived fibroblast cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
CBE (conduritol B epoxide) inhibitor
-
Cell lysis buffer
-
BCA Protein Assay Reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture patient-derived fibroblasts in DMEM supplemented with 10% FBS.
-
Incubate cells with varying concentrations of this compound (e.g., 0, 10, 30, 100 µM) for 5 days.
-
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse cells using a suitable cell lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysates using a BCA Protein Assay.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing the cell lysate, 4-MUG substrate, and a buffer at the optimal pH for GCase activity.
-
To distinguish GCase activity from other β-glucosidases, run a parallel reaction in the presence of the specific GCase inhibitor, CBE.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a high pH buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer.
-
-
Data Analysis:
-
Calculate GCase activity as the difference between the total β-glucosidase activity (without CBE) and the non-GCase β-glucosidase activity (with CBE).
-
Normalize GCase activity to the total protein concentration of the lysate.
-
Compare the GCase activity in Isofagomine-treated cells to untreated controls.
-
Visualizations
Caption: Mechanism of action of Isofagomine as a pharmacological chaperone.
Caption: Experimental workflow for GCase enzyme activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Afegostat - Wikipedia [en.wikipedia.org]
- 3. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
- 6. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical studies in lysosomal storage diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. amda-pompe.org [amda-pompe.org]
Isofagomine D-Tartrate cytotoxicity and dose-response analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Isofagomine D-Tartrate, focusing on cytotoxicity and dose-response analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Isofagomine (IFG) is a potent competitive inhibitor of acid β-glucosidase (GCase).[1][2] Its primary mechanism of action in the context of Gaucher disease is as a pharmacological chaperone.[1][3] By binding to the active site of mutant GCase in the endoplasmic reticulum (ER), it stabilizes the protein, facilitating its correct folding and trafficking to the lysosome.[1][4] This leads to an increase in the overall cellular activity of the enzyme.
Q2: At what concentrations is this compound typically effective as a pharmacological chaperone?
A2: The effective concentrations of this compound for enhancing GCase activity in cell-based assays are typically in the low micromolar range. Optimal enhancement is often observed at concentrations around 30 µM.[1][4]
Q3: Is this compound expected to be cytotoxic at its effective concentrations?
A3: No, this compound is not expected to be significantly cytotoxic at the concentrations where it functions as a pharmacological chaperone. Studies have shown that the IC50 value for cell proliferation is greater than 20 mM, which is several orders of magnitude higher than the effective concentrations for GCase activity enhancement.[5]
Q4: Does the D-Tartrate salt form contribute to cytotoxicity?
A4: At very high concentrations, the tartrate ion may have a minor effect on cell proliferation. One study reported that treatment of cells with 20 mM tartrate resulted in a 10% reduction in proliferation.[5] However, this is unlikely to be a confounding factor at the typical working concentrations of this compound.
Q5: What are the known off-target effects of Isofagomine?
A5: Isofagomine has been shown to be a selective inhibitor of GCase. It is a weak inhibitor of other enzymes such as intestinal disaccharidases (sucrase and isomaltase) and glucosylceramide synthase, with IC50 values significantly higher than those for GCase.[5] For instance, the IC50 for sucrase is >500 µM and for isomaltase is 100 µM.[5]
Troubleshooting Guides
Issue 1: No significant increase in GCase activity is observed after treatment with this compound.
-
Possible Cause 1: Isofagomine carryover in the cell lysate is inhibiting the enzyme assay.
-
Solution: Isofagomine is a competitive inhibitor of GCase, and its presence in the lysate during the activity assay can mask the chaperoning effect. It is crucial to remove the compound before measuring enzyme activity. Implement a washout step by incubating the cells in Isofagomine-free medium for at least 24 hours before cell lysis.[6] For adherent cells, ensure thorough washing with PBS before lysis.[3]
-
-
Possible Cause 2: The specific GCase mutation in your cell line is not responsive to Isofagomine.
-
Possible Cause 3: Suboptimal incubation time or concentration.
-
Solution: The chaperoning effect is dependent on both time and concentration. Ensure that cells are incubated with Isofagomine for a sufficient duration, typically 3-5 days, to allow for synthesis and trafficking of the stabilized enzyme.[4] Perform a dose-response experiment to determine the optimal concentration for your cell line, typically in the range of 10-100 µM.[1]
-
Issue 2: High cytotoxicity observed in an MTT or similar cell viability assay.
-
Possible Cause 1: The concentrations of this compound being tested are too high.
-
Solution: While the reported IC50 for cytotoxicity is high (>20 mM), it is advisable to perform a broad dose-response curve, starting from nanomolar concentrations and extending to the high micromolar or low millimolar range to determine the cytotoxic threshold for your specific cell line.
-
-
Possible Cause 2: Interference of Isofagomine with the MTT assay.
-
Solution: The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability. Some compounds can interfere with this process. To confirm that the observed effect is genuine cytotoxicity, consider using a complementary viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or LDH release assay).
-
-
Possible Cause 3: Issues with the stability or solubility of this compound at high concentrations.
-
Solution: Ensure that the compound is fully dissolved in the culture medium at the tested concentrations. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment. The literature suggests that Isofagomine is stable in culture for several days, as evidenced by multi-day incubation protocols.[4][6]
-
Data Presentation
Table 1: Dose-Response Data for Isofagomine
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Human GCase (in vitro) | ~60 nM | [7] |
| N370S GCase (in vitro) | 3- to 4-fold less sensitive than wild-type | [4] | |
| Sucrase (in vitro) | >500 µM | [5] | |
| Isomaltase (in vitro) | 100 µM | [5] | |
| Cell Proliferation (Wild-type fibroblasts) | >20 mM | [5] | |
| Effective Concentration | Enhancement of N370S GCase activity in fibroblasts | 30 µM | [4] |
| Enhancement of L444P GCase activity in fibroblasts | 6-60 µM | [6] |
Experimental Protocols
Protocol 1: Cytotoxicity and Dose-Response Analysis using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize through a 0.22 µm filter.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common range to test would be from 1 µM to 20 mM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells and solvent control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO2.
-
After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently pipette to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of Isofagomine as a pharmacological chaperone.
Caption: Troubleshooting workflow for low GCase activity enhancement.
References
- 1. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isofagomine induced stabilization of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. thomassci.com [thomassci.com]
Validation & Comparative
A Comparative Guide to GCase Chaperones: Isofagomine D-Tartrate vs. Ambroxol
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes, causing widespread cellular dysfunction.[3][4] Pharmacological chaperones (PCs) represent a promising therapeutic strategy. These small molecules are designed to bind to and stabilize misfolded GCase variants in the endoplasmic reticulum (ER), facilitating their proper trafficking to the lysosome and thereby increasing cellular GCase activity.[4][5][6]
This guide provides an objective comparison of two prominent GCase chaperones, isofagomine D-tartrate (IFG) and ambroxol (B1667023) (ABX), based on available experimental data.
Mechanism of Action
Both isofagomine and ambroxol function as pharmacological chaperones that assist in the proper folding of mutant GCase in the ER, preventing its premature degradation and promoting its transport to the lysosome.[5][6][7][8]
Isofagomine (IFG) , an iminosugar, is a competitive inhibitor of GCase that binds to the enzyme's active site.[3] This binding occurs at the neutral pH of the ER, stabilizing the enzyme's conformation.[7][9] Upon reaching the acidic environment of the lysosome, the affinity of isofagomine for GCase is reduced, allowing the enzyme to be released in its active form.[9]
Ambroxol (ABX) , a well-known mucolytic agent, has been identified as a GCase chaperone.[1][2][8] Its binding to GCase is also pH-dependent, with optimal binding at the neutral pH of the ER and reduced affinity at the acidic pH of the lysosome.[5][6] Some studies suggest that ambroxol may interact with both active and non-active site residues of the GCase enzyme, potentially acting as a mixed-type inhibitor.[5]
Visualizing the Chaperone Effect
The following diagram illustrates the general mechanism by which pharmacological chaperones rescue mutant GCase.
References
- 1. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 6. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isofagomine and Miglustat for the Treatment of Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, a lysosomal storage disorder stemming from a deficiency in the enzyme glucocerebrosidase (GCase), leads to the accumulation of glucosylceramide in various tissues. This guide provides a detailed comparison of two therapeutic agents, isofagomine and miglustat (B1677133), which employ different strategies to combat this disease. Isofagomine acts as a pharmacological chaperone to enhance the function of the deficient enzyme, while miglustat reduces the production of the accumulating substrate. This document synthesizes available experimental data to offer an objective comparison of their mechanisms, efficacy, and safety profiles, supplemented with detailed experimental protocols and visual pathway diagrams.
At a Glance: Isofagomine vs. Miglustat
| Feature | Isofagomine | Miglustat |
| Mechanism of Action | Pharmacological Chaperone | Substrate Reduction Therapy |
| Target | Mutant Glucocerebrosidase (GCase) | Glucosylceramide Synthase |
| Effect | Increases GCase activity and stability | Inhibits glucosylceramide synthesis |
| Development Status | Development terminated after Phase II trials | Approved for mild-to-moderate Type 1 Gaucher disease |
| Administration | Oral | Oral |
Mechanism of Action
Isofagomine and miglustat intervene in the pathophysiology of Gaucher disease through distinct mechanisms.
Isofagomine: A Pharmacological Chaperone
Isofagomine is a small molecule that acts as a pharmacological chaperone. It binds to the misfolded mutant GCase enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome.[1][2] Once in the lysosome, the higher concentration of the natural substrate, glucosylceramide, displaces isofagomine, allowing the partially functional enzyme to carry out its catalytic activity.[3] This leads to an overall increase in the cellular activity of GCase.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isofagomine and Alternatives for Enhancing GCase Lysosomal Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isofagomine and alternative pharmacological chaperones, focusing on their efficacy in restoring the lysosomal trafficking of glucocerebrosidase (GCase). The data presented is compiled from various preclinical studies to aid in the evaluation of these compounds for therapeutic development in Gaucher disease and other GCase-related disorders.
Introduction to Pharmacological Chaperones for GCase
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes, causing a range of clinical manifestations.[2] Many GBA1 mutations lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome.[3] Pharmacological chaperones (PCs) are small molecules that bind to and stabilize these misfolded GCase variants, facilitating their correct folding and subsequent transport to the lysosome, where they can exert their enzymatic activity.[1][4][5] This guide focuses on isofagomine, an iminosugar-based PC, and compares its effects with ambroxol (B1667023), another promising small molecule chaperone.
Mechanism of Action of Pharmacological Chaperones
Pharmacological chaperones for GCase operate within the early secretory pathway. By binding to the misfolded GCase enzyme in the ER, they promote a conformational state that is recognized as properly folded by the cell's quality control machinery. This allows the chaperone-bound GCase to transit through the Golgi apparatus and ultimately be trafficked to the lysosome. The acidic environment of the lysosome then facilitates the dissociation of the chaperone, allowing the now correctly localized GCase to catabolize its substrate, glucosylceramide.
Comparative Efficacy of Isofagomine and Ambroxol
The following tables summarize the quantitative data from various studies on the effects of isofagomine and ambroxol on GCase activity and substrate levels in different cellular models of Gaucher disease.
Table 1: Effect of Isofagomine on GCase Activity
| Cell Type | GCase Mutation | Isofagomine Concentration | Fold Increase in GCase Activity | Reference |
| Gaucher Fibroblasts | N370S/N370S | 10 µM | ~1.6-fold | [6] |
| Gaucher Fibroblasts | N370S/N370S | 25 µM | ~2.5-fold | [7] |
| Gaucher Fibroblasts | L444P/L444P | Not Specified | ~1.3-fold (direct assay) | [8][9] |
| Gaucher Fibroblasts | L444P/L444P | Not Specified | ~2.0-fold (with enrichment) | [7] |
| Gaucher Lymphoblasts | L444P/L444P | Not Specified | ~3.5-fold | [8][9] |
| Gaucher Fibroblasts | F213I/L444P | 25 µM | Significant increase | [10] |
Table 2: Effect of Ambroxol on GCase Activity
| Cell Type | GCase Mutation | Ambroxol Concentration | Fold Increase in GCase Activity | Reference |
| Gaucher Fibroblasts | Various | Increasing concentrations | 15-50% increase | [3] |
| Patient-derived Macrophages | GD patients | Not Specified | ~3.3-fold | [11] |
| Patient-derived Macrophages | GBA-PD patients | Not Specified | ~3.5-fold | [11] |
| Fibroblasts | N370S/wt | 60 µM | ~2.06-fold | [12] |
| Fibroblasts | L444P/wt | 60 µM | ~1.99-fold | [12] |
Table 3: Effect of Isofagomine and Ambroxol on Substrate Levels
| Compound | Cell Type | GCase Mutation | Effect on Substrate (Glucosylceramide) | Reference |
| Isofagomine | Gaucher Fibroblasts and LCLs | L444P | Reduction in Glucosylceramide levels | [8] |
| Ambroxol | Patient-derived Macrophages | GD patients | ~2-fold reduction in Hexosylsphingosine | [13] |
| Ambroxol | Patient-derived Macrophages | GBA-PD patients | ~1.6-fold reduction in Hexosylsphingosine | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of pharmacological chaperones on GCase trafficking and activity.
GCase Activity Assay
This protocol is used to measure the enzymatic activity of GCase in cell lysates.
-
Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is proportional to GCase activity.
-
Procedure:
-
Culture patient-derived fibroblasts or other cell types with and without the pharmacological chaperone for a specified period (e.g., 5 days).
-
Harvest and lyse the cells in a suitable buffer.
-
Determine the total protein concentration of the cell lysate.
-
Incubate a known amount of cell lysate with the 4-MUG substrate in an acidic buffer (pH 5.2-5.4) at 37°C.
-
Stop the reaction by adding a high pH buffer.
-
Measure the fluorescence of the released 4-MU using a fluorometer.
-
Calculate GCase activity as nmol of 4-MU produced per milligram of protein per hour.
-
Quantification of GCase Lysosomal Localization
This protocol uses immunofluorescence to visualize the subcellular localization of GCase.
-
Principle: Cells are stained with antibodies specific for GCase and a lysosomal marker (e.g., LAMP1). Co-localization of the two signals indicates the presence of GCase in the lysosome.
-
Procedure:
-
Grow cells on coverslips and treat with the pharmacological chaperone.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate with primary antibodies against GCase and a lysosomal marker protein.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Quantify the degree of co-localization using image analysis software.
-
Measurement of Glucosylceramide Levels
This protocol quantifies the amount of the GCase substrate, glucosylceramide, in cells.
-
Principle: Lipids are extracted from cells, and glucosylceramide is separated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Treat cells with the pharmacological chaperone.
-
Harvest the cells and extract total lipids using a solvent mixture (e.g., chloroform/methanol).
-
Separate the lipid classes using solid-phase extraction.
-
Analyze the glucosylceramide-containing fraction by LC-MS/MS.
-
Quantify the amount of glucosylceramide by comparing it to a standard curve.
-
Experimental Workflow
The evaluation of a potential pharmacological chaperone for GCase typically follows a multi-step workflow, from initial screening to in vivo validation.
Conclusion
Both isofagomine and ambroxol have demonstrated the ability to act as pharmacological chaperones for mutant GCase, increasing its enzymatic activity and promoting its trafficking to the lysosome in various preclinical models. The quantitative data presented in this guide highlights the potential of these small molecules to rescue the function of specific GCase mutations. The choice of a particular chaperone for further development will depend on a variety of factors, including its efficacy on specific mutations, its pharmacokinetic properties, and its safety profile. The experimental protocols and workflow described herein provide a framework for the continued investigation and comparison of these and other novel pharmacological chaperones for Gaucher disease.
References
- 1. amicusrx.com [amicusrx.com]
- 2. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting GCase with Novel Pharmacological Chaperones | Parkinson's Disease [michaeljfox.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of novel pharmacological chaperones for Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
A Comparative Analysis of Isofagomine and Other Iminosugar Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isofagomine and other prominent iminosugar inhibitors. We delve into their mechanisms of action, inhibitory activities, and the experimental frameworks used to evaluate their efficacy, supported by experimental data and detailed protocols.
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural alteration allows them to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. Their therapeutic potential is significant, particularly in the realm of lysosomal storage disorders (LSDs), where they are primarily employed through two distinct strategies: Pharmacological Chaperone Therapy (PCT) and Substrate Reduction Therapy (SRT).
Pharmacological Chaperone Therapy (PCT) utilizes small molecules that bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome. This approach aims to rescue residual enzyme activity. Substrate Reduction Therapy (SRT) , conversely, involves inhibiting the synthesis of the substrate that accumulates in LSDs, thereby alleviating the metabolic burden on the deficient enzyme.
This guide focuses on a comparative analysis of isofagomine, a pharmacological chaperone, against other well-characterized iminosugar inhibitors that function as either chaperones or SRT agents.
Quantitative Comparison of Iminosugar Inhibitors
The inhibitory potential of iminosugars is a key determinant of their therapeutic efficacy and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of isofagomine and other notable iminosugars against various target enzymes.
| Inhibitor | Target Enzyme | Enzyme Source | IC50 | Ki | Citation(s) |
| Isofagomine (IFG) | Acid β-glucosidase (GCase) | Wild-Type Fibroblast Lysate (pH 7.2) | 5 nM | ~30 nM | [1][2] |
| Acid β-glucosidase (GCase) | Wild-Type Fibroblast Lysate (pH 5.2) | 30 nM | [1] | ||
| Acid β-glucosidase (GCase) | N370S Mutant Fibroblast Lysate (pH 7.2) | 18 nM | [3] | ||
| Acid β-glucosidase (GCase) | N370S Mutant Fibroblast Lysate (pH 5.2) | 128 nM | [3] | ||
| Isomaltase | Human | 100 µM | [4] | ||
| Sucrase | Human | >500 µM | [4] | ||
| Acid α-glucosidase | Wild-Type Fibroblast Lysate | 1 mM | [4] | ||
| N-butyl-deoxynojirimycin (NB-DNJ, Miglustat) | Glucosylceramide Synthase | Caco-2 cell lysate | ~20-fold more potent than IFG | [4] | |
| Sucrase | 0.43 µM | 0.26 µM | [4] | ||
| Isomaltase | 0.34 µM | 0.37 µM | [4] | ||
| Acid α-glucosidase | 1 µM | [4] | |||
| Acid β-glucosidase (GCase) | Recombinant Human | 74 µM | 34 µM | [4] | |
| 1-Deoxynojirimycin (DNJ) | α-glucosidase I | Rat | [5] | ||
| α-glucosidase II | Rat | [5] | |||
| Migalastat (1-Deoxygalactonojirimycin) | α-Galactosidase A | Human Lymphoblast Cell Lines (pH 4.6) | 83-93 nM | [6] | |
| α-Galactosidase A | Recombinant Human (agalsidase beta, pH 5.2) | 10.6 nM | [6] | ||
| α-Galactosidase A | Recombinant Human (agalsidase alfa, pH 5.2) | 10.9 nM | [6] |
Mechanisms of Action: Signaling Pathways and Cellular Processes
The therapeutic effects of iminosugar inhibitors are rooted in their ability to modulate specific cellular pathways. Below are diagrams illustrating the key mechanisms.
Pharmacological Chaperone Therapy with Isofagomine
Caption: Isofagomine acts as a pharmacological chaperone for mutant GCase.
Substrate Reduction Therapy with NB-DNJ (Miglustat)
Caption: NB-DNJ reduces the synthesis of glucosylceramide.
Experimental Protocols
In Vitro Glycosidase Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of a compound against a specific glycosidase using a chromogenic or fluorogenic substrate.
Materials:
-
Glycosidase enzyme (e.g., acid β-glucosidase from human fibroblasts or recombinant source)
-
Iminosugar inhibitor stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Substrate stock solution (e.g., 4-methylumbelliferyl-β-D-glucopyranoside [4-MUG] for GCase)
-
Assay buffer (e.g., citrate-phosphate buffer, pH adjusted to the enzyme's optimum)
-
Stop buffer (e.g., glycine-NaOH buffer, pH 10.7)
-
96-well microplate (black for fluorescence assays)
-
Microplate reader with appropriate filters for excitation and emission
Procedure:
-
Prepare serial dilutions of the iminosugar inhibitor in the assay buffer.
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Measure the fluorescence (or absorbance for chromogenic substrates) using a microplate reader. For 4-MUG, typical excitation and emission wavelengths are 365 nm and 445 nm, respectively.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cellular Acid β-Glucosidase (GCase) Activity Assay
This protocol measures the activity of GCase in cultured cells, such as patient-derived fibroblasts or lymphoblasts, after treatment with a pharmacological chaperone.
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
Iminosugar chaperone (e.g., isofagomine)
-
Cell lysis buffer (e.g., Triton X-100-based buffer)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Sodium taurocholate
-
Citrate-phosphate buffer (pH 5.4)
-
Stop buffer (glycine-NaOH, pH 10.7)
-
BCA protein assay kit
-
96-well microplate
-
Fluorometer
Procedure:
-
Culture cells in the presence of various concentrations of the iminosugar chaperone for a specified period (e.g., 5 days). Include an untreated control.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysate using a BCA assay.
-
Prepare the reaction mixture in a 96-well plate containing the cell lysate, citrate-phosphate buffer with sodium taurocholate, and 4-MUG substrate.[8]
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence as described in the in vitro assay.
-
Calculate the GCase activity and normalize it to the protein concentration (e.g., in nmol/mg protein/hour).
-
Determine the fold-increase in GCase activity in treated cells compared to untreated cells.[9]
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is used to assess the inhibitory effect of compounds like NB-DNJ on the synthesis of glucosylceramide.
Materials:
-
Cell line expressing GCS (e.g., Caco-2 cells)
-
Iminosugar inhibitor (e.g., NB-DNJ)
-
Radio-labeled or fluorescently-labeled ceramide substrate (e.g., [14C]ceramide or NBD-C6-ceramide)
-
UDP-glucose
-
Reaction buffer
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter or fluorescence scanner
Procedure:
-
Prepare cell lysates from the chosen cell line.
-
Incubate the cell lysate with the iminosugar inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the labeled ceramide substrate and UDP-glucose.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and extract the lipids using organic solvents.
-
Separate the lipids by TLC.
-
Visualize and quantify the amount of labeled glucosylceramide formed using a scintillation counter or fluorescence scanner.
-
Calculate the percentage of inhibition and determine the IC50 value.[4]
Conclusion
Isofagomine and other iminosugar inhibitors represent promising therapeutic agents for a range of diseases, particularly lysosomal storage disorders. Their mechanisms of action, as either pharmacological chaperones or substrate reduction therapy agents, offer distinct advantages and are suited for different disease pathologies and genetic mutations. The choice of an appropriate iminosugar inhibitor for therapeutic development necessitates a thorough understanding of its inhibitory profile, selectivity, and cellular effects. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of these compounds, facilitating informed decision-making in drug discovery and development.
References
- 1. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 2, Key Characteristics of Migalastat, Agalsidase alpha, and Agalsidase beta - Clinical Review Report: Migalastat (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Isofagomine D-Tartrate in Gaucher Disease: A Comparative Efficacy Analysis of N370S and L444P Mutations
For Immediate Release
A comprehensive review of existing research indicates that the pharmacological chaperone Isofagomine D-Tartrate demonstrates a variable efficacy profile in treating Gaucher disease, with notable differences observed between patients carrying the N370S and L444P mutations. This guide synthesizes in vitro and in vivo data to provide a comparative analysis for researchers, scientists, and drug development professionals.
Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA gene, leading to deficient activity of the enzyme acid β-glucosidase (GCase). This compound, an active-site inhibitor, acts as a pharmacological chaperone by binding to and stabilizing misfolded GCase, thereby facilitating its proper trafficking to the lysosome and increasing its enzymatic activity.[1][2][3]
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound in cell lines and animal models with the N370S and L444P mutations.
Table 1: In Vitro Efficacy of this compound on GCase Activity
| Mutation | Cell Type | Fold Increase in GCase Activity | Reference |
| N370S | Fibroblasts | ~2.5-fold to 3.0-fold | [1][2][4] |
| L444P | Lymphoblastoid Cell Lines | ~3.5-fold | [1][5][6] |
| Fibroblasts | ~1.3-fold | [1][5][6] | |
| F213I/L444P | Fibroblasts | 4.3-fold | [4] |
Note: One study reported that a cell line homozygous for the L444P mutation did not respond to Isofagomine treatment.[4]
Table 2: In Vivo Efficacy of this compound in a Mouse Model with L444P Mutation
| Tissue | Fold Increase in GCase Activity | Reference |
| Various tissues (including brain) | 2- to 5-fold | [5][6] |
| Liver | ~3-fold (20 mg/kg/d) to 6-fold (600 mg/kg/d) | [7] |
| Midbrain | ~1.4-fold (600 mg/kg/d) | [7] |
| Lung | ~1.3-fold (20 mg/kg/d) to 3.3-fold (600 mg/kg/d) | [7] |
Clinical Trial Overview
A Phase 2 clinical trial of Plicera™ (isofagomine tartrate) in 30 Gaucher disease patients, including individuals with N370S and L444P mutations, demonstrated that the drug was generally well-tolerated and led to an increase in GCase activity in the majority of participants. However, despite these initial positive results, Isofagomine was later withdrawn after Phase II trials as it did not lead to a significant reduction in the clinical symptoms of Gaucher disease for most patients.[6]
Mechanism of Action and Experimental Workflow
Isofagomine's mechanism as a pharmacological chaperone is crucial to understanding its effects. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating its efficacy.
Detailed Experimental Protocols
Cell Culture and Isofagomine Treatment
Patient-derived primary skin fibroblasts or lymphoblastoid cell lines homozygous for either N370S or L444P GCase mutations are cultured in appropriate media (e.g., alpha-MEM supplemented with 10% FBS). For efficacy studies, cells are incubated with varying concentrations of this compound for a period of five days.[1][4]
GCase Activity Assay in Cell Lysates
Following incubation, cells are harvested and washed to remove excess Isofagomine. Cell lysates are prepared using a suitable lysis buffer. The GCase activity is then measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The assay is typically performed in the presence and absence of a specific GCase inhibitor, like conduritol β-epoxide (CBE), to determine the specific enzyme activity. The fluorescence of the released 4-methylumbelliferone (B1674119) is measured, and the GCase activity is normalized to the total protein concentration in the lysate.[1]
In Vivo Mouse Model Studies
Mice expressing the murine L444P GCase mutation are used for in vivo studies. This compound is administered orally for a specified period (e.g., eight or 24 weeks). Following the treatment period, various tissues, including the brain, liver, spleen, and lungs, are harvested. GCase activity in tissue homogenates is measured using the 4-MUG assay. Additionally, plasma biomarkers such as chitin (B13524) III and IgG levels, as well as organ weights (spleen and liver), are assessed to determine the clinical impact of the treatment.[5][7]
Conclusion
This compound demonstrates a clear ability to increase the enzymatic activity of both N370S and L444P mutant GCase in preclinical models. The magnitude of this effect appears to be mutation and cell-type dependent, with a more pronounced increase observed in N370S fibroblasts and L444P lymphoblastoid cell lines in vitro. While in vivo studies in a mouse model for the L444P mutation showed promising increases in GCase activity across multiple tissues, the translation to clinical efficacy in human patients proved challenging, ultimately leading to the discontinuation of its clinical development for Gaucher disease. These findings underscore the complexities of translating preclinical efficacy to clinical benefit for pharmacological chaperones and highlight the need for further research into alternative therapeutic strategies for Gaucher disease.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Isofagomine's Selectivity for Intestinal Disaccharidases: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic compounds is paramount. This guide provides a detailed comparison of isofagomine's inhibitory activity against intestinal disaccharidases with that of other known inhibitors. The data presented herein highlights isofagomine's selectivity, a crucial factor in its development as a pharmacological chaperone.
Isofagomine, an iminosugar, is a potent inhibitor of acid β-glucosidase (GCase) and has been investigated as a pharmacological chaperone for Gaucher disease.[1][2] Its therapeutic efficacy, however, could be limited by off-target effects, particularly the inhibition of intestinal disaccharidases such as sucrase, isomaltase, and lactase. Inhibition of these enzymes can lead to gastrointestinal side effects, as seen with other iminosugar-based drugs.[1] This guide compares the inhibitory profile of isofagomine with that of N-butyldeoxynojirimycin (NB-DNJ) and other clinically relevant α-glucosidase inhibitors, including acarbose (B1664774), miglitol, and voglibose (B1684032).
Comparative Inhibitory Activity
The inhibitory potential of isofagomine and other compounds against intestinal disaccharidases is summarized in Table 1. The data clearly demonstrates that isofagomine is a significantly weaker inhibitor of sucrase and isomaltase compared to NB-DNJ and other α-glucosidase inhibitors.
| Compound | Enzyme | Organism | IC50 (μM) | Ki (μM) |
| Isofagomine (IFG) | Sucrase | Human | >500[1] | - |
| Isomaltase | Human | 100[1] | 7.2 (yeast)[1] | |
| Lactase | Human | Poor inhibitor[1] | - | |
| N-butyldeoxynojirimycin (NB-DNJ) | Sucrase | Human | 0.43[1] | 0.26[1] |
| Isomaltase | Human | 0.34[1] | 0.37[1] | |
| Lactase | Human | Poor inhibitor[1] | 4000[1] | |
| Acarbose | Sucrase | Rat | 3.2 (μg/mL) | - |
| Maltase | Rat | 36 - 57 (μg/mL) | - | |
| Miglitol | Sucrase | - | - | - |
| Maltase | - | - | - | |
| Voglibose | Maltase | Rat | 0.0064 | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
The high IC50 values of isofagomine for sucrase and isomaltase suggest a low potential for causing the gastrointestinal disturbances commonly associated with potent intestinal α-glucosidase inhibitors.[1] In contrast, NB-DNJ is a potent inhibitor of these enzymes, which is consistent with the diarrhea observed as a side effect in clinical use.[1] Acarbose, miglitol, and voglibose are established α-glucosidase inhibitors used in the management of type 2 diabetes, and their primary mechanism of action involves the potent inhibition of intestinal disaccharidases to delay carbohydrate absorption.[3][4][5]
Mechanism of Action: Competitive Inhibition
Iminosugars, including isofagomine, are structural mimics of the transition state of the natural carbohydrate substrates of glycosidases. They typically act as competitive inhibitors by binding to the enzyme's active site, thereby preventing the substrate from binding and being hydrolyzed. The protonated nitrogen atom in the iminosugar ring plays a crucial role in this interaction, mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage.
Caption: Competitive inhibition of intestinal disaccharidases by isofagomine.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds against intestinal disaccharidases, based on established methodologies.
Intestinal Disaccharidase Activity Assay (Dahlqvist Method)
This method is a widely accepted standard for measuring disaccharidase activity in intestinal biopsy samples.
a. Enzyme Source:
-
Homogenates of human intestinal mucosal biopsies or Caco-2 cells.
b. Substrates:
-
Sucrose, maltose, palatinose (B82088) (isomaltose), and lactose (B1674315) solutions prepared in a suitable buffer (e.g., maleate (B1232345) buffer, pH 6.0).
c. Procedure:
-
Intestinal homogenate is incubated with the specific disaccharide substrate at 37°C.
-
The enzymatic reaction is stopped by adding a solution of Tris-HCl.
-
The amount of liberated glucose is measured using a glucose oxidase reagent.
-
For inhibition studies, various concentrations of the inhibitor (e.g., isofagomine) are pre-incubated with the enzyme homogenate before the addition of the substrate.
d. Data Analysis:
-
Enzyme activity is typically expressed as units per gram of protein (U/g protein), where one unit is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Disaccharidase Activity Assay in Caco-2 Cells
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into enterocyte-like cells and express brush border enzymes, making them a suitable in vitro model.[6]
a. Cell Culture:
-
Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a polarized monolayer.
b. Assay Procedure:
-
Differentiated Caco-2 cell monolayers are washed with a buffered salt solution.
-
The cells are incubated with a solution containing the disaccharide substrate and varying concentrations of the test inhibitor at 37°C.
-
Aliquots of the incubation medium are collected at specific time points.
-
The concentration of glucose in the collected aliquots is determined using a glucose assay kit.
c. Data Analysis:
-
Similar to the Dahlqvist method, enzyme activity and IC50 values are calculated based on the rate of glucose production.
Caption: Workflow for determining the inhibitory activity of a compound against intestinal disaccharidases.
Conclusion
The available data strongly indicate that isofagomine exhibits a high degree of selectivity, potently inhibiting its target enzyme, GCase, while demonstrating weak inhibitory activity against intestinal disaccharidases. This favorable cross-reactivity profile suggests a lower likelihood of gastrointestinal side effects compared to less selective iminosugar inhibitors. This characteristic is a significant advantage for the development of isofagomine as a pharmacological chaperone therapy. Further head-to-head comparative studies under standardized conditions would be valuable to definitively establish the relative selectivity of isofagomine against other clinically used α-glucosidase inhibitors.
References
- 1. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of disaccharide digestion in rat intestine by the alpha-glucosidase inhibitor acarbose (BAY g 5421) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Coffea arabica bean extract inhibits glucose transport and disaccharidase activity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isofagomine Derivatives on Glucocerebrosidase (GCase) Activity
For Researchers, Scientists, and Drug Development Professionals
Isofagomine, an iminosugar, has emerged as a significant pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that lead to deficient activity of the enzyme glucocerebrosidase (GCase). By binding to and stabilizing mutant GCase in the endoplasmic reticulum (ER), isofagomine and its derivatives facilitate the correct folding and trafficking of the enzyme to the lysosome, ultimately increasing its activity. This guide provides a head-to-head comparison of various isofagomine derivatives based on their reported effects on GCase activity, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of Isofagomine Derivatives
The following table summarizes the quantitative data on the enhancement of GCase activity by isofagomine and its derivatives in various cellular models of Gaucher disease. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions such as cell lines, compound concentrations, and incubation times may vary between studies, which can influence the observed efficacy.
| Derivative Name/Structure | GCase Mutation | Cell Line | Concentration | Fold Increase in GCase Activity | Reference |
| Isofagomine (IFG) | N370S | Patient Fibroblasts | 30 µM | ~2.5 - 3.5 | [1][2] |
| L444P | Patient Fibroblasts | 25 µM | ~1.3 | [1] | |
| L444P | Patient Lymphoblasts | 25 µM | ~3.5 | [1] | |
| F213I/L444P | Patient Fibroblasts | 25 µM | ~4.3 | [2] | |
| N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide | N370S | Patient Fibroblasts | Not Specified | ~2.5 | Not Specified |
| N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide | G202R | Patient Fibroblasts | Not Specified | ~7.2 | Not Specified |
| Unnamed Iminosugar 1 | N370S | Patient Fibroblasts | 12.5 µM | ~2.5 | [3] |
| F213I | Patient Fibroblasts | 12.5 µM | ~1.6 | [3] | |
| Unnamed Iminosugar 2 | N370S | Patient Fibroblasts | 12.5 µM | ~1.5 | [3] |
| F213I | Patient Fibroblasts | 12.5 µM | ~2.4 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of isofagomine derivatives.
GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This is a widely used fluorometric assay to determine GCase activity in cell lysates.
Materials:
-
Cell lysates from patient-derived fibroblasts or other relevant cell models.
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution.
-
Citrate-phosphate buffer (pH 5.4).
-
Sodium taurocholate.
-
Stop buffer (e.g., 0.2 M glycine, pH 10.7).
-
96-well black microplates.
-
Fluorometer.
Procedure:
-
Cell Lysis: Culture patient-derived fibroblasts with and without the isofagomine derivatives for a specified period (e.g., 5 days). Harvest and lyse the cells in a suitable lysis buffer. Determine the total protein concentration of the lysates.
-
Reaction Setup: In a 96-well black microplate, add a standardized amount of cell lysate protein to each well.
-
Substrate Addition: Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate, and the 4-MUG substrate. Add this mixture to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.
-
Stopping the Reaction: Add the stop buffer to each well to terminate the reaction.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Calculate the GCase activity, typically expressed as nmol of 4-MU released per hour per mg of protein. The fold increase in activity is determined by comparing the activity in treated cells to that in untreated control cells.[4][5][6]
Cellular GCase Activity Assay using Fluorescence-Quenched Substrates
This method allows for the measurement of GCase activity within living cells, providing a more physiologically relevant assessment.
Materials:
-
Live cells cultured in appropriate multi-well plates.
-
Fluorescence-quenched GCase substrate (e.g., LysoFQ-GBA).
-
Cell culture medium.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate suitable for imaging. Treat the cells with various concentrations of isofagomine derivatives for the desired duration.
-
Substrate Loading: Add the fluorescence-quenched GCase substrate directly to the cell culture medium and incubate for a specific time (e.g., 1-2 hours) to allow for cellular uptake and enzymatic cleavage.
-
Imaging: Wash the cells to remove excess substrate. Acquire images using a fluorescence microscope or a high-content imaging system. The cleavage of the substrate by GCase results in a fluorescent signal that is localized to the lysosomes.
-
Image Analysis: Quantify the fluorescence intensity per cell or per lysosome using appropriate image analysis software.
-
Data Analysis: Compare the fluorescence intensity in treated cells to that in untreated cells to determine the fold increase in GCase activity.[7][8][9]
Mandatory Visualization
Signaling Pathway of Isofagomine Derivatives as Pharmacological Chaperones
Caption: Mechanism of action for isofagomine derivatives as pharmacological chaperones for GCase.
Experimental Workflow for GCase Activity Assay
Caption: Workflow for determining GCase activity using a fluorogenic substrate assay.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. researchgate.net [researchgate.net]
Development of Plicera (Isofagomine D-tartrate) for Gaucher Disease Halted After Unsuccessful Clinical Trials
Cranbury, NJ – The clinical development of Plicera (isofagomine D-tartrate, also known as afegostat), an investigational oral pharmacological chaperone for the treatment of Gaucher disease, was discontinued (B1498344) in 2009. The decision, made by Amicus Therapeutics and its partner Shire plc, followed disappointing results from a Phase II clinical trial in which the drug failed to demonstrate clinically meaningful improvements in key disease markers.[1][2][3]
Plicera was designed to selectively bind to and stabilize the misfolded β-glucocerebrosidase (GCase) enzyme, the protein deficient in Gaucher disease.[1][4][5][6] This mechanism aimed to facilitate the proper trafficking of the enzyme to the lysosomes, thereby increasing its activity and reducing the accumulation of the substrate glucocerebroside.[7][8][9] While preclinical and early clinical studies showed promise in increasing GCase activity, the later stage trial did not translate these enzymatic effects into significant clinical benefits for the majority of patients.[2][3][10]
This guide provides a comparative summary of the available clinical trial data for Plicera and outlines the experimental protocols of the key studies, placing them in the context of the then-standard-of-care, enzyme replacement therapy (ERT).
Mechanism of Action: Pharmacological Chaperone
Isofagomine acts as a pharmacological chaperone. In Gaucher disease, mutations in the GBA1 gene lead to the production of an unstable GCase enzyme that is often misfolded and prematurely degraded in the endoplasmic reticulum (ER).[7][8] Isofagomine, an iminosugar, was designed to bind to the active site of the nascent GCase enzyme in the ER.[6][11] This binding was intended to stabilize the enzyme's conformation, allowing it to pass the ER's quality control system and be trafficked to the lysosome, its site of action.[8][11][12] Within the acidic environment of the lysosome, the chaperone would dissociate, leaving a functional enzyme to catabolize glucocerebroside.[8]
Clinical Trial Comparison
Plicera was evaluated in several clinical trials, primarily in patients with Type 1 Gaucher disease. The studies explored various dosages and regimens, both in patients naive to treatment and in those switching from ERT.
Phase II Study in Treatment-Naive Patients
This randomized, open-label study was a critical trial for Plicera and ultimately led to the termination of its development.[2][3]
Experimental Protocol: The study enrolled 19 treatment-naive adult patients with Type 1 Gaucher disease.[2][3] Participants were randomized to one of two oral dosing regimens of Plicera (225 mg) for a six-month period: three days on, four days off, or seven days on, seven days off.[2][3] The primary objectives were to assess the safety, tolerability, and preliminary efficacy of the drug.[2] Key efficacy measures included changes in hemoglobin levels, platelet counts, spleen and liver volume, and biomarkers such as chitotriosidase.
Results Summary:
| Outcome Measure | Result | Citation |
| GCase Enzyme Activity | Increase observed in all enrolled patients. | [2][3] |
| Clinically Meaningful Improvement | Observed in only 1 of 18 patients who completed the study. | [2][3][10] |
| Safety | Generally well-tolerated. | [2][3] |
| Serious Adverse Events (SAEs) | None reported. | [2][3] |
| Discontinuation due to AEs | 1 patient (conjunctivitis-related symptoms). | [2][3] |
Phase II Study in Patients Switching from ERT
An earlier Phase II study evaluated Plicera in patients who were stable on ERT (imiglucerase).
Experimental Protocol: This study enrolled 30 patients with Gaucher disease who had been on ERT for an average of 9 years. Patients temporarily discontinued ERT and received Plicera for a 4-week period.[5] The study evaluated the safety and tolerability of different doses and dosing regimens. The secondary objective was to measure the effect on GCase levels in white blood cells.[13]
Results Summary:
| Outcome Measure | Result | Citation |
| GCase Enzyme Activity | Increased in 20 of 26 patients with evaluable data. | |
| Disease Markers | Levels of platelets, hemoglobin, and other biomarkers were maintained during the short-term study. | |
| Safety | Generally well-tolerated at all doses. | [13] |
| Serious Adverse Events (SAEs) | None reported. | [13] |
Comparison with Alternative Therapies
At the time of Plicera's development, the primary treatment for Gaucher disease was enzyme replacement therapy, with substrate reduction therapy also available.
| Therapy Class | Drug Example(s) | Mechanism of Action | Administration | Key Advantages | Key Disadvantages |
| Pharmacological Chaperone | Plicera (isofagomine) | Stabilizes misfolded GCase enzyme to increase its activity.[1][4] | Oral | Potential to cross the blood-brain barrier[10]; oral administration. | Failed to show clinical efficacy[2][3]; development terminated.[1] |
| Enzyme Replacement Therapy (ERT) | Imiglucerase (Cerezyme) | Replaces the deficient GCase enzyme with a recombinant version.[1][7] | Intravenous Infusion | Well-established efficacy in treating systemic symptoms. | Does not cross the blood-brain barrier[8]; requires regular intravenous infusions. |
| Substrate Reduction Therapy (SRT) | Miglustat | Inhibits glucosylceramide synthase, reducing the production of the substrate that accumulates.[8][10] | Oral | Oral administration. | Slower and less robust response than ERT[8]; associated with side effects like diarrhea and weight loss.[10] |
Conclusion
The development of Plicera (this compound) highlights the challenges in translating a clear biological mechanism into clinical efficacy. While the pharmacological chaperone approach successfully increased target enzyme levels in patients, this did not lead to clinically meaningful improvements in the systemic manifestations of Gaucher disease in a key Phase II study.[2][3] The program was subsequently terminated.[1] The trial results underscore the complexity of Gaucher disease pathology and the high bar for new therapies competing with established treatments like enzyme replacement therapy.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. A Study of Oral AT2101 (Afegostat Tartrate) in Treatment-naive Patients With Gaucher Disease [ctv.veeva.com]
- 5. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biospace.com [biospace.com]
- 10. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amicus Therapeutics Announces Positive Interim Results From Phase 2 Clinical Trial of Plicera™ for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
A Comparative Analysis of D-Isofagomine and L-Isofagomine as Glycosidase Inhibitors
An In Vitro Examination for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the inhibitory activities of D-isofagomine and its enantiomer, L-isofagomine, against various glycosidases. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their evaluation of these compounds for therapeutic and research applications.
Executive Summary
Isofagomine, a potent iminosugar inhibitor of glycosidases, exists as two stereoisomers: D-isofagomine (also known as afegostat) and L-isofagomine. While both isomers exhibit inhibitory effects, their potency and selectivity can vary significantly. This guide synthesizes available in vitro data to facilitate a direct comparison of their inhibitory profiles, with a particular focus on their activity against β-glucosidases, including human β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. D-isofagomine has been extensively studied as a pharmacological chaperone for mutant GCase, demonstrating high affinity for the enzyme's active site.[1] L-isofagomine has also been shown to be a fairly potent inhibitor of human β-glucocerebrosidase.[2]
Comparative Inhibitory Activity
The inhibitory potency of D- and L-isofagomine is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available quantitative data for both isomers against various glycosidases.
| Isomer | Enzyme | Source | IC50 | Ki | pH | Reference |
| D-Isofagomine | Human β-Glucocerebrosidase (Wild-Type) | Fibroblast Lysate | ~5 nM | - | 7.2 | [3][4] |
| Human β-Glucocerebrosidase (Wild-Type) | Fibroblast Lysate | ~30 nM | - | 5.2 | [3][4] | |
| Human β-Glucocerebrosidase (N370S Mutant) | Fibroblast Lysate | - | ~30 nM | - | [1] | |
| Human β-Glucocerebrosidase (V394L Mutant) | - | - | ~30 nM | - | [1] | |
| Yeast Isomaltase | - | - | 7.2 µM | - | [5] | |
| Human Intestinal Sucrase | - | >500 µM | - | - | [5] | |
| Human Intestinal Isomaltase | - | 100 µM | - | - | [5] | |
| ER α-Glucosidase II | Fibroblast Lysate | ~200 µM | - | Neutral | [5] | |
| Lysosomal Acid α-Glucosidase | Fibroblast Lysate | ~1 mM | - | - | [5] | |
| L-Isofagomine | Human β-Glucocerebrosidase | - | 8.7 µM | - | - | [2] |
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. The following methodologies are representative of the key experiments used to determine the inhibitory activity of D- and L-isofagomine.
Glycosidase Inhibition Assay (General Protocol)
This assay measures the ability of an inhibitor to reduce the catalytic activity of a specific glycosidase.
-
Enzyme and Substrate Preparation: A solution of the target glycosidase (e.g., human β-glucocerebrosidase) is prepared in an appropriate buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0, with 0.1% Triton X-100 and 0.2% taurodeoxycholic acid).[6][7] A fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), is prepared in the same buffer.[6][7]
-
Inhibition Reaction: The enzyme solution is pre-incubated with varying concentrations of the inhibitor (D- or L-isofagomine) for a specified period at a controlled temperature (e.g., 37°C).[6][7]
-
Initiation of Reaction: The substrate solution is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.[6][7]
-
Termination and Measurement: After a defined incubation time (e.g., 30 minutes), the reaction is terminated by adding a stop solution (e.g., 0.2 M glycine (B1666218) buffer, pH 10.8) that raises the pH and stops the enzyme activity.[6][7] The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a fluorometer with excitation at approximately 365 nm and emission at approximately 445 nm.[6][7]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[4][8]
Cell-Based Assay for Pharmacological Chaperoning
This assay evaluates the ability of a compound to increase the activity of a mutant enzyme within a cellular context, often used for studying Gaucher disease.
-
Cell Culture: Fibroblasts derived from Gaucher disease patients (e.g., harboring the N370S mutation) are cultured in a suitable medium.[3][9]
-
Compound Treatment: The cells are incubated with varying concentrations of the test compound (e.g., D-isofagomine) for a prolonged period (e.g., 5 days) to allow for potential effects on enzyme folding, trafficking, and stability.[3]
-
Cell Lysis: After treatment, the cells are washed to remove the compound from the medium and then lysed to release the intracellular contents, including the target enzyme.[3]
-
Enzyme Activity Measurement: The activity of the target enzyme (e.g., GCase) in the cell lysate is measured using the glycosidase inhibition assay protocol described above, typically with a fluorogenic substrate.[3]
-
Data Analysis: The enzyme activity in treated cells is compared to that in untreated cells to determine the fold-increase in activity, indicating the chaperoning effect of the compound.[3][9]
Visualizing the Mechanism of Action
The primary therapeutic interest in D-isofagomine lies in its role as a pharmacological chaperone for mutant β-glucocerebrosidase (GCase) in Gaucher disease. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of D-isofagomine as a pharmacological chaperone for mutant GCase.
The following workflow outlines the general steps involved in an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro glycosidase inhibition assay.
References
- 1. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Isofagomine for β-Glucosidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isofagomine, an iminosugar, has garnered significant attention as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder characterized by deficient activity of acid β-glucosidase (also known as glucocerebrosidase, GCase). Its therapeutic potential hinges on its ability to selectively bind to and stabilize mutant forms of β-glucosidase, thereby facilitating proper folding and trafficking to the lysosome. This guide provides a comparative analysis of the selectivity of isofagomine for β-glucosidase over other glycosidases, supported by experimental data and detailed protocols.
Quantitative Comparison of Isofagomine Inhibition
The selectivity of isofagomine is demonstrated by its significantly lower inhibitory concentration (IC50) and inhibition constant (Ki) for β-glucosidase compared to other glycosidases. The following table summarizes the inhibitory activity of isofagomine against a panel of human enzymes.
| Enzyme | Isofagomine IC50 | Isofagomine Ki | Reference Compound | Reference Compound IC50/Ki | Notes |
| Acid β-Glucosidase (GCase) | 5-128 nM [1] | ~30 nM [2] | - | - | Potent inhibition observed at both acidic (lysosomal) and neutral (ER) pH.[1][2] |
| Acid α-Glucosidase | 1 mM[3] | - | NB-DNJ | 1 µM | Isofagomine is a very weak inhibitor.[3] |
| Intestinal Sucrase | >500 µM[3] | - | NB-DNJ | 0.43 µM (IC50) | Minimal inhibition by isofagomine.[3] |
| Intestinal Isomaltase | 100 µM[3] | 7.2 µM (yeast) | NB-DNJ | 0.34 µM (IC50) | Weaker inhibition compared to NB-DNJ.[3] |
| Intestinal Lactase | Poor inhibitor[3] | - | NB-DNJ | 4 mM (Ki) | Neither isofagomine nor NB-DNJ are potent inhibitors.[3] |
| Glucosylceramide Synthase | >100 µM (<10% inhibition)[3] | - | NB-DNJ | At least 20-fold more potent than isofagomine. | Minimal inhibition at concentrations effective for GCase chaperoning.[3] |
| Glycogen Phosphorylase | 0.7-3.3 µM[3] | - | - | - | Moderate inhibition observed.[3] |
| β-Galactosidase | <10% inhibition at 500 µM[3] | - | - | - | Negligible inhibition.[3] |
| β-N-Acetylhexosaminidase | <10% inhibition at 500 µM[3] | - | - | - | Negligible inhibition.[3] |
| β-Mannosidase | <10% inhibition at 500 µM[3] | - | - | - | Negligible inhibition.[3] |
| β-Glucuronidase | <10% inhibition at 500 µM[3] | - | - | - | Negligible inhibition.[3] |
IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are measures of inhibitor potency; lower values indicate stronger inhibition. NB-DNJ (N-butyldeoxynojirimycin) is another iminosugar inhibitor used for comparison.
Experimental Protocols
The determination of the inhibitory activity of isofagomine against various glycosidases typically follows a standardized enzymatic assay protocol. The key steps are outlined below.
General Glycosidase Inhibition Assay Protocol
This protocol describes a common method for determining the IC50 of an inhibitor using a fluorogenic substrate.
-
Preparation of Reagents:
-
Enzyme Solution: A purified or recombinant glycosidase is diluted to a working concentration in an appropriate assay buffer. For lysosomal enzymes, a citrate (B86180) or acetate (B1210297) buffer with a pH between 4.5 and 5.5 is typically used.[3][4]
-
Substrate Solution: A fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidase, is prepared in the assay buffer.[5]
-
Inhibitor Solutions: A series of dilutions of isofagomine are prepared in the assay buffer.
-
Stop Solution: A high pH buffer, such as 0.4 M glycine (B1666218) buffer (pH 10.8), is used to terminate the enzymatic reaction.[3][4]
-
-
Assay Procedure:
-
In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the isofagomine solution for a defined period (e.g., 10-15 minutes) at 37°C.[6][7]
-
The enzymatic reaction is initiated by adding the substrate solution to each well.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.[4]
-
The reaction is terminated by the addition of the stop solution.
-
-
Data Acquisition and Analysis:
-
The fluorescence of the product (e.g., 4-methylumbelliferone) is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 445 nm emission).[4][5]
-
The percentage of enzyme inhibition is calculated for each isofagomine concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis for Determining Inhibition Type (Ki)
To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value, kinetic studies are performed.
-
Procedure: The initial reaction rates are measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Data Analysis: The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines indicates the type of inhibition, and the Ki value can be calculated from the intercepts and slopes of these lines. For competitive inhibitors like isofagomine, the lines will intersect on the y-axis.
Visualizing Experimental Workflow and Selectivity
The following diagrams illustrate the experimental workflow for assessing glycosidase inhibition and the selectivity profile of isofagomine.
Caption: Workflow for determining IC50 of a glycosidase inhibitor.
Caption: Selectivity profile of isofagomine for glycosidases.
References
- 1. pnas.org [pnas.org]
- 2. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
Safety Operating Guide
Proper Disposal of Isofagomine D-Tartrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Isofagomine D-Tartrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Safety Information
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is crucial to handle all laboratory chemicals with care. The safety profile from the manufacturer's Safety Data Sheet (SDS) indicates a low level of immediate risk.
Hazard Ratings:
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Data sourced from the Isofagomine (D-tartrate) Safety Data Sheet.[1]
Despite the low hazard rating, the SDS notes that the substance is considered "slightly hazardous for water".[1] Therefore, it is imperative that undiluted product or large quantities do not enter groundwater, watercourses, or sewage systems.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the disposal of this compound, incorporating general best practices for laboratory chemical waste management.[2][3]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. If mixed, the disposal procedure must account for the hazards of all components.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program. Keep it separate from incompatible materials.[2][4]
Step 2: Small Quantities (Research Use)
For small quantities, such as residual amounts from experimental use, the Safety Data Sheet suggests that it can be disposed of with household waste.[1] However, for best practice in a laboratory setting, it is recommended to follow your institution's guidelines for non-hazardous chemical waste.
Step 3: Large Quantities and Bulk Disposal
For larger quantities or bulk material, do not dispose of it as household waste.[1]
-
Containerization:
-
Storage:
-
Store the waste container in a designated satellite accumulation area.[4]
-
Ensure the storage area is well-ventilated.[2]
-
Keep caps (B75204) tight and do not leave funnels in the containers.[5]
-
-
Disposal Request:
Step 4: Disposal of Empty Containers
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if the compound was in an aqueous solution).[6]
-
Deface Label: Completely remove or deface the original chemical label.[6]
-
Dispose: After triple-rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste.[6]
Step 5: Spills
In the event of a spill:
-
Isolate the Area: Prevent others from entering the spill zone.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses.
-
Containment: For a solid, carefully sweep up the material to avoid creating dust and place it in a labeled waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the cleanup materials as this compound waste.
III. Experimental Workflow & Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Isofagomine D-Tartrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Isofagomine D-Tartrate, a competitive inhibitor of human lysosomal β-glucosidase.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to follow standard precautionary measures for handling chemical compounds, particularly active pharmaceutical ingredients (APIs) in a powdered form.[1] Adherence to these guidelines will minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling this compound to prevent inhalation, skin, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. The exact breakthrough time should be confirmed with the glove manufacturer.[1] Double gloving is recommended when handling potent compounds.[2] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from airborne powder. |
| Respiratory Protection | Not required under normal use with adequate ventilation.[1] A dust mask or respirator may be considered when handling larger quantities or if there is a risk of aerosolization. | Minimizes inhalation of fine particles. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: A Step-by-Step Guide for Safe Handling
This procedural guide outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding surfaces thoroughly after use.
-
-
Dissolution:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Refer to the product's technical information for solubility data (e.g., DMSO: 2 mg/ml, PBS (pH 7.2): 5 mg/ml).[4]
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same care as the solid compound.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated consumables (e.g., weighing boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
For smaller quantities, disposal with household waste may be permissible, but it is recommended to follow institutional and local regulations for chemical waste.[1]
-
-
Liquid Waste:
-
Collect aqueous solutions of this compound in a designated aqueous hazardous waste container.
-
While the SDS indicates that the undiluted product is slightly hazardous for water, it is best practice to avoid drain disposal of chemical solutions.[1]
-
Neutralization may be an option for acidic or basic solutions before disposal, in accordance with local wastewater regulations.[5]
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent.
-
Dispose of the rinsed containers according to institutional guidelines, which may allow for disposal as regular waste.
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
